molecular formula C26H43NNa2O10S2 B15586621 3-Sulfo-taurocholic Acid Disodium Salt

3-Sulfo-taurocholic Acid Disodium Salt

Katalognummer: B15586621
Molekulargewicht: 639.7 g/mol
InChI-Schlüssel: JDZGOMAYFRJNTP-NEMAEHQESA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Sulfo-taurocholic Acid Disodium Salt is a useful research compound. Its molecular formula is C26H43NNa2O10S2 and its molecular weight is 639.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C26H43NNa2O10S2

Molekulargewicht

639.7 g/mol

IUPAC-Name

disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO10S2.2Na/c1-15(4-7-23(30)27-10-11-38(31,32)33)18-5-6-19-24-20(14-22(29)26(18,19)3)25(2)9-8-17(37-39(34,35)36)12-16(25)13-21(24)28;;/h15-22,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1

InChI-Schlüssel

JDZGOMAYFRJNTP-NEMAEHQESA-L

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3-Sulfo-taurocholic Acid Disodium Salt for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Sulfo-taurocholic Acid Disodium Salt, a sulfated metabolite of the primary conjugated bile acid, taurocholic acid. This document details its chemical properties, biological significance, and role in signaling pathways, particularly in the context of cholestatic liver injury. Furthermore, it provides detailed experimental protocols for its study and presents key quantitative data in a clear, tabular format.

Core Concepts: Chemical and Biological Profile

This compound, also known as 3-Sulfocholyl Taurine (B1682933) or TCA3S, is a derivative of taurocholic acid, a primary bile acid conjugated with taurine. The addition of a sulfo group at the 3-position of the steroid nucleus significantly increases its water solubility.

Chemical Properties
PropertyValue
Synonyms 3-Sulfocholyl Taurine, TCA3S
Molecular Formula C₂₆H₄₃NNa₂O₁₀S₂
Molecular Weight 639.73 g/mol
CAS Number 71781-33-4

Biological Significance and Signaling Pathways

Recent research has highlighted the role of this compound in the pathophysiology of cholestatic liver diseases, where the flow of bile from the liver is reduced or blocked. Its plasma levels are significantly elevated in animal models of cholestasis, such as after bile duct ligation (BDL).[1]

A key signaling pathway involves the intracellular trafficking receptor, Sortilin 1 (Sort1) . Studies have shown that a loss of Sort1 function in mice leads to protection against cholestatic liver injury. This protective effect is associated with an increase in the hepatic expression of Bile Salt Sulfotransferase 2A1 (SULT2A1) .[1] SULT2A1 is a phase II detoxification enzyme that catalyzes the sulfation of bile acids, including taurocholic acid, to form more water-soluble and less toxic metabolites like 3-Sulfo-taurocholic Acid. These sulfated bile acids can then be more readily eliminated from the body.

The proposed signaling pathway suggests that Sort1 normally suppresses the expression of SULT2A1. Therefore, in the absence of Sort1, SULT2A1 levels increase, leading to enhanced sulfation of taurocholic acid and a subsequent rise in plasma this compound levels. This enhanced detoxification pathway helps to mitigate the accumulation of toxic bile acids in the liver during cholestasis.

G cluster_hepatocyte Hepatocyte Sort1 Sortilin 1 (Sort1) SULT2A1 Bile Salt Sulfotransferase 2A1 (SULT2A1) Sort1->SULT2A1 Suppresses Sulfo_Taurocholic_Acid 3-Sulfo-taurocholic Acid SULT2A1->Sulfo_Taurocholic_Acid Catalyzes Sulfation Taurocholic_Acid Taurocholic Acid Taurocholic_Acid->SULT2A1 Substrate Plasma Plasma Sulfo_Taurocholic_Acid->Plasma Efflux Cholestasis Cholestatic Condition (e.g., Bile Duct Ligation) Cholestasis->Taurocholic_Acid Increases intracellular concentration

Figure 1: Proposed signaling pathway of Sort1-mediated regulation of SULT2A1 and the subsequent sulfation of taurocholic acid in hepatocytes during cholestasis.

Quantitative Data

The following table summarizes the plasma concentrations of 3-Sulfo-taurocholic Acid (referred to as T-CA 3-Sulfate in the cited study) in wild-type (WT) and Sortilin 1 knockout (Sort1 KO) mice 24 hours after a sham operation or bile duct ligation (BDL). The data is extracted from the supplementary materials of Li et al., Toxicological Sciences, 2018.[1]

Animal GroupCondition (24h)Plasma T-CA 3-Sulfate (µM)
Wild-Type (WT)Sham0.02 ± 0.01
Sortilin 1 KOSham0.03 ± 0.01
Wild-Type (WT)Bile Duct Ligation (BDL)1.5 ± 0.3
Sortilin 1 KOBile Duct Ligation (BDL)3.2 ± 0.5
Data are presented as mean ± SEM. *p < 0.05 compared to WT BDL group.

Experimental Protocols

Bile Duct Ligation (BDL) in Mice

This surgical procedure is a widely used experimental model to induce obstructive cholestasis and study the resulting liver injury.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, retractors)

  • Suture material (e.g., 6-0 silk)

  • Warming pad

  • Stereomicroscope

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Place the mouse in a supine position on a warming pad to maintain body temperature.

  • Shave the abdominal area and sterilize with an antiseptic solution.

  • Make a midline laparotomy incision to expose the abdominal cavity.

  • Gently retract the liver to visualize the common bile duct.

  • Using fine forceps, carefully dissect the common bile duct from the surrounding tissue, avoiding the portal vein and hepatic artery.

  • Securely ligate the common bile duct in two locations with 6-0 silk suture.

  • For sham-operated control animals, perform the same procedure without ligating the bile duct.

  • Close the abdominal wall and skin with sutures.

  • Provide post-operative care, including analgesics and monitoring for recovery.

G start Start anesthesia Anesthetize Mouse start->anesthesia surgery_prep Surgical Preparation (Shave & Sterilize) anesthesia->surgery_prep incision Midline Laparotomy surgery_prep->incision expose_duct Expose Common Bile Duct incision->expose_duct ligate_duct Double Ligate Bile Duct expose_duct->ligate_duct sham_op Sham Operation (No Ligation) expose_duct->sham_op closure Suture Abdomen ligate_duct->closure BDL Group sham_op->closure Sham Group post_op Post-operative Care closure->post_op end End post_op->end

Figure 2: Experimental workflow for the bile duct ligation (BDL) procedure in mice.

Quantification of 3-Sulfo-taurocholic Acid in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids in biological matrices.

Materials:

  • Mouse plasma samples

  • Internal standard (e.g., deuterated 3-Sulfo-taurocholic Acid)

  • Acetonitrile (B52724)

  • Methanol

  • Formic acid

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase column

Sample Preparation:

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a C18 column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-25 min, 10% B.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-Sulfo-taurocholic Acid and its internal standard. The transition for 3-Sulfo-taurocholic Acid is typically m/z 594.3 → 80.0 (corresponding to the taurine fragment).

G start Plasma Sample add_is Add Internal Standard & Acetonitrile start->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis lcms->data

Figure 3: Workflow for the quantification of 3-Sulfo-taurocholic Acid in plasma using LC-MS/MS.

References

An In-depth Technical Guide to the Synthesis of 3-Sulfo-taurocholic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-Sulfo-taurocholic Acid Disodium (B8443419) Salt, a sulfated derivative of a primary conjugated bile acid. This document details the synthetic pathway, experimental protocols, and the biological significance of sulfated bile acids in cellular signaling. The information presented herein is curated for researchers and professionals involved in the fields of biochemistry, medicinal chemistry, and drug development.

Introduction

Taurocholic acid is a primary conjugated bile acid, formed in the liver by the conjugation of cholic acid with the amino acid taurine (B1682933). The sulfation of bile acids, including taurocholic acid, is a critical metabolic pathway that enhances their water solubility and facilitates their elimination from the body.[1][2] This detoxification process is particularly important in cholestatic conditions, where the accumulation of bile acids can lead to cellular injury.[2] 3-Sulfo-taurocholic Acid Disodium Salt is the sulfated form of taurocholic acid at the 3-hydroxyl position. Its synthesis is of interest for studying the physiological and pathological roles of sulfated bile acids.

Chemical Synthesis Pathway

The synthesis of this compound can be achieved through a two-step chemical process adapted from established methods for the sulfation and amidation of bile acids. The general strategy involves the selective sulfation of the 3-hydroxyl group of cholic acid, followed by the conjugation of the resulting sulfated cholic acid with taurine.

The synthesis can be conceptualized as follows:

  • Selective Protection of Hydroxyl Groups (Optional but Recommended for Higher Purity): To achieve selective sulfation at the C-3 position of cholic acid, the hydroxyl groups at C-7 and C-12 can be protected. This is typically done by acetylation.

  • Sulfation: The 3-hydroxyl group of the protected cholic acid is then sulfated. A common and effective sulfating agent is a sulfur trioxide-amine complex, such as sulfur trioxide-pyridine or sulfur trioxide-triethylamine.[3]

  • Deprotection: The protecting groups on the C-7 and C-12 hydroxyls are removed.

  • Conjugation with Taurine: The carboxyl group of the 3-sulfo-cholic acid is activated and then reacted with taurine to form the amide bond.

  • Formation of the Disodium Salt: The final product is converted to its disodium salt to enhance its stability and solubility in aqueous solutions.

A simplified, direct approach involves the sulfation of taurocholic acid itself, though this may lead to a mixture of sulfated products. For higher purity of the 3-sulfo isomer, starting with cholic acid and performing selective protection is the preferred route.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₆H₄₃NNa₂O₁₀S₂[4]
Molecular Weight 639.7 g/mol [4]
CAS Number 71781-33-4[4]
Appearance Crystalline solid[4]
Purity (Typical) ≥95%[4]
Solubility Soluble in DMF (1 mg/ml), DMSO (0.3 mg/ml), and PBS (pH 7.2, 1 mg/ml)[4]

Experimental Protocols

The following protocols are derived from established methodologies for the synthesis of sulfated bile acids and their taurine conjugates.[5]

Materials and Reagents
  • Taurocholic Acid (or Cholic Acid for the multi-step synthesis)

  • Sulfur trioxide-pyridine complex or Sulfur trioxide-triethylamine complex

  • Anhydrous Pyridine (B92270) or Dimethylformamide (DMF)

  • Taurine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • N-Hydroxysuccinimide (NHS)

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment

Synthesis of 3-Sulfo-taurocholic Acid from Taurocholic Acid (Direct Method)

Step 1: Sulfation of Taurocholic Acid

  • Dissolve taurocholic acid (1 mmol) in anhydrous pyridine (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sulfur trioxide-pyridine complex (1.5 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by slowly adding cold water (50 mL).

  • Acidify the mixture with 2M HCl to pH 2-3.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 3-Sulfo-taurocholic acid.

Step 2: Purification and Formation of the Disodium Salt

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

  • Dissolve the purified 3-Sulfo-taurocholic acid in a minimal amount of methanol.

  • Add a stoichiometric amount of sodium hydroxide (2 equivalents) dissolved in methanol.

  • The disodium salt will precipitate out of the solution. The precipitation can be aided by the addition of diethyl ether.

  • Filter the precipitate, wash with diethyl ether, and dry under vacuum to yield this compound.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of sulfation.

  • Mass Spectrometry: To determine the molecular weight and confirm the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Signaling Pathways and Biological Relevance

Sulfated bile acids like 3-Sulfo-taurocholic Acid play a significant role in cellular signaling and detoxification.[1][2] They are generally considered to be less biologically active than their non-sulfated counterparts in activating nuclear receptors such as the farnesoid X receptor (FXR).[6] This reduced activity is a key aspect of their detoxification function.

The sulfation of bile acids impacts several key signaling pathways:

  • FXR Signaling: Sulfation at the 3-position significantly reduces the ability of the bile acid to activate FXR, a key regulator of bile acid synthesis and transport. This leads to a de-repression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

  • Detoxification and Elimination: Sulfation increases the water solubility of bile acids, facilitating their excretion in urine and feces.[1][2] This process is mediated by transporters such as the multidrug resistance-associated protein 2 (MRP2) in the liver.

  • Cellular Protection: By converting hydrophobic, potentially toxic bile acids into more hydrophilic and less active forms, sulfation protects hepatocytes from bile acid-induced apoptosis and necrosis, particularly during cholestasis.

The following diagram illustrates the general pathway of bile acid sulfation and its impact on cellular signaling.

Bile_Acid_Sulfation_Pathway cluster_hepatocyte Hepatocyte Bile_Acid Bile Acid (e.g., Taurocholic Acid) SULT2A1 SULT2A1 Bile_Acid->SULT2A1 Sulfation FXR_Activation FXR Activation Bile_Acid->FXR_Activation Activates Sulfated_Bile_Acid Sulfated Bile Acid (3-Sulfo-taurocholic Acid) SULT2A1->Sulfated_Bile_Acid Sulfated_Bile_Acid->FXR_Activation Weakly Activates MRP2_Transporter MRP2 Transporter Sulfated_Bile_Acid->MRP2_Transporter Substrate for Gene_Regulation Regulation of Bile Acid Synthesis (CYP7A1) FXR_Activation->Gene_Regulation Represses Bile_Canaliculus Bile Canaliculus MRP2_Transporter->Bile_Canaliculus Excretion

Caption: Bile Acid Sulfation and Signaling Pathway.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Synthesis_Workflow Start Start: Taurocholic Acid Sulfation Sulfation (Sulfur Trioxide-Pyridine) Start->Sulfation Reaction_Workup Reaction Workup & Extraction Sulfation->Reaction_Workup Purification Purification (Column Chromatography) Reaction_Workup->Purification Salt_Formation Disodium Salt Formation (NaOH) Purification->Salt_Formation Characterization Characterization (NMR, MS, HPLC) Salt_Formation->Characterization Final_Product Final Product: 3-Sulfo-taurocholic Acid Disodium Salt Characterization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The described chemical pathway, based on established methodologies, offers a reliable route to obtain this important sulfated bile acid for research purposes. The elucidation of the biological roles of sulfated bile acids is an active area of investigation, and the availability of pure synthetic standards is crucial for advancing our understanding of their function in health and disease. Researchers and drug development professionals can utilize the information provided herein to synthesize and study this and other sulfated bile acid derivatives, ultimately contributing to the development of new therapeutic strategies for liver and metabolic disorders.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-Sulfo-taurocholic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Sulfo-taurocholic Acid Disodium Salt is a sulfated metabolite of the primary conjugated bile acid, taurocholic acid. While research directly investigating the specific molecular interactions of this sulfated conjugate is limited, its mechanism of action can be inferred from the well-established biological roles of its parent compound and the significant impact of sulfation on bile acid physiology. Sulfation is a major detoxification pathway for bile acids, increasing their hydrophilicity and facilitating their elimination. This modification profoundly alters their interaction with key bile acid receptors and transporters, thereby modulating critical signaling pathways involved in lipid, glucose, and energy homeostasis. This guide synthesizes the current understanding of sulfated bile acids to propose a mechanism of action for this compound, provides relevant quantitative data, and details experimental protocols for its investigation.

Introduction to this compound

This compound is a derivative of taurocholic acid, a primary bile acid conjugated with taurine. The addition of a sulfo group at the 3-position of the steroid nucleus significantly increases the molecule's polarity. This chemical modification is a key step in the detoxification and elimination of bile acids, particularly under conditions of cholestasis where bile acid concentrations are elevated[1].

The General Role of Sulfation in Bile Acid Metabolism

Sulfation of bile acids is a critical physiological process that serves to:

  • Increase Hydrophilicity: The addition of a negatively charged sulfate (B86663) group makes the bile acid more water-soluble.

  • Reduce Intestinal Reabsorption: Sulfated bile acids are poorly recognized by the apical sodium-dependent bile acid transporter (ASBT) in the terminal ileum, leading to decreased reabsorption and increased fecal excretion[2].

  • Enhance Urinary Excretion: The increased water solubility facilitates renal clearance of sulfated bile acids.

  • Decrease Cytotoxicity: By promoting their elimination and reducing their ability to disrupt cell membranes, sulfation mitigates the cytotoxic effects of high bile acid concentrations[3].

Proposed Mechanism of Action of this compound

Based on the known effects of sulfation on other bile acids, the mechanism of action of this compound is likely characterized by an altered affinity for and activity at key bile acid signaling hubs, primarily the farnesoid X receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).

Interaction with Farnesoid X Receptor (FXR)

FXR is a nuclear receptor that acts as a primary sensor for bile acids, regulating their synthesis and enterohepatic circulation. While the parent compound, taurocholic acid, is a known FXR agonist, sulfation is generally associated with a reduction or antagonism of FXR activity. For instance, tauro-β-muricholic acid, another sulfated bile acid, acts as an FXR antagonist[4]. Therefore, it is hypothesized that This compound is likely a weak agonist or potentially an antagonist of FXR .

This proposed antagonism would lead to:

  • Reduced FXR-mediated gene transcription: This would affect the expression of genes involved in bile acid homeostasis, such as Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19)[5][6].

  • Increased Bile Acid Synthesis: By relieving the FXR-mediated feedback inhibition on Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, an antagonistic action could lead to an increase in the synthesis of new bile acids[7].

Signaling Pathway: Proposed FXR Antagonism by 3-Sulfo-taurocholic Acid

FXR_Antagonism cluster_extracellular Extracellular cluster_cellular Hepatocyte 3_Sulfo_TCA 3-Sulfo-taurocholic Acid FXR FXR 3_Sulfo_TCA->FXR Antagonizes RXR RXR FXR->RXR FXR_RXR FXR/RXR Heterodimer SHP SHP Gene FXR_RXR->SHP Inhibits Transcription CYP7A1 CYP7A1 Gene SHP->CYP7A1 Inhibits Transcription Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Leads to TGR5_Agonism cluster_extracellular Extracellular cluster_cellular Intestinal L-Cell 3_Sulfo_TCA 3-Sulfo-taurocholic Acid TGR5 TGR5 3_Sulfo_TCA->TGR5 Activates AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Stimulates FXR_Assay_Workflow A 1. Cell Seeding HEK293T cells are seeded in a 96-well plate. B 2. Transfection Co-transfect with FXR expression vector and a luciferase reporter plasmid containing FXR response elements. A->B C 3. Compound Treatment Treat cells with varying concentrations of this compound. B->C D 4. Incubation Incubate for 18-24 hours. C->D E 5. Lysis and Luciferase Assay Lyse cells and measure luciferase activity using a luminometer. D->E F 6. Data Analysis Normalize luciferase activity to a control and plot dose-response curves. E->F TGR5_Assay_Workflow A 1. Cell Seeding CHO-K1 cells stably expressing human TGR5 are seeded in a 96-well plate. B 2. Compound Treatment Treat cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor. A->B C 3. Incubation Incubate for 30 minutes at 37°C. B->C D 4. Cell Lysis Lyse the cells to release intracellular cAMP. C->D E 5. cAMP Measurement Measure cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA). D->E F 6. Data Analysis Plot cAMP concentration against compound concentration to determine the EC50. E->F

References

An In-Depth Technical Guide on the Biological Role of 3-Sulfo-taurocholic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Sulfo-taurocholic Acid Disodium Salt (TCA-3S) is a sulfated metabolite of the primary conjugated bile acid, taurocholic acid (TCA). While the biological roles of major bile acids as signaling molecules are well-established, the specific functions of their sulfated metabolites are an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of the biological role of TCA-3S, drawing inferences from the known effects of bile acid sulfation and the activities of its parent compound. TCA-3S is prominently associated with cholestatic liver conditions, where its increased synthesis and circulation suggest a role in the adaptive response to bile acid overload. This document details its physicochemical properties, its likely interactions with key bile acid receptors such as the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5), and its potential involvement in downstream signaling pathways. Furthermore, this guide presents structured quantitative data, detailed experimental protocols for its study, and visualizations of relevant biological pathways to facilitate further research and drug development efforts in hepatology and metabolic diseases.

Introduction: The Significance of Bile Acid Sulfation

Bile acids are not merely digestive surfactants; they are crucial signaling molecules that regulate their own synthesis, transport, and a wide array of metabolic processes through the activation of nuclear and membrane-bound receptors.[1] The liver, in response to high concentrations of potentially cytotoxic bile acids, employs several detoxification mechanisms, with sulfation being a key pathway.[2] Sulfation, the addition of a sulfo group, significantly increases the hydrophilicity of bile acids, which in turn:

  • Reduces intestinal reabsorption: This limits their entry into the enterohepatic circulation.[3]

  • Enhances urinary and fecal excretion: Facilitating their elimination from the body.[3]

  • Decreases cytotoxicity: By altering their physicochemical properties, sulfation generally reduces the ability of bile acids to disrupt cell membranes.[2]

This compound (TCA-3S) is the 3-sulfated form of taurocholic acid. Its levels are markedly elevated in both plasma and urine during cholestasis, a condition characterized by impaired bile flow.[4][5] This suggests that the formation of TCA-3S is an adaptive response to protect hepatocytes from the damaging effects of excessive bile acid accumulation. However, emerging evidence on other sulfated bile acids, such as taurolithocholic acid 3-sulfate (TLCA-3S), indicates that these molecules are not biologically inert and can actively modulate cellular signaling pathways, including those involved in inflammation and apoptosis.[6][7]

Physicochemical and Biochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for designing and interpreting experimental studies.

PropertyValueReference
Synonyms 3-Sulfocholyl Taurine; TCA3S[5]
Molecular Formula C₂₆H₄₃NNa₂O₁₀S₂
Molecular Weight 639.7 g/mol
Appearance Crystalline solid
Solubility Soluble in aqueous solutions
Biological Half-life Not explicitly determined for TCA-3S
Plasma Protein Binding Expected to be high, similar to other BAs

Table 1: Physicochemical and Biochemical Properties of this compound.

Biological Role and Signaling Pathways

While direct studies on the signaling activities of TCA-3S are limited, its biological role can be inferred from the known functions of its parent compound, taurocholic acid (TCA), and the general effects of bile acid sulfation.

Detoxification and Choleretic Effects

The primary role of TCA-3S formation is likely the detoxification of excess TCA during cholestasis. Sulfation increases the water solubility of TCA, facilitating its excretion and reducing its detergent-like, membrane-damaging properties.[2] Paradoxically, while some bile acids induce cholestasis, their sulfated counterparts can have a choleretic effect, meaning they can stimulate bile flow. This suggests that the production of TCA-3S may not only be a detoxification mechanism but also a counter-regulatory measure to alleviate bile stasis.

cluster_Hepatocyte Hepatocyte TCA Taurocholic Acid (TCA) SULT2A1 SULT2A1 TCA->SULT2A1 Sulfation TCA_3S 3-Sulfo-taurocholic Acid (TCA-3S) SULT2A1->TCA_3S Excretion Enhanced Urinary and Fecal Excretion TCA_3S->Excretion Toxicity Decreased Cytotoxicity TCA_3S->Toxicity

Diagram 1: Detoxification pathway of Taurocholic Acid via sulfation.
Modulation of Bile Acid Receptors

The interaction of TCA-3S with the primary bile acid receptors, FXR and TGR5, is a key area for investigation.

  • Farnesoid X Receptor (FXR): FXR is a nuclear receptor that plays a central role in regulating bile acid homeostasis. Activation of FXR by bile acids in the liver and intestine initiates a negative feedback loop that suppresses bile acid synthesis. While the parent compound TCA is a known FXR agonist, the effect of sulfation on FXR activation is not well-defined for TCA-3S. For other bile acids, sulfation can reduce FXR agonism.

  • Takeda G-protein-coupled Receptor 5 (TGR5): TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP).[8] This signaling cascade has diverse metabolic effects, including the secretion of glucagon-like peptide-1 (GLP-1) and modulation of inflammatory responses.[1] While some bile acids are potent TGR5 agonists, sulfation at the 3-position has been shown to abolish this activity for certain bile acids.[9] Therefore, it is plausible that TCA-3S is not a strong TGR5 agonist.

cluster_Cell Target Cell (e.g., Hepatocyte, Enterocyte) TCA_3S 3-Sulfo-taurocholic Acid FXR FXR TCA_3S->FXR TGR5 TGR5 TCA_3S->TGR5 Unknown_FXR ? FXR->Unknown_FXR Unknown_TGR5 ? TGR5->Unknown_TGR5 Gene_Expression Regulation of Target Genes (e.g., SHP, FGF19) cAMP cAMP Production Unknown_FXR->Gene_Expression Unknown_TGR5->cAMP

Diagram 2: Potential interaction of TCA-3S with FXR and TGR5.
Inflammatory Signaling

The parent compound, taurocholic acid, has been shown to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8, potentially through the inhibition of the NF-κB signaling pathway.[10] Given that sulfation is a detoxification mechanism, it is plausible that TCA-3S retains or even enhances these anti-inflammatory effects. The modulation of inflammatory responses is a critical aspect of its biological role, especially in the context of cholestatic liver injury, which is characterized by significant inflammation.

cluster_Macrophage Macrophage / Immune Cell Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Signaling Inflammatory_Stimulus->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α) NFkB->Cytokines TCA_3S 3-Sulfo-taurocholic Acid TCA_3S->NFkB Inhibition?

Diagram 3: Postulated anti-inflammatory action of TCA-3S.

Experimental Protocols

To facilitate further research into the biological role of this compound, this section provides detailed methodologies for key experiments.

In Vivo Model: Bile Duct Ligation (BDL) in Mice

This model is used to induce cholestasis and study the subsequent changes in bile acid metabolism, including the elevation of TCA-3S.[11][12]

Objective: To create a model of obstructive cholestasis in mice to investigate the in vivo effects of elevated endogenous TCA-3S.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 6-0 silk)

  • Stereomicroscope

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Make a midline abdominal incision to expose the peritoneal cavity.

  • Gently retract the liver to locate the common bile duct.

  • Carefully dissect the common bile duct from the surrounding tissue.

  • Ligate the bile duct in two locations with 6-0 silk sutures.

  • A transection can be made between the two ligatures.

  • Close the abdominal wall and skin with sutures.

  • Provide post-operative care, including analgesics and monitoring.

  • At designated time points (e.g., 3, 7, 14 days post-surgery), collect blood and liver tissue for analysis.

Start Anesthetize Mouse Laparotomy Midline Laparotomy Start->Laparotomy Expose_BD Expose Common Bile Duct Laparotomy->Expose_BD Ligate_BD Double Ligate Bile Duct Expose_BD->Ligate_BD Suture Suture Abdominal Wall and Skin Ligate_BD->Suture Post_Op Post-operative Care Suture->Post_Op Collect_Samples Collect Blood and Liver Samples Post_Op->Collect_Samples

Diagram 4: Workflow for the Bile Duct Ligation (BDL) model.
In Vitro Assay: FXR and TGR5 Reporter Gene Assays

These assays are crucial for determining whether TCA-3S can activate or inhibit FXR and TGR5.[1][13]

Objective: To quantify the activation or inhibition of FXR and TGR5 by TCA-3S in a cell-based system.

Materials:

  • HEK293T cells

  • Reporter plasmids (e.g., FXR-responsive element-luciferase, CREB-luciferase for TGR5)

  • Expression plasmids for FXR/RXR or TGR5

  • Transfection reagent

  • This compound

  • Positive controls (e.g., GW4064 for FXR, a known TGR5 agonist)

  • Luciferase assay reagent

  • 96-well cell culture plates

Procedure:

  • Seed HEK293T cells in 96-well plates.

  • Co-transfect cells with the appropriate reporter and expression plasmids.

  • After 24 hours, treat the cells with varying concentrations of TCA-3S, a positive control, and a vehicle control.

  • Incubate for another 18-24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

  • Generate dose-response curves and calculate EC₅₀ or IC₅₀ values.

Seed_Cells Seed HEK293T Cells Transfect Co-transfect with Plasmids Seed_Cells->Transfect Treat Treat with TCA-3S and Controls Transfect->Treat Incubate Incubate for 18-24h Treat->Incubate Lyse_and_Read Lyse Cells and Measure Luciferase Activity Incubate->Lyse_and_Read Analyze Analyze Data and Generate Dose-Response Curves Lyse_and_Read->Analyze

Diagram 5: Workflow for FXR/TGR5 reporter gene assays.
Quantification of TCA-3S by LC-MS/MS

Accurate quantification of TCA-3S in biological matrices is essential for pharmacokinetic and metabolic studies.[14][15]

Objective: To develop and validate a method for the sensitive and specific quantification of TCA-3S in plasma or tissue homogenates.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reverse-phase column

  • Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)

  • This compound standard

  • Internal standard (e.g., deuterated TCA-3S)

  • Biological samples (plasma, liver homogenate)

  • Protein precipitation solvent (e.g., acetonitrile)

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To a 100 µL aliquot of the sample, add an internal standard.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the analytes using a gradient elution on the C18 column.

    • Detect and quantify TCA-3S and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the TCA-3S standard.

    • Calculate the concentration of TCA-3S in the samples based on the peak area ratio of the analyte to the internal standard.

Conclusion and Future Directions

This compound is a significant metabolite in the context of cholestatic liver disease, where its formation represents a key detoxification pathway. While its direct signaling roles are not yet fully elucidated, it is likely to have attenuated activity at FXR and TGR5 compared to its parent compound, taurocholic acid. However, the possibility of it engaging in other signaling pathways, particularly those related to inflammation and apoptosis, warrants further investigation, especially given the precedent set by other sulfated bile acids.

Future research should focus on:

  • Receptor Interaction Studies: Definitive in vitro studies to determine the binding affinity and functional activity of TCA-3S at FXR, TGR5, and other potential bile acid receptors.

  • Cellular Signaling Analysis: Investigating the direct effects of TCA-3S on key signaling pathways such as NF-κB, JNK, and apoptosis in relevant cell types (hepatocytes, cholangiocytes, immune cells).

  • In Vivo Functional Studies: Utilizing animal models to explore the physiological and pathophysiological consequences of altered TCA-3S levels, beyond its role in excretion.

A deeper understanding of the biological role of this compound will provide valuable insights into the complex interplay of bile acid metabolism and signaling in health and disease, and may reveal new therapeutic targets for the management of cholestatic and inflammatory liver disorders.

References

The Discovery of 3-Sulfo-taurocholic Acid Disodium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfo-taurocholic Acid Disodium Salt is a sulfated, conjugated bile acid that has emerged as a significant metabolite in the study of bile acid homeostasis and pathophysiology, particularly in cholestatic liver diseases. Its discovery and characterization are rooted in the broader investigation of bile acid metabolism and detoxification pathways. This technical guide provides a comprehensive overview of the discovery, analytical methodologies, and biological significance of this compound, tailored for researchers, scientists, and drug development professionals.

Historically, the study of bile acid sulfation as a key metabolic pathway began to gain traction in the late 1960s and early 1970s. Seminal work by Palmer and colleagues identified sulfated lithocholic acid conjugates in human bile, establishing that sulfation is a significant route for bile acid modification in humans.[1][2] These early studies laid the groundwork for the identification of a wide array of sulfated bile acids, including 3-Sulfo-taurocholic Acid. Under normal physiological conditions, sulfation is a minor pathway for bile acid metabolism. However, in cholestatic conditions, where bile flow is impaired, the sulfation of bile acids increases significantly.[3][4] This modification enhances the water solubility of otherwise hydrophobic and potentially toxic bile acids, facilitating their renal excretion and thereby reducing their detergent-like toxic effects on liver cells.[4][5][6]

The discovery and quantification of specific sulfated metabolites like 3-Sulfo-taurocholic Acid have been largely driven by advancements in analytical chemistry, particularly the advent of high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS). These powerful techniques allow for the sensitive and specific detection and quantification of individual bile acid species in complex biological matrices such as plasma, urine, and bile.

Quantitative Data

The concentration of this compound can vary significantly depending on the biological matrix and the physiological or pathological state. The following tables summarize available quantitative data for this metabolite.

Table 1: Plasma Concentrations of 3-Sulfo-taurocholic Acid in a Mouse Model of Cholestasis

ConditionTime Post-Bile Duct Ligation (BDL)Plasma Concentration (Relative Abundance)Reference
Wild-type Mice6 hoursElevated[7]
Sortilin 1 (Sort1) Knockout Mice6 hoursElevated[7]
Sortilin 1 (Sort1) Knockout Mice24 hoursFurther Elevated[7]

Note: The referenced study by Li, et al. (2018) demonstrated a significant increase in plasma levels of this compound in a mouse model of cholestatic liver injury induced by bile duct ligation. The data was presented as relative abundance, and specific absolute concentrations were not provided in the primary text.

Table 2: General Observations of Sulfated Bile Acid Levels in Humans

Biological FluidConditionObservationReference
SerumCholestasis>93% of bile acids are unsulfated.[3]
UrineCholestasis>60% of bile acids are sulfated.[3]
SerumHealthy Subjects33% of total bile acids are sulfated.
UrineHealthy Subjects89% of total bile acids are sulfated.

Experimental Protocols

The identification and quantification of this compound in biological samples require sophisticated analytical methods. The following is a detailed protocol based on modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and specificity.

Protocol 1: Quantification of 3-Sulfo-taurocholic Acid in Plasma/Serum by LC-MS/MS

1. Objective: To quantify the concentration of this compound in plasma or serum samples.

2. Materials and Reagents:

  • This compound analytical standard
  • Isotopically labeled internal standard (e.g., d4-Taurocholic acid-3-sulfate)
  • Acetonitrile (B52724) (LC-MS grade)
  • Methanol (B129727) (LC-MS grade)
  • Formic acid (LC-MS grade)
  • Ultrapure water
  • Plasma/serum samples
  • Protein precipitation plates or microcentrifuge tubes
  • LC-MS/MS system (e.g., Triple Quadrupole)

3. Sample Preparation (Protein Precipitation): a. Thaw plasma/serum samples on ice. b. To 50 µL of plasma/serum in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new tube or a well of a 96-well plate. f. Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. g. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid). h. Vortex and centrifuge again to pellet any remaining particulates. i. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis: a. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile (1:1, v/v).
  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 3-Sulfo-taurocholic Acid and its internal standard.
  • Example Transition for a sulfated taurine-conjugated bile acid: The precursor ion would be the [M-H]- ion, and a characteristic product ion would result from the fragmentation of the sulfate (B86663) group (loss of SO3, 80 Da) or the taurine (B1682933) conjugate.
  • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.

5. Data Analysis and Quantification: a. Integrate the peak areas for the MRM transitions of the analyte and the internal standard. b. Calculate the peak area ratio of the analyte to the internal standard. c. Generate a calibration curve using known concentrations of the 3-Sulfo-taurocholic Acid analytical standard. d. Determine the concentration of 3-Sulfo-taurocholic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Pathways and Workflows

Signaling Pathways

Bile acids are not only digestive aids but also important signaling molecules that activate nuclear receptors and G protein-coupled receptors. The two most well-characterized bile acid receptors are the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5). The sulfation of bile acids can modulate their ability to activate these receptors.

Bile_Acid_Signaling cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Enterocyte Bile Acids Bile Acids TGR5 TGR5 Bile Acids->TGR5 Activate FXR FXR Bile Acids->FXR Activate Sulfated Bile Acids Sulfated Bile Acids Sulfated Bile Acids->TGR5 Modulate(?) Sulfated Bile Acids->FXR Inhibit/Modulate(?) Signaling Cascade Signaling Cascade TGR5->Signaling Cascade Initiates Gene Regulation Gene Regulation FXR->Gene Regulation Regulates (e.g., SHP, FGF19)

Caption: Bile Acid Signaling Pathways via FXR and TGR5.

The above diagram illustrates the activation of the key bile acid receptors, FXR and TGR5, by bile acids. Sulfated bile acids, such as 3-Sulfo-taurocholic Acid, are generally considered to be less potent activators or even antagonists of these receptors compared to their unsulfated counterparts, though research in this area is ongoing. This modulation of receptor activity is a critical aspect of their role in detoxification and cellular protection during cholestasis.[8][9][10][11][12]

Experimental Workflow

The discovery and characterization of a novel metabolite like 3-Sulfo-taurocholic Acid typically follow a structured workflow, from sample collection to data analysis and identification.

Metabolite_Discovery_Workflow cluster_sample Sample Handling cluster_analysis Analytical Phase cluster_identification Identification & Validation Sample_Collection Biological Sample Collection (Plasma, Urine, Bile) Sample_Preparation Sample Preparation (Protein Precipitation, Extraction) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (Untargeted Metabolomics) Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Identification of Differentially Expressed Features) Data_Processing->Statistical_Analysis Putative_ID Putative Metabolite Identification (Mass and Fragmentation Pattern) Statistical_Analysis->Putative_ID Standard_Comparison Confirmation with Authentic Standard (Retention Time and MS/MS Spectra) Putative_ID->Standard_Comparison

Caption: Experimental Workflow for Metabolite Discovery.

This workflow diagram outlines the key steps involved in the discovery of a metabolite such as 3-Sulfo-taurocholic Acid. It begins with the collection and preparation of biological samples, followed by analysis using untargeted metabolomics via LC-MS/MS. The resulting data is then processed and statistically analyzed to identify features of interest. Putative identification based on mass and fragmentation is subsequently confirmed by comparison with an authentic chemical standard.

Conclusion

The discovery of this compound as a metabolite represents a significant advancement in our understanding of bile acid metabolism and its role in liver disease. As a product of the sulfation pathway, it serves as a biomarker for cholestasis and is a key player in the detoxification of potentially harmful bile acids. The continued development of advanced analytical techniques, particularly LC-MS/MS, will undoubtedly lead to a more nuanced understanding of the biological functions and therapeutic potential of this and other sulfated bile acids. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing practical methodologies for the study of this important metabolite.

References

An In-depth Technical Guide on 3-Sulfo-taurocholic Acid Disodium Salt (CAS: 71781-33-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Sulfo-taurocholic Acid Disodium Salt, also known as 3-Sulfocholyl Taurine or TCA3S, is a sulfated metabolite of the primary conjugated bile acid, taurocholic acid. With the CAS number 71781-33-4, this compound has emerged as a significant molecule in the study of cholestatic liver injury and bile acid homeostasis. This technical guide provides a comprehensive overview of its chemical properties, biological relevance, and detailed experimental protocols for its study. Particular focus is given to its role in the context of Sortilin 1 (Sort1) function and cholestatic liver disease, providing valuable insights for researchers in hepatology, drug metabolism, and pharmacology.

Chemical and Physical Properties

This compound is a derivative of taurocholic acid, characterized by the addition of a sulfo group at the 3-position of the steroid nucleus. This modification significantly increases the hydrophilicity of the molecule, which has implications for its biological activity and clearance.

PropertyValue
CAS Number 71781-33-4
Synonyms 3-Sulfocholyl Taurine, TCA3S, Taurocholic Acid 3-sulfate Disodium Salt
Molecular Formula C₂₆H₄₃NNa₂O₁₀S₂
Molecular Weight 639.73 g/mol
Appearance White to off-white solid
Solubility Soluble in water. Limited solubility in organic solvents such as DMSO and ethanol (B145695).
Storage Store at -20°C for long-term stability.

Biological Significance and Mechanism of Action

This compound is a product of bile acid metabolism, specifically through the action of sulfotransferases. Sulfation is a crucial detoxification pathway for bile acids, as it increases their water solubility and facilitates their elimination from the body, thereby reducing their potential toxicity.

Recent research has highlighted the importance of TCA3S in the context of cholestatic liver injury, where the flow of bile from the liver is reduced. A key player in this process is Sortilin 1 (Sort1), a transmembrane receptor involved in intracellular protein trafficking.

Studies have shown that in mouse models of cholestasis induced by bile duct ligation (BDL), plasma levels of TCA3S are significantly elevated.[1] Interestingly, mice lacking the Sort1 gene (Sort1 knockout mice) exhibit even higher levels of plasma TCA3S after BDL and are protected from cholestatic liver injury.[1] This suggests that Sort1 may play a role in regulating the sulfation and subsequent clearance of bile acids. The proposed mechanism involves Sort1 influencing the activity or expression of hepatic sulfotransferases, such as Sulfotransferase 2A1 (SULT2A1), which is responsible for the sulfation of bile acids.[1]

Signaling Pathway: Bile Acid Sulfation

The formation of this compound is a key step in the detoxification of taurocholic acid. This process is catalyzed by sulfotransferases in the liver.

Bile_Acid_Sulfation Taurocholic_Acid Taurocholic Acid SULT2A1 Sulfotransferase 2A1 (SULT2A1) Taurocholic_Acid->SULT2A1 PAP PAP (3'-phosphoadenosine- 5'-phosphate) SULT2A1->PAP TCA3S 3-Sulfo-taurocholic Acid (TCA3S) SULT2A1->TCA3S Sulfation PAPS PAPS (3'-phosphoadenosine- 5'-phosphosulfate) PAPS->SULT2A1

Bile Acid Sulfation Pathway

Role in Cholestatic Liver Injury and Sortilin 1 Signaling

The interplay between Sortilin 1 and TCA3S levels is crucial in the pathophysiology of cholestatic liver injury. The following diagram illustrates the proposed relationship in a simplified manner.

Sort1_Cholestasis cluster_wildtype Wild-Type cluster_knockout Sort1 Knockout Sort1_WT Sortilin 1 (Active) SULT2A1_WT SULT2A1 (Basal activity) Sort1_WT->SULT2A1_WT Negative Regulation (Proposed) TCA3S_WT TCA3S (Low levels) SULT2A1_WT->TCA3S_WT Injury_WT Cholestatic Liver Injury Sort1_KO Sortilin 1 (Inactive) SULT2A1_KO SULT2A1 (Increased activity) TCA3S_KO TCA3S (High levels) SULT2A1_KO->TCA3S_KO Protection_KO Protection from Injury TCA3S_KO->Protection_KO Detoxification BDL Bile Duct Ligation (BDL) cluster_wildtype cluster_wildtype cluster_knockout cluster_knockout

Sortilin 1's Role in Cholestasis

Quantitative Data

The following tables summarize key quantitative findings from studies investigating the role of this compound in cholestasis.

Table 1: Plasma TCA3S Levels in Wild-Type (WT) and Sort1 Knockout (KO) Mice after Bile Duct Ligation (BDL) [1]

Time Post-BDLGenotypePlasma TCA3S (µM)
6 hoursWT~1.5
6 hoursSort1 KO~2.0
24 hoursWT~2.5
24 hoursSort1 KO~12.5

Table 2: Bile Infarct Area in WT and Sort1 KO Mice after BDL [1]

Time Post-BDLGenotypeBile Infarct Area (% of total area)
24 hoursWT~1.2
24 hoursSort1 KO~0.4

Experimental Protocols

Bile Duct Ligation (BDL) in Mice

This protocol describes the surgical procedure to induce cholestasis in mice.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 6-0 silk)

  • Heating pad

  • Antiseptic solution

  • Saline solution

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Shave the abdominal area and disinfect with an antiseptic solution.

  • Make a midline laparotomy to expose the abdominal cavity.

  • Gently retract the liver to visualize the common bile duct.

  • Carefully isolate the common bile duct from the surrounding tissue.

  • Ligate the common bile duct in two locations using suture material.

  • Close the abdominal wall in layers.

  • Provide post-operative care, including analgesics and hydration.

Quantification of Plasma this compound by LC-MS/MS

This protocol provides a general workflow for the analysis of TCA3S in plasma samples.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reverse-phase column

  • Acetonitrile (B52724)

  • Methanol (B129727)

  • Formic acid

  • Internal standard (e.g., deuterated TCA3S)

  • Plasma samples

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold methanol containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the analytes using a C18 column with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Detect and quantify TCA3S and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

    • Develop a standard curve using known concentrations of TCA3S to quantify the levels in the plasma samples.

Liver Histology and Bile Infarct Quantification

This protocol outlines the steps for histological analysis of liver tissue.

Materials:

  • Formalin (10%)

  • Paraffin

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Microscope with imaging software

Procedure:

  • Tissue Fixation and Processing:

    • Harvest liver tissue and fix in 10% formalin for 24 hours.

    • Dehydrate the tissue through a series of graded ethanol solutions.

    • Clear the tissue with xylene and embed in paraffin.

  • Sectioning and Staining:

    • Cut 5 µm sections using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin and Eosin (H&E).

  • Image Analysis:

    • Acquire images of the stained liver sections using a microscope.

    • Quantify the area of bile infarcts (necrotic areas with bile plugs) using image analysis software. Express the bile infarct area as a percentage of the total liver section area.

Conclusion

This compound is a key metabolite in the detoxification of bile acids, and its levels are significantly altered in cholestatic conditions. The interplay between TCA3S and Sortilin 1 provides a promising avenue for research into the mechanisms of cholestatic liver injury and the development of novel therapeutic strategies. The experimental protocols provided in this guide offer a foundation for researchers to investigate the role of this important molecule in health and disease.

References

An In-depth Technical Guide to 3-Sulfo-taurocholic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Sulfo-taurocholic Acid Disodium (B8443419) Salt, a sulfated metabolite of the primary conjugated bile acid, taurocholic acid. This document details its physicochemical properties, explores its role in key signaling pathways, discusses its implications in apoptosis, and provides detailed experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development in understanding and utilizing this compound in their studies.

Physicochemical Properties

3-Sulfo-taurocholic Acid Disodium Salt is a derivative of taurocholic acid where a sulfate (B86663) group is attached at the 3-position of the steroid nucleus. This modification significantly alters its physicochemical properties, most notably increasing its hydrophilicity.

PropertyValueReferences
Molecular Weight 639.73 g/mol
Chemical Formula C₂₆H₄₃NNa₂O₁₀S₂
CAS Number 71781-33-4
Appearance White to off-white solid
Synonyms TCA3S disodium salt, Taurocholic Acid 3-sulfate disodium salt, 3-Sulfocholyl Taurine disodium salt

Signaling Pathways

The biological activity of this compound is intrinsically linked to the signaling pathways modulated by its parent compound, taurocholic acid (TCA), and the significant impact of sulfation on its chemical nature. Sulfation is a primary mechanism for bile acid detoxification, increasing their water solubility and facilitating their elimination, which in turn reduces their cellular toxicity.[1]

Sphingosine-1-Phosphate Receptor 2 (S1PR2) Signaling

Taurocholic acid is a known agonist of the G protein-coupled receptor, Sphingosine-1-Phosphate Receptor 2 (S1PR2).[2][3] Activation of S1PR2 by TCA initiates a cascade of intracellular events, including the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and protein kinase B (Akt).[2][3] This pathway is implicated in various cellular processes, including cell proliferation, migration, and survival.

The effect of 3-sulfation on the interaction with S1PR2 has not been definitively elucidated in the available literature. However, the increased hydrophilicity due to the sulfate group likely alters the binding affinity and subsequent activation of S1PR2 compared to the non-sulfated TCA. It is plausible that the bulky and negatively charged sulfate group may hinder the interaction with the receptor, potentially acting as a competitive antagonist or a biased agonist.

S1PR2_Signaling TCA Taurocholic Acid (TCA) S1PR2 S1PR2 TCA->S1PR2 Agonist Sulfo_TCA 3-Sulfo-taurocholic Acid (Potential Modulator) Sulfo_TCA->S1PR2 ? G_protein G Protein S1PR2->G_protein ERK ERK1/2 G_protein->ERK AKT Akt G_protein->AKT Downstream Downstream Cellular Responses (Proliferation, Migration, Survival) ERK->Downstream AKT->Downstream

TCA and S1PR2 Signaling Pathway.
Farnesoid X Receptor (FXR) Signaling

Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in bile acid homeostasis.[4][5][6][7] Bile acids are the natural ligands for FXR, and their binding regulates the expression of genes involved in bile acid synthesis, transport, and metabolism.[6][7]

Sulfation of bile acids generally reduces their ability to activate FXR.[4] This is a key aspect of their detoxification, as it prevents the feedback inhibition of bile acid synthesis and promotes their excretion. Therefore, it is anticipated that this compound is a significantly weaker FXR agonist than TCA.

FXR_Signaling cluster_nucleus Nucleus FXR FXR RXR RXR FXR_RXR FXR-RXR Heterodimer Target_Genes Target Gene Expression (e.g., SHP, BSEP) FXR_RXR->Target_Genes Binds to FXRE Bile_Acids Bile Acids (e.g., TCA) Bile_Acids->FXR Activates Sulfo_TCA 3-Sulfo-taurocholic Acid (Weak Agonist/Antagonist) Sulfo_TCA->FXR Likely weak interaction

Bile Acid Regulation of FXR Signaling.

Role in Apoptosis

The role of bile acids in apoptosis is complex and largely dependent on their hydrophobicity. Hydrophobic bile acids, such as deoxycholic acid and chenodeoxycholic acid, are generally considered pro-apoptotic, inducing cell death through various mechanisms including mitochondrial damage and activation of death receptor pathways. Conversely, hydrophilic bile acids like ursodeoxycholic acid (UDCA) are known to be anti-apoptotic and are used therapeutically in certain liver diseases.[8]

Sulfation significantly increases the hydrophilicity of bile acids, thereby reducing their cytotoxic potential.[1] While the direct apoptotic or anti-apoptotic effects of this compound have not been extensively studied, it is reasonable to infer that it is significantly less pro-apoptotic than its non-sulfated precursor, TCA. In fact, some studies suggest that certain conjugated bile salts can induce resistance to apoptosis through NF-κB-mediated pathways.[9][10] A related compound, taurolithocholate 3-sulfate, has been shown to induce apoptosis, but this is a more hydrophobic bile acid, and its actions may not be representative of this compound.[11]

Apoptosis_Modulation cluster_cell Cell Mitochondria Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Hydrophobic_BA Hydrophobic Bile Acids Hydrophobic_BA->Mitochondria Induces damage Sulfo_TCA 3-Sulfo-taurocholic Acid (Likely Anti-apoptotic or Neutral) Sulfo_TCA->Mitochondria Potentially protective

Modulation of Apoptosis by Bile Acids.

Experimental Protocols

Synthesis of this compound

This protocol is based on general methods for the sulfation of bile acids.

Materials:

  • Taurocholic Acid Sodium Salt

  • Sulfur trioxide-triethylamine complex

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve Taurocholic Acid Sodium Salt in anhydrous DMF.

  • Slowly add a molar excess (e.g., 1.2 equivalents) of sulfur trioxide-triethylamine complex to the solution while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, precipitate the crude product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitate by filtration and wash with diethyl ether.

  • Dissolve the crude product in a minimal amount of methanol.

  • Add a methanolic solution of NaOH to convert the product to the disodium salt.

  • Precipitate the final product by the addition of diethyl ether.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Purification and Characterization

Purification:

  • The synthesized this compound can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by column chromatography on silica (B1680970) gel using a polar solvent system.

Characterization:

  • Mass Spectrometry (MS): Confirm the molecular weight of the product using Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure and the position of the sulfate group using ¹H and ¹³C NMR.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.

Analytical Method: LC-MS/MS

This method provides a framework for the quantitative analysis of this compound in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724)/Methanol (1:1) with 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40-50 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M-2Na+H]⁻

  • Product Ions: Specific fragment ions of 3-Sulfo-taurocholic Acid.

Sample Preparation:

  • For serum or plasma samples, perform protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).

  • Centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition.

  • Inject an aliquot into the LC-MS/MS system.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis Start Taurocholic Acid Reaction Sulfation Reaction Start->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Product 3-Sulfo-taurocholic Acid Disodium Salt Purification->Product Sample_Prep Sample Preparation LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Overall Experimental Workflow.

Conclusion

This compound represents an important metabolite in the detoxification pathway of bile acids. Its increased hydrophilicity due to sulfation likely attenuates the biological activities observed for its parent compound, taurocholic acid, particularly in the context of S1PR2 and FXR signaling, and apoptosis. Further research is warranted to fully elucidate the specific interactions and functional consequences of this sulfated bile acid in various physiological and pathological conditions. The experimental protocols provided in this guide offer a foundation for the synthesis, purification, and analysis of this compound, facilitating future investigations into its biological role.

References

A Technical Guide to the Solubility of 3-Sulfo-taurocholic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3-Sulfo-taurocholic Acid Disodium (B8443419) Salt, a sulfated metabolite of the conjugated bile acid, taurocholic acid. Understanding the solubility of this compound is critical for its application in various research and drug development contexts, including studies on cholestatic liver injury and bile acid metabolism.[1][2] This document compiles available quantitative solubility data, outlines relevant experimental methodologies, and presents a visual workflow for bile acid analysis.

Solubility Profile of 3-Sulfo-taurocholic Acid Disodium Salt

The solubility of this compound has been determined in several common laboratory solvents. However, discrepancies in the reported values exist within the literature and supplier-provided data. The following table summarizes the available quantitative data. For comparison, the solubility of the parent compound, Taurocholic Acid, is also included where available, as it is known to be very soluble in water and ethanol.[3]

SolventThis compoundTaurocholic Acid (for comparison)
Dimethylformamide (DMF)1 mg/mL[4] or < 1 mg/mL (insoluble or slightly soluble)[5]~25 mg/mL[6][7]
Dimethyl Sulfoxide (DMSO)0.3 mg/mL[4] or < 1 mg/mL (insoluble or slightly soluble)[5]~20 mg/mL[6][7]
Phosphate-Buffered Saline (PBS, pH 7.2)1 mg/mL[4] or < 1 mg/mL (insoluble or slightly soluble)[5]~3 mg/mL[6]
WaterNo data availableVery soluble[3]
EthanolNo data availableVery soluble[3]
MethanolNo data availableData not readily available

Experimental Protocols

Determination of Aqueous and Organic Solvent Solubility

A common method to determine the solubility of a compound is the shake-flask method, followed by a suitable analytical technique for quantification.

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is then centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Workflow for Bile Acid Analysis in Biological Samples

The analysis of bile acids, including this compound, from biological matrices typically involves extraction, separation, and detection.

G cluster_extraction Sample Preparation and Extraction cluster_analysis Analytical Separation and Detection cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma, Bile) ProteinPrecipitation Protein Precipitation (e.g., with Methanol) BiologicalSample->ProteinPrecipitation Add Solvent Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 SupernatantCollection Supernatant Collection Centrifugation1->SupernatantCollection Collect Supernatant LC_Separation Liquid Chromatography (LC Separation) SupernatantCollection->LC_Separation Inject MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Elute DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Process Data

Caption: A generalized workflow for the analysis of bile acids from biological samples.

Signaling Pathways

Specific signaling pathways directly involving this compound are not well-documented in current literature. Research has primarily focused on the broader roles of bile acids in metabolic regulation and signaling. For instance, the parent compound, taurocholic acid, is known to be involved in various metabolic processes.[1] Furthermore, related sulfated bile acids, such as taurolithocholate 3-sulphate, have been shown to affect intracellular calcium signaling.[8] The biological significance of the 3-sulfo moiety on taurocholic acid is an area of ongoing investigation, with studies indicating its elevated plasma levels in certain cholestatic conditions.[2]

The following diagram illustrates a simplified, general signaling pathway for bile acids, which may provide context for the potential roles of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGR5 TGR5 AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream FXR FXR RXR RXR FXR->RXR Heterodimerizes with Gene Target Gene Expression RXR->Gene Regulates BileAcid Bile Acid BileAcid->TGR5 Binds BileAcid->FXR Enters Cell & Binds

Caption: A simplified overview of two major bile acid signaling pathways involving TGR5 and FXR.

References

An In-depth Technical Guide on the Safety and Handling of 3-Sulfo-taurocholic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Sulfo-taurocholic Acid Disodium (B8443419) Salt, a sulfated metabolite of the conjugated primary bile acid, taurocholic acid.[1][2][3][4] It is intended to provide researchers, scientists, and drug development professionals with the necessary information for its safe use in a laboratory setting. This compound is a valuable tool in metabolic research, particularly in studies involving bile acid synthesis and metabolism, and as a biomarker for certain diseases.[2]

Chemical and Physical Properties

Proper identification and understanding of the physicochemical properties of a compound are crucial for its safe handling and use in experimental settings.

PropertyValue
Synonyms 3-Sulfocholyl Taurine, TCA3S[1][3][5]
CAS Number 71781-33-4[3][5]
Molecular Formula C₂₆H₄₃NNa₂O₁₀S₂[6] or C₂₆H₄₃NO₁₀S₂ • 2Na[3]
Molecular Weight 639.73 g/mol [5][6]
Appearance Crystalline solid[3][5]
Purity ≥95%[3][5]
Solubility DMF: 1 mg/ml, DMSO: 0.3 mg/ml, PBS (pH 7.2): 1 mg/ml[3]
Storage Store at -20°C[2][3][5]

Safety and Hazard Information

Based on available safety data sheets for structurally related compounds, 3-Sulfo-taurocholic Acid Disodium Salt should be handled with care. While one safety data sheet for a similar compound, Taurolithocholic Acid 3-sulfate, indicates it is not classified as hazardous under the Globally Harmonized System (GHS), another for Taurodeoxycholic acid, 3-sulfate (TDCA-3S) disodium salt suggests potential for skin and eye irritation.[7][8] Therefore, adherence to standard laboratory safety protocols is essential.

Hazard Identification and Precautionary Measures:

  • Potential Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear appropriate chemical-resistant gloves.

    • Skin and Body Protection: Wear a laboratory coat.

  • Handling:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

    • Wash hands thoroughly after handling.[8]

    • Do not eat, drink, or smoke when using this product.[8]

    • Use only outdoors or in a well-ventilated area.[8]

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

Experimental Use and Protocols

This compound is a metabolite of taurocholic acid and has been observed in studies of cholestatic liver injury.[1][4] For instance, its plasma levels are elevated in mice following bile duct ligation.[1][4] A structurally similar compound, 3-sulfo-taurolithocholic acid (TLC-S), has been used to investigate its effects on ATPase activity in colorectal cancer and rodent liver tissues.[10]

Example Experimental Workflow: Isolation of Postmitochondrial Subcellular Fraction

The following diagram outlines a typical workflow for isolating the postmitochondrial subcellular fraction for use in further experiments, such as assessing enzyme activity.[10]

experimental_workflow tissue Tissue Homogenization centrifuge1 Centrifuge at 3000 g for 10 min tissue->centrifuge1 pellet1 Pellet (Intact cells, nuclei) centrifuge1->pellet1 Discard supernatant1 Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge at 6,500 g for 10 min (0-2°C) supernatant1->centrifuge2 pellet2 Pellet (Mitochondrial fraction) centrifuge2->pellet2 Discard supernatant2 Postmitochondrial Supernatant (Subcellular fraction for experiments) centrifuge2->supernatant2

Diagram 1: Workflow for Postmitochondrial Fraction Isolation

Protocol for Assessing Mitochondrial Respiration

This protocol describes the assessment of oxygen consumption and ATP synthesis efficiency in isolated mitochondria using a polarographic technique with a Clark electrode.[10]

  • Isolate Mitochondria: Isolate mitochondria from tissue samples using differential centrifugation.

  • Prepare Incubation Medium: The incubation medium should contain 250 mmol/L sucrose, 10 mmol/L HEPES, 1 mmol/L EGTA, 1 mmol/L KH₂PO₄, and 1 mmol/L MgCl₂, at a pH of 7.2.[10]

  • Add Substrates: Use α-ketoglutarate (1 mmol/L) and succinate (B1194679) (0.35 mmol/L) as exogenous oxidative substrates.[10]

  • Introduce Test Compound: Add this compound at the desired concentration.

  • Measure Oxygen Consumption: Assess the rate of oxygen consumption in various metabolic states using a polarographic chamber with a Clark electrode.[10]

Signaling Pathway Involvement

Bile acids, including their sulfated forms, are known to modulate various cellular signaling pathways. For example, secondary bile acids can influence the Wnt/β-catenin pathway and NF-κB signaling, which are implicated in cell proliferation and cancer development.[10] The inhibition of Na+/K+ ATPase activity by compounds like TLC-S can lead to increased intracellular sodium levels, affecting ion gradients and bile salt absorption.[10]

signaling_pathway TLC_S 3-Sulfo-taurocholic Acid ATPase Na+/K+ ATPase TLC_S->ATPase Inhibits Na_levels Increased Intracellular Na+ ATPase->Na_levels Leads to Bile_acid_secretion Decreased Bile Acid Secretion Na_levels->Bile_acid_secretion Contributes to

Diagram 2: Effect of TLC-S on Na+/K+ ATPase and Bile Acid Secretion

Storage and Disposal

Storage:

  • Store this compound in a freezer at -20°C under an inert atmosphere and protected from light.[2]

Disposal:

  • Dispose of contents and container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[8]

This technical guide is intended for informational purposes for research use only and is not for human or veterinary use.[5][7] Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

References

Methodological & Application

Application Notes and Protocols for Animal Models of Liver Injury Using 3-Sulfo-taurocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids are increasingly recognized for their role in liver pathophysiology. Cholestasis, a condition characterized by impaired bile flow, leads to the accumulation of potentially cytotoxic bile acids in the liver, contributing to cellular damage and the progression of liver disease.[1][2][3] 3-Sulfo-taurocholic acid (3-S-TCA) is a sulfated, conjugated bile acid. While sulfation is generally considered a detoxification pathway for hydrophobic bile acids, increasing their water solubility and facilitating their elimination, some sulfated bile acids have been shown to retain or even gain cholestatic potential.[4][5][6]

Although animal models using parent bile acids like taurocholic acid (TCA) to induce liver injury are established, a standardized and validated animal model of liver injury induced by the direct, exogenous administration of 3-Sulfo-taurocholic Acid is not extensively documented in the current scientific literature. The following application notes and protocols are therefore proposed based on established methodologies for similar compounds, providing a framework for investigating the specific hepatotoxic potential of 3-S-TCA.

Mechanism of Bile Acid-Induced Liver Injury

The accumulation of hydrophobic bile acids in hepatocytes can trigger a cascade of events leading to liver injury. These mechanisms include:

  • Disruption of Cell Membranes: The detergent properties of bile acids can solubilize lipid membranes, leading to cell lysis.[6]

  • Mitochondrial Dysfunction: Bile acids can induce the mitochondrial permeability transition, leading to uncoupling of oxidative phosphorylation, ATP depletion, and the release of pro-apoptotic factors.[3][7]

  • Endoplasmic Reticulum (ER) Stress: Accumulation of bile acids can cause ER stress, leading to the unfolded protein response and apoptosis.[2]

  • Inflammatory Response: Bile acids can act as damage-associated molecular patterns (DAMPs), triggering an innate immune response and promoting inflammation.[2]

The sulfation of bile acids can modulate their physicochemical and biological properties, potentially altering their toxicity.[4]

Proposed Experimental Protocols

The following protocols are suggested for inducing and evaluating liver injury using 3-S-TCA in rodent models. These are based on protocols for other bile acids and should be optimized for specific research questions.

Protocol 1: Acute Cholestatic Liver Injury Model (Intravenous Administration)

This model is designed to assess the immediate cholestatic and hepatotoxic effects of 3-S-TCA.

Materials:

  • 3-Sulfo-taurocholic Acid sodium salt

  • Sterile saline (0.9% NaCl)

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for cannulation

  • Blood collection tubes (with and without anticoagulant)

  • Formalin (10% neutral buffered)

  • Liquid nitrogen

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Preparation of 3-S-TCA Solution: Dissolve 3-S-TCA in sterile saline to the desired concentration. The concentration should be determined based on dose-ranging studies, starting with doses similar to those used for other cholestatic bile acids (e.g., 100 nmol/min/100g body weight).[5]

  • Surgical Preparation: Anesthetize the rat and perform a laparotomy to expose the bile duct and a suitable vein (e.g., jugular or femoral vein) for cannulation.

  • Bile Duct and Venous Cannulation: Cannulate the common bile duct for bile collection and the selected vein for infusion of 3-S-TCA.

  • Induction of Injury: Infuse the 3-S-TCA solution intravenously at a constant rate for a defined period (e.g., 180 minutes).[5] A control group should receive a saline infusion.

  • Monitoring and Sample Collection:

    • Monitor bile flow throughout the infusion period.

    • Collect blood samples at baseline and at the end of the experiment for biochemical analysis.

    • At the end of the experiment, euthanize the animal and collect the liver.

  • Tissue Processing:

    • Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis.

    • Snap-freeze another portion in liquid nitrogen and store at -80°C for molecular and biochemical analyses.

Protocol 2: Sub-chronic Liver Injury Model (Dietary Administration)

This model is suitable for studying the effects of sustained exposure to 3-S-TCA, potentially leading to fibrosis.

Materials:

  • 3-Sulfo-taurocholic Acid sodium salt

  • Standard rodent chow

  • Male C57BL/6 mice (8-10 weeks old)

  • Metabolic cages (optional)

  • Blood collection supplies

  • Tissue processing reagents as in Protocol 1

Procedure:

  • Animal Acclimatization: Acclimatize mice as described above.

  • Diet Preparation: Incorporate 3-S-TCA into the standard rodent chow at a specified concentration (e.g., 0.5% or 1% w/w, based on protocols for TCA).[8] Prepare a control diet without 3-S-TCA.

  • Induction of Injury: Feed the mice with the 3-S-TCA-supplemented or control diet for a period of 1 to 4 weeks.[8]

  • Monitoring: Monitor body weight, food and water intake, and clinical signs of toxicity throughout the study.

  • Sample Collection: At the end of the study period, euthanize the mice and collect blood and liver tissue as described in Protocol 1.

Data Presentation: Key Parameters to Measure

The following tables summarize key quantitative data that should be collected and analyzed in these models.

Table 1: Biochemical Markers of Liver Injury

ParameterMethodExpected Change with Injury
Alanine Aminotransferase (ALT)Serum biochemical assayIncreased
Aspartate Aminotransferase (AST)Serum biochemical assayIncreased
Alkaline Phosphatase (ALP)Serum biochemical assayIncreased
Total BilirubinSerum biochemical assayIncreased
Total Bile AcidsSerum enzymatic assayIncreased

Table 2: Histopathological Evaluation

FeatureStaining MethodDescription
NecrosisHematoxylin & Eosin (H&E)Presence and location of dead hepatocytes
InflammationH&EInfiltration of inflammatory cells
CholestasisH&EPresence of bile plugs in canaliculi
FibrosisMasson's Trichrome, Sirius RedDeposition of collagen fibers
ApoptosisTUNEL assay, Cleaved Caspase-3 IHCStaining of apoptotic cells

Table 3: Gene and Protein Expression Analysis

MarkerMethodPathway/ProcessExpected Change with Injury
TNF-α, IL-6, IL-1βqRT-PCR, ELISAInflammationIncreased
α-SMA, Collagen IqRT-PCR, Western Blot, IHCFibrosisIncreased
CYP7A1qRT-PCR, Western BlotBile Acid SynthesisDecreased (feedback inhibition)
BSEP, MRP2qRT-PCR, Western BlotBile Acid TransportAltered expression

Visualizations

Signaling Pathway of Bile Acid-Induced Hepatocyte Injury

BileAcidInjury cluster_extracellular Extracellular cluster_cell Hepatocyte BileAcids Hydrophobic Bile Acids MembraneDisruption Membrane Disruption BileAcids->MembraneDisruption Mitochondrion Mitochondrial Stress BileAcids->Mitochondrion ER ER Stress BileAcids->ER Inflammation Inflammation BileAcids->Inflammation Necrosis Necrosis MembraneDisruption->Necrosis ROS ROS Mitochondrion->ROS Increased ROS Apoptosis Apoptosis Mitochondrion->Apoptosis Cytochrome c release ER->Apoptosis UPR Inflammation->Necrosis

Caption: Mechanisms of bile acid-induced hepatocyte injury.

Experimental Workflow for Acute 3-S-TCA Liver Injury Model

ExperimentalWorkflow Start Animal Acclimatization (Sprague-Dawley Rats) Anesthesia Anesthesia & Surgery (Bile Duct & Venous Cannulation) Start->Anesthesia Grouping Grouping Anesthesia->Grouping Control Control Group (Saline Infusion) Grouping->Control Randomization Treatment 3-S-TCA Group (Intravenous Infusion) Grouping->Treatment Randomization Monitoring In-life Monitoring (Bile Flow, Vital Signs) Control->Monitoring Treatment->Monitoring Endpoint Endpoint (e.g., 180 min) Monitoring->Endpoint SampleCollection Sample Collection (Blood, Liver) Endpoint->SampleCollection Analysis Analysis SampleCollection->Analysis Biochemistry Serum Biochemistry (ALT, AST, ALP, Bilirubin) Analysis->Biochemistry Histology Histopathology (H&E, Masson's Trichrome) Analysis->Histology Molecular Molecular Analysis (qRT-PCR, Western Blot) Analysis->Molecular

Caption: Workflow for the acute intravenous 3-S-TCA liver injury model.

Conclusion

The provided protocols offer a foundational approach for investigating the hepatotoxic effects of 3-Sulfo-taurocholic Acid in vivo. Researchers should perform pilot studies to determine the optimal dose and duration of 3-S-TCA administration for their specific research objectives. Careful monitoring and a comprehensive analysis of biochemical, histological, and molecular endpoints are crucial for characterizing the liver injury phenotype induced by this sulfated bile acid. These models will be valuable for elucidating the specific role of sulfation in bile acid toxicity and for the preclinical evaluation of novel therapeutics for cholestatic liver diseases.

References

Application Notes and Protocols for 3-Sulfo-taurocholic Acid Disodium Salt in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfo-taurocholic Acid Disodium Salt is a sulfated, taurine-conjugated primary bile acid. In humans, bile acid sulfation is a key metabolic pathway for the detoxification and elimination of bile acids, particularly in cholestatic conditions.[1][2] The addition of a sulfate (B86663) group, catalyzed by sulfotransferase 2A1 (SULT2A1), increases the water solubility of the bile acid, facilitating its excretion in urine and feces and reducing its potential toxicity.[1][2][3][4] Accurate and sensitive quantification of 3-Sulfo-taurocholic Acid in biological matrices is crucial for studying liver function, bile acid homeostasis, and drug-induced liver injury. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A deuterated internal standard, 3-Sulfo-taurocholic Acid-d4 Disodium Salt, is recommended for accurate quantification.[5]

Metabolic Pathway: Taurocholic Acid Sulfation

The sulfation of taurocholic acid is a critical step in its metabolism, primarily occurring in the liver. This biotransformation is catalyzed by the enzyme Sulfotransferase 2A1 (SULT2A1), which transfers a sulfonate group from the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of taurocholic acid.[1][3][4] This process increases the hydrophilicity of the bile acid, promoting its elimination from the body.

Taurocholic_Acid Taurocholic Acid 3_Sulfo_Taurocholic_Acid 3-Sulfo-taurocholic Acid Taurocholic_Acid->3_Sulfo_Taurocholic_Acid Sulfation PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) SULT2A1 SULT2A1 PAPS->SULT2A1 SULT2A1->3_Sulfo_Taurocholic_Acid PAP PAP (3'-phosphoadenosine-5'-phosphate) SULT2A1->PAP

Figure 1: Enzymatic sulfation of Taurocholic Acid by SULT2A1.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Protein precipitation is suitable for plasma and serum, while solid-phase extraction (SPE) is recommended for more complex matrices like urine and bile to remove interfering substances.

Protocol 1.1: Protein Precipitation for Serum and Plasma Samples

This method is a rapid and straightforward approach for the extraction of bile acids from serum and plasma.

Materials:

  • Serum or plasma samples

  • Ice-cold acetonitrile (B52724)

  • Deuterated internal standard (3-Sulfo-taurocholic Acid-d4 Disodium Salt) working solution

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 methanol (B129727):water)

Procedure:

  • To 100 µL of serum or plasma, add 20 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the reconstitution solution.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 1.2: Solid-Phase Extraction (SPE) for Urine and Bile Samples

SPE is utilized to clean up and concentrate bile acids from complex matrices like urine and bile.

Materials:

  • Urine or bile samples

  • Deuterated internal standard (3-Sulfo-taurocholic Acid-d4 Disodium Salt) working solution

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol

  • Water

  • Elution solvent (e.g., methanol)

  • Evaporation system

  • Reconstitution solution

Procedure:

  • Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of urine or diluted bile, add 20 µL of the internal standard working solution.

  • Load the sample onto the preconditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

  • Elute the bile acids with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the reconstitution solution.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

cluster_0 Protein Precipitation cluster_1 Solid-Phase Extraction Sample_PP Serum/Plasma Sample + Internal Standard Add_ACN Add Acetonitrile Sample_PP->Add_ACN Vortex_Centrifuge_PP Vortex & Centrifuge Add_ACN->Vortex_Centrifuge_PP Supernatant_PP Collect Supernatant Vortex_Centrifuge_PP->Supernatant_PP Evaporate_PP Evaporate to Dryness Supernatant_PP->Evaporate_PP Reconstitute_PP Reconstitute Evaporate_PP->Reconstitute_PP Analysis_PP LC-MS/MS Analysis Reconstitute_PP->Analysis_PP Sample_SPE Urine/Bile Sample + Internal Standard Load_SPE Load onto SPE Cartridge Sample_SPE->Load_SPE Wash_SPE Wash Cartridge Load_SPE->Wash_SPE Elute_SPE Elute Bile Acids Wash_SPE->Elute_SPE Evaporate_SPE Evaporate to Dryness Elute_SPE->Evaporate_SPE Reconstitute_SPE Reconstitute Evaporate_SPE->Reconstitute_SPE Analysis_SPE LC-MS/MS Analysis Reconstitute_SPE->Analysis_SPE

Figure 2: Workflow for sample preparation.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

A reverse-phase C18 column is typically used for the separation of bile acids.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate
Mobile Phase B Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Start at 20% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.

2.2. Mass Spectrometry Conditions

Negative electrospray ionization (ESI) is the preferred mode for the analysis of sulfated bile acids.

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

2.3. Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions can be used for the quantification of 3-Sulfo-taurocholic Acid and its deuterated internal standard. Users should optimize the collision energies and other compound-specific parameters for their specific instrument. Taurine-conjugated bile acids typically show a characteristic fragment at m/z 80.0, and sulfo-conjugated bile acids can produce a fragment at m/z 94.0.[6]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
3-Sulfo-taurocholic Acid594.380.050Optimize
3-Sulfo-taurocholic Acid594.394.0 (confirmatory)50Optimize
3-Sulfo-taurocholic Acid-d4 (Internal Standard)598.380.050Optimize

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Data Presentation and Quantitative Analysis

A calibration curve should be prepared using a series of known concentrations of this compound spiked with a constant concentration of the deuterated internal standard. The concentration of the analyte in the samples is then determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Table 1: Example Calibration Curve Data

Calibrator Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11,500100,0000.015
57,800102,0000.076
1015,500101,5000.153
5076,00099,8000.761
100152,000100,5001.512
500755,00099,9007.558
10001,510,000100,20015.070

Table 2: Quantitative Data Summary from a Hypothetical Study

Sample IDMatrixConcentration of 3-Sulfo-taurocholic Acid (ng/mL)
Control 1Plasma5.2
Control 2Plasma6.8
Patient APlasma25.4
Patient BPlasma42.1
Control 3Urine15.7
Patient CUrine150.3

Conclusion

The provided protocols offer a robust framework for the quantitative analysis of this compound in various biological matrices using LC-MS/MS. Adherence to these guidelines, coupled with instrument-specific optimization, will enable researchers to obtain accurate and reproducible data, contributing to a better understanding of bile acid metabolism in health and disease.

References

Application Note: Quantification of 3-Sulfo-taurocholic Acid in Plasma Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Bile acids (BAs) are critical signaling molecules involved in the metabolism of lipids and glucose, and their profiles can be indicative of various metabolic and hepatobiliary diseases.[1] Sulfation is a key metabolic pathway for the detoxification and elimination of bile acids.[2] 3-Sulfo-taurocholic Acid (TCA-S), a sulfated and taurine-conjugated bile acid, is an important biomarker whose accurate quantification in plasma is essential for studying liver function, drug-induced liver injury (DILI), and diseases like intrahepatic cholestasis of pregnancy.[3][4] This document provides a detailed protocol for the sensitive and robust quantification of 3-Sulfo-taurocholic Acid in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle This method employs a simple protein precipitation step for plasma sample preparation, followed by reversed-phase liquid chromatography for the separation of 3-Sulfo-taurocholic Acid from other endogenous components.[5][6] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[1] A stable isotope-labeled internal standard (IS), such as D4-Taurocholic Acid, is used to ensure high accuracy and precision.[1]

Experimental Protocols

Materials and Reagents
  • Standards: 3-Sulfo-taurocholic Acid (TCA-S), D4-Taurocholic Acid (TCA-d4) or other suitable deuterated bile acid internal standard.[1][6]

  • Solvents: LC-MS grade methanol (B129727), acetonitrile (B52724), isopropanol, and water.[1][7]

  • Additives: Formic acid (reagent grade).[4][7]

  • Plasma: Human plasma (K2-EDTA), bile acid-depleted serum/plasma for calibration curve preparation.[4][5]

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Centrifuge (capable of >13,000 rpm)[5][6]

    • Pipettes and polypropylene (B1209903) tubes

    • HPLC or UPLC system[7][8]

    • Triple quadrupole mass spectrometer[1][5]

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-Sulfo-taurocholic Acid and the internal standard (e.g., D4-Taurocholic Acid) in methanol to prepare individual stock solutions. Store at -20°C.[1]

  • Working Standard Solutions: Serially dilute the primary stock solution with a methanol/water (1:1, v/v) mixture to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the IS primary stock with methanol to a final concentration of approximately 100-200 ng/mL. This concentration may require optimization.

Plasma Sample Preparation (Protein Precipitation)

The protein precipitation method is a rapid and effective technique for extracting bile acids from plasma.[2][5]

  • Aliquot Sample: Pipette 50 µL of plasma sample, calibrator, or QC sample into a 1.5 mL microcentrifuge tube.[6][7]

  • Add Internal Standard: Add 10-20 µL of the IS working solution to each tube (except for blank matrix samples) and vortex briefly.[5][7]

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile (or 4 volumes of acetonitrile containing 1% formic acid) to each tube.[6][9]

  • Vortex & Centrifuge: Vortex the tubes vigorously for 1 minute.[5] Centrifuge at 13,000-14,000 rpm for 10-20 minutes at 4°C to pellet the precipitated proteins.[1][5]

  • Collect Supernatant: Carefully transfer the supernatant to a clean HPLC vial, with or without a microinsert, for analysis.[1][6] Alternatively, the supernatant can be dried under a stream of nitrogen and reconstituted in the initial mobile phase (e.g., 200 µL of 35% methanol in water) to enhance sensitivity.[6]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Aliquot 50 µL Plasma add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add 200 µL Cold Acetonitrile add_is->add_acn vortex 4. Vortex for 1 min add_acn->vortex centrifuge 5. Centrifuge at 14,000 rpm vortex->centrifuge supernatant 6. Transfer Supernatant to Vial centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject separate 8. Chromatographic Separation inject->separate detect 9. MS/MS Detection (MRM) separate->detect quantify 10. Data Quantification detect->quantify

Figure 1. Workflow for plasma sample preparation and analysis.

LC-MS/MS Method

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis, which should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Condition
System UPLC or HPLC System[7][8]
Column Reversed-phase C18, e.g., 2.1 x 100 mm, <2 µm[5][7]
Column Temp. 40 - 50 °C[5][7]
Mobile Phase A Water with 0.1% Formic Acid[4][7]
Mobile Phase B Acetonitrile/Methanol (ratio varies) with 0.1% Formic Acid[4][7]
Flow Rate 0.3 - 0.5 mL/min[1][7]
Injection Vol. 2 - 10 µL[5][10]

| Gradient | 0-2 min, 25% B; 2-15 min, 25-65% B; 15-18 min, 65% B; 18-20 min, 100% B; followed by re-equilibration. (Gradient must be optimized)[1][4] |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Condition
Instrument Triple Quadrupole Mass Spectrometer[1][5]
Ionization Mode Negative Electrospray Ionization (ESI-)[1][5]
Ion Spray Voltage -4200 to -4500 V[1][7]
Source Temp. 450 - 500 °C[1][7]
Nebulizer Gas 35 - 40 psi[1][7]
Curtain Gas ~35 psi[1]
Collision Gas Nitrogen[1]

| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |

Table 3: MRM Transitions for Quantification

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
3-Sulfo-taurocholic Acid 594.3 80.0 100-150 Optimized
D4-Taurocholic Acid (IS) 518.3 80.0 100-150 Optimized

Note: The product ion m/z 80 corresponds to the [SO3]⁻ fragment from the taurine (B1682933) moiety.[1] Precursor and product ions should be confirmed by direct infusion of standards.

Data Presentation and Performance

Data Analysis

Quantification is performed by constructing a calibration curve using a weighted (1/x or 1/x²) linear regression. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The concentration of 3-Sulfo-taurocholic Acid in the plasma and QC samples is then determined from this curve.

G cluster_input Inputs cluster_process Processing cluster_output Output Analyte_Peak Analyte Peak Area Ratio Calculate Area Ratio (Analyte / IS) Analyte_Peak->Ratio IS_Peak IS Peak Area IS_Peak->Ratio Cal_Conc Calibrator Concentrations Curve Generate Calibration Curve (Ratio vs. Concentration) Cal_Conc->Curve Ratio->Curve Regression Apply Weighted Linear Regression Curve->Regression Final_Conc Unknown Sample Concentration Regression->Final_Conc

Figure 2. Logical flow of the data quantification process.

Typical Method Performance Characteristics

The described method is capable of achieving high sensitivity, accuracy, and precision, as summarized in the table below. These values are representative and should be confirmed during in-house method validation.

Table 4: Summary of Quantitative Performance

Parameter Typical Result
Linearity (r²) > 0.995[5]
Calibration Range 1 - 1000 ng/mL[2][5]
Lower Limit of Quantification (LLOQ) 0.5 - 3.5 ng/mL[4][5]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) 85 - 115%
Extraction Recovery > 80%[4]

Performance data is synthesized from typical bile acid quantification assays.[4][5]

Conclusion This application note details a robust and sensitive LC-MS/MS method for the quantification of 3-Sulfo-taurocholic Acid in plasma. The protocol, featuring a simple protein precipitation extraction and standard reversed-phase chromatography, is well-suited for high-throughput analysis in clinical research and drug development settings. The method provides the necessary accuracy and precision to support studies investigating liver function and metabolic disorders.

References

Application Notes and Protocols for Bile Duct Ligation Studies with 3-Sulfo-taurocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile duct ligation (BDL) is a widely utilized experimental model to induce obstructive cholestasis and study the subsequent inflammatory and fibrotic liver injury. This model mimics the pathophysiology of human cholestatic liver diseases, providing a valuable platform for investigating disease mechanisms and evaluating potential therapeutic interventions. 3-Sulfo-taurocholic acid (3-S-TCA) is a sulfated bile acid. While the precise effects of 3-S-TCA in the context of BDL-induced liver injury are a subject of ongoing research, this document provides a detailed protocol for conducting such studies. The following sections outline the necessary materials, step-by-step procedures for the BDL surgery, a proposed protocol for 3-S-TCA administration, and methods for sample collection and analysis.

I. Experimental Protocols

A. Animal Model

The most common animal models for BDL studies are mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley or Wistar). The choice of species and strain may depend on the specific research question. Typically, male animals aged 8-12 weeks are used to ensure consistency and avoid hormonal variations.[1][2][3]

B. Bile Duct Ligation (BDL) Surgical Procedure

This protocol describes a complete obstruction of the common bile duct.[4][5][6]

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical board and lamp

  • Sterile surgical instruments (scissors, forceps, retractors)

  • Surgical sutures (e.g., 6-0 silk or vicryl)

  • Sterile drapes, swabs, and saline solution (0.9% NaCl)

  • Povidone-iodine and 70% ethanol (B145695) for disinfection

  • Analgesics (e.g., buprenorphine)

  • Post-operative warming pad

Surgical Workflow:

BDL_Workflow cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative Anesthesia Anesthetize Animal Prep Shave & Disinfect Abdomen Anesthesia->Prep Incision Midline Laparotomy Prep->Incision Expose Expose Common Bile Duct Incision->Expose Ligate Double Ligate Bile Duct Expose->Ligate Cut Cut Between Ligatures Ligate->Cut Rinse Rinse Abdominal Cavity Cut->Rinse Close Close Abdomen in Layers Rinse->Close Analgesia Administer Analgesics Close->Analgesia Resuscitate Subcutaneous Saline Analgesia->Resuscitate Recover Monitor on Warming Pad Resuscitate->Recover

Figure 1: Experimental workflow for the bile duct ligation (BDL) surgical procedure.

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal using isoflurane (B1672236) (1.5-2.0% for maintenance) and place it in a supine position on a surgical board.[3] Shave the abdominal area and disinfect the skin with povidone-iodine followed by 70% ethanol.[2][3]

  • Laparotomy: Make a midline abdominal incision of about 2.5 cm to expose the abdominal cavity.[2] Use a micro-retractor to hold the incision open.[3]

  • Bile Duct Identification and Ligation: Gently retract the liver to visualize the common bile duct, which runs alongside the portal vein and hepatic artery.[4] Carefully separate the bile duct from the surrounding vessels.[4] Place two ligatures of 6-0 silk or vicryl suture around the common bile duct and tie them securely.[2][4] A cut may be made between the two ligatures.

  • Closure: Rinse the abdominal cavity with sterile saline solution and replace the organs in their physiological position.[4] Close the abdominal wall in two layers (muscle and skin) using appropriate sutures.[2]

  • Sham Operation: For the control group, perform the same surgical procedure, including isolation of the common bile duct, but without ligation.

  • Post-Operative Care: Administer analgesics (e.g., buprenorphine, 0.1 mg/kg subcutaneously) every 12 hours for the first 48 hours.[2][3] Provide subcutaneous saline (0.5 mL) for fluid resuscitation.[2] Allow the animals to recover on a warming pad and provide free access to food and water.[2]

C. Proposed Protocol for 3-Sulfo-taurocholic Acid (3-S-TCA) Administration

The following is a proposed protocol based on studies with other bile acids and sulfated compounds. The optimal dosage and administration route for 3-S-TCA should be determined empirically.

Materials:

  • 3-Sulfo-taurocholic Acid (3-S-TCA)

  • Vehicle for dissolution (e.g., sterile saline or phosphate-buffered saline)

  • Administration supplies (e.g., gavage needles for oral administration, syringes and needles for injection)

Proposed Treatment Regimen:

  • Dosage: Based on studies with other bile acids, a starting dose in the range of 10-50 mg/kg body weight could be considered. Dose-response studies are recommended to determine the optimal effective dose.

  • Route of Administration: Oral gavage is a common method for administering compounds in rodent studies. Intraperitoneal or intravenous injections are alternative routes.

  • Frequency and Duration: Administration can begin 24 hours post-BDL surgery and continue daily for the duration of the study (e.g., 7, 14, or 21 days).

Experimental Groups:

  • Sham + Vehicle: Sham-operated animals receiving the vehicle.

  • Sham + 3-S-TCA: Sham-operated animals receiving 3-S-TCA.

  • BDL + Vehicle: BDL-operated animals receiving the vehicle.

  • BDL + 3-S-TCA: BDL-operated animals receiving 3-S-TCA.

D. Sample Collection and Analysis

At the end of the experimental period, euthanize the animals and collect blood and liver tissue for analysis.

1. Biochemical Analysis of Serum:

  • Collect blood via cardiac puncture into a heparinized syringe.[7]

  • Centrifuge the blood to separate the serum and store it at -20°C.[7]

  • Measure serum levels of the following markers of liver injury and cholestasis:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total and conjugated bilirubin

2. Histological Analysis of Liver Tissue:

  • Fix a portion of the liver in 4% paraformaldehyde solution overnight, then embed in paraffin.[2]

  • Cut tissue sections and perform the following staining:

    • Hematoxylin and Eosin (H&E) Staining: To assess general liver morphology, inflammation, and necrosis.[1]

    • Masson's Trichrome Staining: To visualize and quantify collagen deposition and fibrosis.[1]

    • Sirius Red Staining: An alternative method for collagen staining.

  • Fibrosis can be semi-quantitatively scored based on the extent of periportal and perisinusoidal fibrosis.[4]

3. Gene and Protein Expression Analysis:

  • Snap-freeze a portion of the liver tissue in liquid nitrogen and store at -80°C for subsequent analysis of gene and protein expression related to inflammation, fibrosis, and bile acid metabolism (e.g., via qPCR, Western blotting, or immunohistochemistry).

II. Data Presentation

The following tables summarize typical quantitative data obtained from BDL studies. These values can serve as a reference for expected outcomes in the vehicle-treated BDL group.

Table 1: Typical Serum Biochemical Parameters After Bile Duct Ligation

ParameterShamBDL (3-7 days)BDL (14-21 days)UnitReference
ALT~20-50↑↑↑ (5-10 fold)↑↑U/L[4]
AST~50-150↑↑↑ (5-10 fold)↑↑U/L[4]
ALP~100-300↑↑↑↑↑↑U/L[7][8]
Total Bilirubin~0.1-0.2↑↑↑↑↑↑mg/dL[6][9]

Table 2: Semi-Quantitative Scoring of Liver Fibrosis After Bile Duct Ligation

Time PointPeriportal Fibrosis Score (0-4)Perisinusoidal Fibrosis Score (0-2)Total Fibrosis Score (0-6)Reference
Day 0 (Sham)000[4]
Day 10DevelopsDevelopsIncreasing[4]
Day 20Reaches maximumPresentSteadily increases[4]
Day 60MaintainedPresent~4.8[4]

III. Visualization of a Potential Signaling Pathway

Bile acids can modulate various signaling pathways involved in liver injury and fibrosis. Taurocholic acid (TCA), for instance, has been shown to activate hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, through the S1PR2/p38 MAPK/YAP signaling pathway.[10] The following diagram illustrates this proposed pathway.

Bile_Acid_Signaling TCA Taurocholic Acid (TCA) S1PR2 S1PR2 TCA->S1PR2 p38 p38 MAPK S1PR2->p38 YAP YAP p38->YAP HSC_Activation Hepatic Stellate Cell Activation (Proliferation, Migration, ECM Production) YAP->HSC_Activation

Figure 2: Proposed signaling pathway for TCA-induced hepatic stellate cell activation.

References

Application Notes and Protocols for In Vitro Transport Assays with 3-Sulfo-Taurocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro transport assays with 3-Sulfo-taurocholic acid, a representative sulfated bile acid. Understanding the interaction of such compounds with hepatic transporters is crucial for evaluating drug-induced liver injury (DILI) and other hepatotoxicities. The protocols outlined below are designed for cell-based and membrane vesicle-based assays to investigate the interaction of 3-Sulfo-taurocholic acid with key hepatic uptake and efflux transporters.

Introduction to 3-Sulfo-Taurocholic Acid and Hepatic Transporters

Sulfated bile acids are endogenous molecules formed during the metabolism of cholesterol. Their disposition in the liver is mediated by a series of uptake and efflux transporters. Drug-induced inhibition of these transporters can lead to the intracellular accumulation of bile acids, a hallmark of cholestatic DILI. 3-Sulfo-taurocholic acid, as a sulfated derivative of the primary conjugated bile acid taurocholic acid, is an important substrate for studying these interactions.

The primary hepatic transporters involved in the disposition of sulfated bile acids include:

  • Uptake Transporters (Basolateral Membrane):

    • Organic Anion Transporting Polypeptide 1B1 (OATP1B1; SLCO1B1)

    • Organic Anion Transporting Polypeptide 1B3 (OATP1B3; SLCO1B3)

    • Na+-taurocholate cotransporting polypeptide (NTCP; SLC10A1)[1][2]

  • Efflux Transporter (Canalicular Membrane):

    • Bile Salt Export Pump (BSEP; ABCB11)[3][4]

This document provides protocols to assess whether 3-Sulfo-taurocholic acid is a substrate of these transporters and to evaluate the potential of new chemical entities (NCEs) to inhibit its transport.

Data Presentation: Kinetic Parameters of Related Bile Acids

The following table summarizes kinetic data for bile acids structurally related to 3-Sulfo-taurocholic acid, providing a reference for expected experimental outcomes.

TransporterSubstrateExperimental SystemKm (µM)Vmax (pmol/min/mg protein)IC50 (µM)Reference Compound
hNTCP Taurocholic AcidNTCP-transfected COS-7 cells17.41450--
rNtcp [3H]-TCAmNtcp-HEK293 cells99.3Not Reported--
hNTCP Perfluorobutane Sulfonatestable CHO Flp-In cells39.6Not Reported--
hNTCP Perfluorohexane Sulfonatestable CHO Flp-In cells112Not Reported--
hNTCP Perfluorooctane Sulfonatestable CHO Flp-In cells130Not Reported--
hASBT Perfluorooctane SulfonateHEK293 cellsNot ReportedNot Reported--
hBSEP Fluorescent Bile Acid DerivativehBSEP-expressing Sf9 cells23.1623.2--
hBSEP PravastatinhBSEP-expressing membrane vesicles124Not Reported--
NTCP Taurolithocholic acidNTCP-HEK293 cells18.4Not Reported1.4[3H]TLC
ASBT Taurolithocholic acidASBT-HEK293 cells5.9Not Reported4.0[3H]TLC
SOAT Taurolithocholic acidSOAT-HEK293 cells19.3Not Reported2.6[3H]TLC

Experimental Protocols

Protocol 1: Uptake Transport Assay in Transfected Mammalian Cells

This protocol is designed to determine if 3-Sulfo-taurocholic acid is a substrate of hepatic uptake transporters like OATP1B1, OATP1B3, or NTCP. The method utilizes mammalian cell lines (e.g., HEK293 or CHO) stably expressing the transporter of interest.

Materials:

  • HEK293 cells stably transfected with the transporter of interest (e.g., OATP1B1, OATP1B3, or NTCP)

  • Parental HEK293 cells (for control)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Poly-D-lysine coated 24-well plates

  • Krebs-Henseleit buffer (KHB) or Hanks' Balanced Salt Solution (HBSS)

  • Radiolabeled or fluorescently-tagged 3-Sulfo-taurocholic acid

  • Scintillation fluid and counter (for radiolabeled substrate) or fluorescence plate reader

  • Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding:

    • Seed transporter-expressing cells and parental cells into poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate at 37°C, 5% CO2 for 48 hours.

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) KHB.

    • Pre-incubate the cells in 0.5 mL of KHB for 10 minutes at 37°C.

    • Prepare the uptake buffer containing the desired concentration of labeled 3-Sulfo-taurocholic acid in KHB. For NTCP, ensure the buffer contains sodium. A sodium-free buffer can be used as a negative control for NTCP activity.[5]

    • To initiate the uptake, aspirate the pre-incubation buffer and add 0.2 mL of the uptake buffer to each well.

    • Incubate for a specific time (e.g., 2, 5, 10 minutes) at 37°C. Time-dependency should be established in initial experiments.

    • To terminate the uptake, aspirate the uptake buffer and immediately wash the cells three times with 1 mL of ice-cold KHB.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding 0.5 mL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.

    • Transfer an aliquot of the lysate for quantification of the substrate (e.g., scintillation counting or fluorescence measurement).

    • Use another aliquot to determine the protein concentration in each well using a BCA protein assay.

  • Data Analysis:

    • Calculate the uptake rate as pmol of substrate/mg of protein/min.

    • Subtract the uptake in parental cells from the uptake in transporter-expressing cells to determine the net transporter-mediated uptake.

    • For kinetic analysis, perform the assay with a range of substrate concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Protocol 2: Efflux Transport Assay Using Membrane Vesicles

This protocol is to assess if 3-Sulfo-taurocholic acid is a substrate of efflux transporters like BSEP, using inside-out membrane vesicles prepared from cells overexpressing the transporter.

Materials:

  • Inside-out membrane vesicles from Sf9 or HEK293 cells expressing the transporter of interest (e.g., BSEP)

  • Control membrane vesicles from non-transfected cells

  • Vesicle transport buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, 10 mM MgCl2, pH 7.4)

  • Radiolabeled or fluorescently-tagged 3-Sulfo-taurocholic acid

  • ATP and AMP solutions (in vesicle transport buffer)

  • Rapid filtration apparatus with glass fiber filters

  • Scintillation fluid and counter or fluorescence plate reader

Procedure:

  • Vesicle Preparation:

    • Thaw the membrane vesicles on ice immediately before use. Dilute to the desired protein concentration (e.g., 50 µg per reaction) with ice-cold vesicle transport buffer.

  • Transport Assay:

    • In a 96-well plate, pre-warm the vesicles (20 µL) at 37°C for 3 minutes.

    • Prepare the reaction mixture containing labeled 3-Sulfo-taurocholic acid and either ATP (for active transport) or AMP (as a negative control) in the vesicle transport buffer.

    • Initiate the transport by adding 30 µL of the reaction mixture to the pre-warmed vesicles. The final reaction volume is 50 µL.

    • Incubate at 37°C for a specific time (e.g., 1, 2, 5 minutes).

    • Terminate the transport by adding 200 µL of ice-cold vesicle transport buffer and immediately filtering the mixture through a glass fiber filter using a rapid filtration apparatus.

    • Wash the filters three times with 1 mL of ice-cold vesicle transport buffer.

  • Quantification:

    • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity. For fluorescent substrates, elute the substrate from the filter and measure the fluorescence.

  • Data Analysis:

    • Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP.

    • Subtract the ATP-dependent transport in control vesicles from that in transporter-expressing vesicles to determine the net transporter-mediated efflux.

    • Express the transport rate as pmol of substrate/mg of protein/min.

    • Determine kinetic parameters (Km and Vmax) by measuring transport at various substrate concentrations.

Visualizations

experimental_workflow_uptake cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis seed_cells Seed Transfected & Parental Cells incubate_48h Incubate 48h (37°C, 5% CO2) seed_cells->incubate_48h wash_cells Wash Cells with Pre-warmed Buffer incubate_48h->wash_cells pre_incubate Pre-incubate 10 min (37°C) wash_cells->pre_incubate add_substrate Add Substrate (3-Sulfo-TCA) pre_incubate->add_substrate incubate_time Incubate (e.g., 2-10 min) add_substrate->incubate_time terminate_wash Terminate with Ice-Cold Buffer incubate_time->terminate_wash lyse_cells Lyse Cells terminate_wash->lyse_cells quantify Quantify Substrate (Scintillation/Fluorescence) lyse_cells->quantify protein_assay Protein Assay lyse_cells->protein_assay calculate Calculate Uptake Rate (pmol/mg/min) quantify->calculate protein_assay->calculate

Caption: Workflow for the cell-based uptake transport assay.

experimental_workflow_efflux cluster_prep Vesicle Preparation cluster_assay Efflux Assay cluster_analysis Analysis thaw_vesicles Thaw Membrane Vesicles (BSEP & Control) pre_warm Pre-warm Vesicles (37°C, 3 min) thaw_vesicles->pre_warm initiate_transport Initiate Transport with Substrate + ATP/AMP pre_warm->initiate_transport incubate_time Incubate (e.g., 1-5 min) initiate_transport->incubate_time terminate_filter Terminate by Rapid Filtration incubate_time->terminate_filter wash_filters Wash Filters with Ice-Cold Buffer terminate_filter->wash_filters quantify Quantify Substrate on Filters wash_filters->quantify calculate Calculate ATP-dependent Transport Rate quantify->calculate

Caption: Workflow for the membrane vesicle-based efflux assay.

References

Application Notes and Protocols: Deuterium-Labeled 3-Sulfo-Taurocholic Acid as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in complex biological systems.[1][2] Deuterium (B1214612) (²H), a stable isotope of hydrogen, allows for the investigation of metabolic pathways, bioavailability, and drug interactions.[2] This document provides detailed application notes and protocols for the use of deuterium-labeled 3-Sulfo-taurocholic Acid (d-TCA-3S) as a tracer in metabolic research.

3-Sulfo-taurocholic acid is a sulfated metabolite of the primary conjugated bile acid, taurocholic acid.[3] Sulfation is a key detoxification pathway for hydrophobic bile acids in humans.[4] Studying the dynamics of d-TCA-3S can provide insights into bile acid metabolism, sulfation capacity, and enterohepatic circulation, which are critical in understanding liver diseases, drug-induced liver injury, and the influence of the gut microbiome on host metabolism.[3][5][6]

Applications

The use of deuterium-labeled 3-Sulfo-taurocholic Acid as a tracer can be applied to several areas of research:

  • Investigating Bile Acid Metabolism and Synthesis: Tracing the appearance of the deuterium label in downstream metabolites can elucidate the pathways and kinetics of bile acid transformation.

  • Assessing Enterohepatic Circulation: By administering d-TCA-3S and monitoring its reappearance in bile and plasma over time, researchers can quantify the efficiency of intestinal reabsorption and hepatic uptake.

  • Drug-Drug Interaction Studies: Evaluating the impact of a new drug candidate on the metabolism and circulation of d-TCA-3S can reveal potential interactions with bile acid transporters and metabolizing enzymes.

  • Probing Gut Microbiome Function: The gut microbiota extensively metabolizes bile acids.[6] Tracking the transformation of d-TCA-3S by gut bacteria can provide a functional readout of the microbiome's metabolic capacity.

  • Biomarker Discovery: Alterations in the metabolism of d-TCA-3S may serve as sensitive biomarkers for various metabolic and liver diseases.[5]

Experimental Protocols

The following are generalized protocols for in vivo and in vitro studies using d-TCA-3S. These should be adapted based on the specific research question and experimental model.

In Vivo Tracer Study in a Rodent Model

This protocol outlines a typical workflow for an in vivo study to trace the metabolic fate of d-TCA-3S in a mouse model.

1. Materials and Reagents:

  • Deuterium-labeled 3-Sulfo-taurocholic Acid (e.g., 3-Sulfo-taurocholic Acid-d4)

  • Vehicle for administration (e.g., saline, PBS)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillaries, EDTA tubes)

  • Tissue collection tools

  • Internal standards for LC-MS/MS analysis (e.g., a suite of isotopically labeled bile acids not including the d-TCA-3S being used as a tracer)

  • Solvents for extraction (e.g., methanol (B129727), acetonitrile)

  • LC-MS/MS system

2. Experimental Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Tracer Administration:

    • Prepare a sterile solution of d-TCA-3S in the chosen vehicle at a concentration suitable for the desired dose.

    • Administer the tracer to the animals. The route of administration (e.g., oral gavage, intravenous injection) will depend on the research question. For studying intestinal absorption and first-pass metabolism, oral gavage is appropriate. For studying hepatic uptake and biliary excretion directly, intravenous injection is preferred.

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 360 minutes). Plasma should be prepared and stored at -80°C.

    • Urine and feces can be collected over a 24-hour period using metabolic cages.

    • At the final time point, euthanize the animals and collect relevant tissues such as the liver, gallbladder, and sections of the intestine. Snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Sample Preparation for LC-MS/MS Analysis:

    • Plasma/Serum: Thaw samples on ice. To 50 µL of plasma, add 150 µL of ice-cold methanol containing the internal standards. Vortex thoroughly and centrifuge at high speed to precipitate proteins. Transfer the supernatant for analysis.[7]

    • Tissues: Homogenize a known weight of tissue in a suitable buffer. Perform a protein precipitation and extraction step similar to that for plasma.

    • Feces: Lyophilize and weigh a portion of the fecal sample. Extract bile acids using an appropriate solvent mixture (e.g., methanol/water).

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of d-TCA-3S and its potential metabolites. This typically involves using a C18 reverse-phase column and a gradient elution with mobile phases containing formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization.[8]

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-product ion transitions for the analyte and internal standards.

  • Data Analysis:

    • Calculate the concentration of d-TCA-3S and its metabolites in each sample.

    • Perform pharmacokinetic analysis on the plasma concentration-time data to determine parameters such as clearance, volume of distribution, and half-life.

    • Calculate the rate of appearance of labeled metabolites to assess metabolic flux.

Quantitative Data Summary (Hypothetical)

ParameterOral AdministrationIntravenous Administration
Dose 10 mg/kg1 mg/kg
Plasma Cmax (ng/mL) 50 ± 12150 ± 25
Plasma Tmax (min) 305
AUC (0-t) (ng*min/mL) 4500 ± 8006000 ± 1100
Fecal Excretion (% of dose) 60 ± 155 ± 2
Urinary Excretion (% of dose) 5 ± 210 ± 3
In Vitro Hepatocyte Metabolism Study

This protocol describes how to assess the metabolism of d-TCA-3S in cultured hepatocytes.

1. Materials and Reagents:

  • Cryopreserved or fresh primary hepatocytes (e.g., human, rat, mouse)

  • Hepatocyte culture medium

  • Deuterium-labeled 3-Sulfo-taurocholic Acid

  • Internal standards for LC-MS/MS

  • Cell lysis buffer

  • Solvents for extraction

2. Experimental Procedure:

  • Cell Culture: Plate hepatocytes according to the supplier's instructions and allow them to form a monolayer.

  • Tracer Incubation:

    • Prepare a solution of d-TCA-3S in culture medium at the desired concentration.

    • Remove the old medium from the cells and add the medium containing the tracer.

    • Incubate the cells for various time points (e.g., 0, 30, 60, 120 minutes).

  • Sample Collection:

    • At each time point, collect the culture medium.

    • Wash the cells with ice-cold PBS and then lyse the cells to collect the intracellular fraction.

    • Store all samples at -80°C until analysis.

  • Sample Preparation and LC-MS/MS Analysis:

    • Prepare the medium and cell lysate samples for LC-MS/MS analysis using protein precipitation with cold methanol containing internal standards.

    • Analyze the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Quantify the amount of d-TCA-3S and any detected metabolites in the medium and cell lysates over time.

    • Calculate the rate of uptake and metabolism of the tracer.

Quantitative Data Summary (Hypothetical)

Time (min)d-TCA-3S in Medium (pmol/well)d-TCA-3S in Cells (pmol/well)Metabolite X in Medium (pmol/well)
0100000
30850 ± 50120 ± 2030 ± 8
60720 ± 60180 ± 25100 ± 15
120550 ± 70250 ± 30200 ± 28

Visualizations

Bile Acid Synthesis and Metabolism Pathway

Bile_Acid_Metabolism cluster_liver Liver cluster_intestine Intestine Cholesterol Cholesterol Primary_Bile_Acids Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Cholesterol->Primary_Bile_Acids CYP7A1 Conjugated_Bile_Acids Conjugated Bile Acids (Taurocholic Acid, Glycocholic Acid) Primary_Bile_Acids->Conjugated_Bile_Acids BAAT Secondary_Bile_Acids Secondary Bile Acids (Deoxycholic Acid, Lithocholic Acid) Primary_Bile_Acids->Secondary_Bile_Acids 7α-dehydroxylation (Gut Microbiota) Conjugated_Bile_Acids->Primary_Bile_Acids BSH (Gut Microbiota) Conjugated_Bile_Acids->Conjugated_Bile_Acids Sulfated_Bile_Acids Sulfated Bile Acids (e.g., 3-Sulfo-taurocholic Acid) Conjugated_Bile_Acids->Sulfated_Bile_Acids SULT2A1 Secondary_Bile_Acids->Conjugated_Bile_Acids

Caption: Overview of bile acid synthesis and metabolism.

Experimental Workflow for In Vivo Tracer Study

In_Vivo_Workflow Start Start Tracer_Admin Administer d-TCA-3S to Animal Model Start->Tracer_Admin Sample_Collection Collect Blood, Urine, Feces, and Tissues at Time Points Tracer_Admin->Sample_Collection Sample_Prep Prepare Samples (Extraction, Protein Precipitation) Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Quantification of Labeled Species) Sample_Prep->LCMS_Analysis Data_Analysis Pharmacokinetic and Metabolic Flux Analysis LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo tracer study.

Logical Relationship of Tracer Metabolism

Tracer_Metabolism d_TCA_3S d-TCA-3S (Tracer) Uptake Hepatic Uptake/ Intestinal Absorption d_TCA_3S->Uptake Metabolism Metabolic Transformation (e.g., deconjugation, dehydroxylation) Uptake->Metabolism Excretion Biliary/Renal/ Fecal Excretion Uptake->Excretion Direct Labeled_Metabolites Deuterium-Labeled Metabolites Metabolism->Labeled_Metabolites Unchanged_Tracer Unchanged d-TCA-3S Excretion->Unchanged_Tracer Labeled_Metabolites->Excretion

References

Application Notes and Protocols for Protein Solubilization using 3-Sulfo-taurocholic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfo-taurocholic Acid Disodium Salt is a sulfated derivative of the bile acid taurocholic acid.[1][2] Bile salts are amphipathic molecules that have been utilized in biochemical applications for the solubilization of lipids and proteins, particularly membrane-bound proteins. The addition of a sulfate (B86663) group to the steroid nucleus of bile acids significantly increases their hydrophilicity.[3][4][5] This alteration in chemical properties can influence their aggregation behavior and their interaction with proteins, potentially offering a milder alternative to harsher detergents that can denature protein structures.

These application notes provide a comprehensive guide to the use of this compound in protein solubilization experiments, with a focus on membrane proteins. The protocols outlined below are starting points and may require optimization for specific proteins and downstream applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, Taurocholic Acid, is provided in the table below. Understanding these properties is crucial for designing effective protein solubilization strategies.

PropertyThis compoundTaurocholic Acid Sodium SaltCHAPS
CAS Number 71781-33-4[1][2]145-42-675621-03-3
Molecular Formula C26H43NNa2O10S2[2][6]C26H44NNaO7SC32H58N2O7S
Molecular Weight 639.73 g/mol [6]537.68 g/mol 614.88 g/mol
Structure Sulfated bile saltBile saltZwitterionic sulfobetaine
Critical Micelle Concentration (CMC) Not empirically determined; likely very high or does not form micelles due to high hydrophilicity.[3]3 - 11 mM4 - 8 mM
Solubility Soluble in water and PBS (pH 7.2) at 1 mg/ml.[2]Soluble in water.Soluble in water.

Key Considerations for Protein Solubilization

The effectiveness of a detergent in solubilizing proteins, particularly integral membrane proteins, is dependent on its ability to partition into the lipid bilayer and form mixed micelles with lipids and proteins. A critical parameter is the Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles.[7]

Experimental Protocols

The following protocols provide a general framework for using this compound for the solubilization of proteins from cellular membranes.

I. Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving: Dissolve the powder in a suitable buffer (e.g., PBS, Tris-HCl) to create a stock solution. A common stock concentration is 10% (w/v).

  • Storage: Store the stock solution at -20°C for long-term use. For short-term use, it can be stored at 4°C for up to one week.

II. General Workflow for Membrane Protein Solubilization

The following diagram illustrates a typical workflow for the extraction and solubilization of membrane proteins.

G General Workflow for Membrane Protein Solubilization A Cell Pellet B Cell Lysis (e.g., sonication, homogenization) A->B C Centrifugation (low speed to remove nuclei and debris) B->C D Supernatant (Cytosolic Fraction) C->D Collect E Pellet (Membrane Fraction) C->E Collect F Resuspend in Solubilization Buffer (containing this compound) E->F G Incubation (e.g., 4°C with gentle agitation) F->G H Ultracentrifugation (to pellet insoluble material) G->H I Supernatant (Solubilized Membrane Proteins) H->I Collect J Pellet (Insoluble Debris) H->J Discard K Downstream Applications (e.g., Chromatography, Electrophoresis) I->K

Caption: A flowchart outlining the key steps in the solubilization of membrane proteins.

III. Detailed Protocol for Solubilization of Membrane Proteins

Materials:

  • Cell pellet expressing the target protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • Solubilization Buffer (Lysis Buffer containing a working concentration of this compound)

  • Refrigerated centrifuge and ultracentrifuge

  • Homogenizer or sonicator

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells using a suitable method such as dounce homogenization or sonication on ice.

  • Isolation of Crude Membranes:

    • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

    • Discard the supernatant containing the cytosolic proteins.

  • Solubilization:

    • Resuspend the membrane pellet in ice-cold Solubilization Buffer. The optimal concentration of this compound should be determined empirically, starting with a range of 0.5% to 2% (w/v).

    • Incubate the suspension for 1-2 hours at 4°C with gentle agitation.

  • Clarification:

    • Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Downstream Processing:

    • The solubilized proteins are now ready for downstream applications such as affinity chromatography, immunoprecipitation, or electrophoresis. It is important to include a low concentration of the detergent in subsequent buffers to maintain protein solubility.

Optimization of Solubilization Conditions

The optimal conditions for protein solubilization are protein-dependent. The following parameters should be considered for optimization:

ParameterRecommended RangeRationale
Detergent Concentration 0.1% - 5% (w/v)Higher concentrations may be needed for highly hydrophobic proteins, but may also lead to denaturation.
Protein Concentration 1 - 10 mg/mLA higher protein-to-detergent ratio can sometimes improve stability.
Temperature 4°C - 37°CLower temperatures are generally preferred to minimize protease activity and protein denaturation.
Incubation Time 30 minutes - 4 hoursLonger incubation times may improve solubilization efficiency but can also increase the risk of protein degradation.
pH 6.0 - 9.0The optimal pH will depend on the stability of the target protein.
Ionic Strength 50 mM - 500 mM NaClSalt concentration can influence both protein stability and detergent efficacy.

Comparison with Other Detergents

The choice of detergent is critical for successful protein solubilization and maintaining protein integrity. The table below compares the general properties of this compound with other commonly used detergents.

DetergentTypeKey Characteristics
This compound Sulfated Bile Salt (Anionic/Zwitterionic character)High hydrophilicity, likely non-micellar or very high CMC. Potentially mild and less denaturing.
Taurocholic Acid Bile Salt (Anionic)Forms small micelles, can be denaturing at high concentrations.
CHAPS ZwitterionicForms micelles, generally considered mild and non-denaturing, effective for maintaining protein function.
Triton X-100 Non-ionicForms large micelles, can be difficult to remove, generally mild.
SDS (Sodium Dodecyl Sulfate) AnionicStrong, denaturing detergent, effectively solubilizes most proteins but disrupts native structure.

Logical Relationship for Detergent Selection

The selection of an appropriate detergent is a critical step in any protein solubilization experiment. The following diagram illustrates the decision-making process.

G Detergent Selection Logic A Goal of Experiment B Maintain Protein Structure & Function? A->B C Yes B->C D No (e.g., SDS-PAGE) B->D E Use Mild Detergent C->E F Use Strong, Denaturing Detergent D->F G Consider: - 3-Sulfo-taurocholic Acid - CHAPS - Non-ionic detergents E->G H Consider: - SDS F->H

Caption: A decision tree for selecting an appropriate detergent based on experimental goals.

Conclusion

This compound represents a potentially valuable tool for protein solubilization, particularly for applications where maintaining the native structure and function of the target protein is paramount. Its high hydrophilicity, likely resulting in non-micellar or very high CMC behavior, suggests it may act as a mild solubilizing agent. Researchers are encouraged to empirically determine the optimal conditions for their specific protein of interest. The protocols and data presented here provide a solid foundation for the successful application of this compound in protein research and drug development.

References

Application Notes and Protocols for High-Throughput Screening of Sulfated Bile Acids on ATPase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-binding cassette (ABC) transporters and other ATPases play a crucial role in cellular homeostasis and the disposition of xenobiotics. Bile acids, particularly in their sulfated forms, are increasingly recognized as important signaling molecules and modulators of these transport proteins.[1][2][3] Understanding the interaction between sulfated bile acids and ATPases is critical for elucidating physiological processes and for the development of novel therapeutics. This document provides a detailed experimental protocol for a robust and high-throughput ATPase activity assay using a colorimetric malachite green-based method to screen the effects of various sulfated bile acids.

Sulfated bile acids, such as 3-sulfo-taurolithocholic acid (TLC-S), have been shown to modulate the activity of various ATPases, including Na+/K+-ATPase, Mg2+-ATPase, and Ca2+-ATPase.[4][5][6] The effects can be tissue-specific and may differ between healthy and diseased states, highlighting the importance of studying these interactions in relevant contexts.[4][5][6] This protocol is designed to be adaptable for various purified or membrane-bound ATPases and a panel of sulfated bile acids.

Materials and Methods

Materials
  • Purified ATPase (e.g., Na+/K+-ATPase, P-glycoprotein/ABCB1, BCRP/ABCG2) or membrane vesicles containing the ATPase of interest

  • Sulfated bile acids (e.g., Taurolithocholic acid 3-sulfate, Glycolithocholic acid sulfate)

  • ATP (disodium salt, special quality for enzyme assays)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl2)

  • Malachite Green Reagent A: 0.045% (w/v) Malachite Green hydrochloride in 3N H2SO4

  • Malachite Green Reagent B: 4.2% (w/v) Ammonium molybdate (B1676688) in 4N HCl

  • Malachite Green Reagent C: 34% (w/v) Sodium citrate

  • Phosphate (B84403) Standard (e.g., 1 mM KH2PO4)

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 620-650 nm

Equipment
  • Incubator or water bath set to 37°C

  • Multichannel pipette

  • Vortex mixer

  • Centrifuge (for membrane vesicle preparation)

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: Prepare a 10x stock of the assay buffer and dilute to 1x with ultrapure water before use. The exact composition of the buffer may need to be optimized depending on the specific ATPase being studied.

  • ATP Stock Solution (100 mM): Dissolve the appropriate amount of ATP in ultrapure water and adjust the pH to 7.0 with NaOH. Store in small aliquots at -20°C.

  • Sulfated Bile Acid Stock Solutions (10 mM): Dissolve each sulfated bile acid in an appropriate solvent (e.g., DMSO or ethanol). Store at -20°C. Further dilutions should be made in the assay buffer.

  • Phosphate Standard Curve: Prepare a series of dilutions of the 1 mM phosphate standard in assay buffer, ranging from 0 to 100 µM.

  • Malachite Green Working Solution: Mix 100 volumes of Malachite Green Reagent A with 25 volumes of Malachite Green Reagent B. This working solution should be prepared fresh.

ATPase Activity Assay Protocol

This protocol is designed for a 96-well plate format.

  • Enzyme Preparation: Dilute the purified ATPase or membrane vesicles to the desired concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Setup:

    • Add 10 µL of the diluted sulfated bile acid solutions to the appropriate wells of the 96-well plate. For control wells, add 10 µL of the corresponding vehicle.

    • Add 80 µL of the diluted enzyme preparation to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Start the reaction by adding 10 µL of 10 mM ATP to each well. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure that less than 20% of the ATP is hydrolyzed.

  • Termination of Reaction and Color Development:

    • Stop the reaction by adding 25 µL of the Malachite Green Working Solution to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 630 nm using a microplate reader.

Data Analysis
  • Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations to generate a standard curve.

  • Phosphate Calculation: Use the standard curve to determine the amount of inorganic phosphate (Pi) released in each well.

  • ATPase Activity Calculation: Calculate the specific activity of the ATPase in the presence and absence of the sulfated bile acids. The activity is typically expressed as nmol Pi/min/mg protein.

  • Data Normalization: Express the ATPase activity in the presence of sulfated bile acids as a percentage of the control (vehicle-treated) activity.

Data Presentation

The following tables provide an example of how to present the quantitative data obtained from the ATPase activity assay.

Table 1: Effect of Sulfated Bile Acids on Na+/K+-ATPase Activity

Sulfated Bile AcidConcentration (µM)ATPase Activity (nmol Pi/min/mg)% of Control Activity
Control (Vehicle) -150.2 ± 8.5100%
TLC-S 10145.8 ± 7.297.1%
50125.6 ± 6.883.6%
10098.1 ± 5.465.3%
GCL-S 10148.1 ± 9.198.6%
50139.5 ± 8.392.9%
100120.3 ± 7.980.1%

TLC-S: Taurolithocholic acid 3-sulfate; GCL-S: Glycolithocholic acid sulfate. Data are presented as mean ± SD (n=3).

Table 2: IC50 Values of Sulfated Bile Acids for ATPase Inhibition

Sulfated Bile AcidATPase TargetIC50 (µM)
TLC-S Na+/K+-ATPase85.4
P-glycoprotein62.1
GCL-S Na+/K+-ATPase>100
P-glycoprotein95.2

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffers, ATP, Bile Acids) setup Set up Reaction Plate (Enzyme + Bile Acid) reagents->setup enzyme Prepare Enzyme (Purified or Vesicles) enzyme->setup preincubate Pre-incubate (37°C, 10 min) setup->preincubate start_reaction Initiate Reaction (Add ATP) preincubate->start_reaction incubate Incubate (37°C, 15-30 min) start_reaction->incubate stop_reaction Stop Reaction & Develop Color (Add Malachite Green) incubate->stop_reaction read_plate Read Absorbance (630 nm) stop_reaction->read_plate std_curve Generate Standard Curve read_plate->std_curve calc_pi Calculate Pi Released std_curve->calc_pi calc_activity Calculate ATPase Activity calc_pi->calc_activity analyze Analyze and Plot Data calc_activity->analyze

Caption: Experimental workflow for the ATPase activity assay.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular atpase ATPase (e.g., Na+/K+-ATPase) adp ADP + Pi atpase->adp bile_acid Sulfated Bile Acid bile_acid->atpase Modulation (Inhibition/Stimulation) atp ATP atp->atpase Hydrolysis

Caption: Modulation of ATPase activity by sulfated bile acids.

References

Application Notes and Protocols for Utilizing 3-Sulfo-taurocholic Acid in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 3-Sulfo-taurocholic Acid (TCA-3S) in metabolomics research. This document outlines its primary applications, detailed experimental protocols, and the necessary quality control measures to ensure data accuracy and reproducibility.

Introduction to 3-Sulfo-taurocholic Acid in Metabolomics

3-Sulfo-taurocholic Acid is a sulfated, taurine-conjugated primary bile acid. In the context of metabolomics, it serves as a significant biomarker and a valuable tool for quantitative analysis. Sulfation is a critical detoxification pathway for bile acids, increasing their water solubility and facilitating their excretion.[1] Altered levels of sulfated bile acids, including TCA-3S, have been associated with various pathological conditions, particularly cholestatic liver diseases.[1] Therefore, the accurate quantification of TCA-3S in biological matrices can provide crucial insights into disease mechanisms and drug-induced liver injury.

The primary applications of 3-Sulfo-taurocholic Acid in metabolomics studies are:

  • As a Biomarker: Elevated levels of TCA-3S in biofluids can be indicative of hepatobiliary dysfunction.

  • As an Internal Standard: A stable isotope-labeled version of TCA-3S is an ideal internal standard for the accurate quantification of other bile acids, helping to correct for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical for the accurate analysis of bile acids and is dependent on the biological matrix. Below are recommended protocols for plasma/serum, urine, and fecal samples.

2.1.1. Plasma/Serum Protein Precipitation

This is a straightforward method for the extraction of bile acids from plasma or serum.[2]

Materials:

  • Plasma or serum sample

  • Ice-cold acetonitrile (B52724) (ACN)

  • Internal Standard (IS) solution (e.g., deuterated 3-Sulfo-taurocholic Acid in methanol)

  • Microcentrifuge tubes

  • Centrifuge

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

2.1.2. Urine Solid-Phase Extraction (SPE)

SPE is recommended for urine samples to remove interfering substances and concentrate the analytes.[1]

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Phosphate-buffered saline (PBS, 50 mmol/L, pH 7.0)

  • SPE cartridges (e.g., C18)

  • Methanol (B129727)

  • Water

  • SPE manifold

Protocol:

  • Dilute 200 µL of urine with 800 µL of 50 mmol/L PBS containing the internal standard.[1]

  • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the diluted urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove salts and polar interferences.

  • Elute the bile acids with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2.1.3. Fecal Sample Extraction

Extraction from fecal samples is more complex due to the solid nature and high lipid content of the matrix.

Materials:

  • Lyophilized fecal sample

  • Extraction solvent (e.g., 75% ethanol)

  • Internal Standard (IS) solution

  • Homogenizer (e.g., bead beater)

  • Centrifuge

Protocol:

  • Weigh approximately 50 mg of lyophilized fecal sample into a 2 mL tube containing ceramic beads.

  • Add 1 mL of extraction solvent containing the internal standard.

  • Homogenize the sample using a bead beater for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • For a cleaner extract, a subsequent SPE cleanup (as described for urine) can be performed.

  • The final extract is then ready for LC-MS/MS analysis.

LC-MS/MS Analysis

A targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the sensitive and specific quantification of bile acids.

2.2.1. Chromatographic Conditions

Reverse-phase chromatography is typically employed for the separation of bile acids.

ParameterRecommended Condition
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
Gradient Start with a low percentage of B, gradually increase to elute the more hydrophobic bile acids. A typical gradient might run from 30% to 95% B over 15-20 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL

2.2.2. Mass Spectrometry Conditions

Analysis is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode, utilizing Multiple Reaction Monitoring (MRM) for quantification.

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Gas Temperature 350 - 500 °C
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon

MRM Transitions for 3-Sulfo-taurocholic Acid:

The specific precursor and product ions are essential for targeted analysis. For sulfated bile acids, a characteristic fragmentation is the loss of the sulfo group (SO3), which has a mass of 80 Da. For taurine-conjugated bile acids, a characteristic fragment ion for the taurine (B1682933) moiety is observed at m/z 80.

AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)
3-Sulfo-taurocholic Acid 594.380.0 (Taurine fragment)Compound-specific optimization required
514.3 (Loss of SO₃)Compound-specific optimization required
d4-3-Sulfo-taurocholic Acid (IS) 598.380.0 (Taurine fragment)Compound-specific optimization required
518.3 (Loss of SO₃)Compound-specific optimization required

Note: Optimal collision energies are instrument-dependent and must be determined empirically by infusing a standard solution of the analyte.

Data Presentation and Quality Control

Quantitative Data Summary

All quantitative data should be summarized in clear, structured tables. This includes retention times, MRM transitions, and concentration ranges for calibration curves.

Table 1: LC-MS/MS Parameters for 3-Sulfo-taurocholic Acid

Compound Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
3-Sulfo-taurocholic Acid To be determined empirically 594.3 80.0 50 Optimized
594.3 514.3 50 Optimized
d4-3-Sulfo-taurocholic Acid (IS) To be determined empirically 598.3 80.0 50 Optimized

| | | 598.3 | 518.3 | 50 | Optimized |

Table 2: Calibration Curve and Quality Control Sample Performance

Analyte Calibration Range (ng/mL) LLOQ (ng/mL) QC Low (ng/mL) Accuracy/Precision (%) QC Mid (ng/mL) Accuracy/Precision (%) QC High (ng/mL) Accuracy/Precision (%)

| 3-Sulfo-taurocholic Acid | 1 - 1000 | >0.99 | 1 | e.g., 5 / <15% | e.g., 100 / <15% | e.g., 800 / <15% |

Quality Control Strategy

A robust quality control (QC) strategy is essential for reliable metabolomics data.

  • Internal Standards: The use of a stable isotope-labeled internal standard, such as d4-3-Sulfo-taurocholic Acid, is crucial to correct for variability.

  • Calibration Curve: A calibration curve with a minimum of six non-zero points should be prepared in a surrogate matrix (e.g., charcoal-stripped serum) and run with each batch of samples.

  • Quality Control Samples: QC samples should be prepared at a minimum of three concentration levels (low, medium, and high) and analyzed in triplicate at the beginning, middle, and end of each analytical run. The accuracy and precision of the QC samples should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

  • Blank Samples: A blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only) should be included in each run to assess for carryover and interference.

Visualizations

Bile Acid Sulfation Pathway

Bile_Acid_Sulfation_Pathway Cholesterol Cholesterol Primary_Bile_Acids Primary Bile Acids (e.g., Cholic Acid) Cholesterol->Primary_Bile_Acids Synthesis in Liver Taurine_Conjugation Taurine Conjugation (in Liver) Primary_Bile_Acids->Taurine_Conjugation Taurocholic_Acid Taurocholic Acid Taurine_Conjugation->Taurocholic_Acid Sulfation Sulfation (SULT2A1) Taurocholic_Acid->Sulfation TCA_3S 3-Sulfo-taurocholic Acid Sulfation->TCA_3S Excretion Enhanced Excretion (Urine and Feces) TCA_3S->Excretion

Caption: Overview of the bile acid sulfation pathway.

Experimental Workflow for TCA-3S Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Plasma, Urine, etc.) Add_IS 2. Addition of Internal Standard (d4-TCA-3S) Sample_Collection->Add_IS Extraction 3. Extraction (Protein Precipitation or SPE) Add_IS->Extraction LC_Separation 4. Chromatographic Separation (C18 Column) Extraction->LC_Separation MS_Detection 5. Mass Spectrometry Detection (Negative ESI, MRM) LC_Separation->MS_Detection Integration 6. Peak Integration MS_Detection->Integration Quantification 7. Quantification (using Calibration Curve) Integration->Quantification QC_Check 8. Quality Control Assessment Quantification->QC_Check

Caption: Workflow for 3-Sulfo-taurocholic Acid analysis.

These detailed application notes and protocols provide a robust framework for the incorporation of 3-Sulfo-taurocholic Acid analysis into metabolomics research, ensuring high-quality, reproducible data for a deeper understanding of its role in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Quantifying Sulfated Bile Acids by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of sulfated bile acids using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered challenges in this demanding analytical application.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of sulfated bile acids by LC-MS challenging?

The quantification of sulfated bile acids presents several analytical hurdles due to their inherent physicochemical properties and the complexity of the biological matrices in which they are found.[1][2] Key challenges include:

  • Structural Similarity and Isomers: Bile acids, including their sulfated forms, are a diverse group of structurally similar compounds with numerous isomers.[3][4][5][6] This makes chromatographic separation difficult, often leading to co-elution and inaccurate quantification.

  • Matrix Effects: Biological samples such as plasma, urine, and feces are complex matrices. Co-eluting endogenous components can interfere with the ionization of sulfated bile acids in the mass spectrometer, causing ion suppression or enhancement, which can significantly impact accuracy and precision.[1][7][8][9][10]

  • In-Source Fragmentation: Sulfated bile acids can be prone to in-source fragmentation, where the sulfate (B86663) group is lost prior to detection. This can lead to the underestimation of the sulfated species and misidentification as their unconjugated counterparts.

  • Low Endogenous Concentrations: Many sulfated bile acids are present at low physiological concentrations, requiring highly sensitive and optimized LC-MS/MS methods for their detection and quantification.

  • Availability of Standards: The commercial availability of a comprehensive range of sulfated bile acid standards, particularly for less common isomers and conjugates, can be limited, complicating method development and validation.[3]

Q2: What are the common sample preparation techniques for sulfated bile acids, and which one should I choose?

The choice of sample preparation technique is critical for obtaining accurate and reproducible results. The most common methods are Solid-Phase Extraction (SPE), protein precipitation (PPT), and liquid-liquid extraction (LLE).[11][12] The optimal method depends on the biological matrix and the specific analytical goals.

  • Solid-Phase Extraction (SPE): This is a widely used and highly effective method for cleaning up and concentrating sulfated bile acids from various biological matrices.[11] It can provide high recovery and significantly reduce matrix effects.[7] Different sorbents (e.g., C18, polymeric) can be used, and the selection should be optimized for the specific application. A phospholipid-depletion SPE can be particularly useful for plasma and serum samples.[13]

  • Protein Precipitation (PPT): This is a simpler and faster method, often used for high-throughput analysis.[14] However, it may be less effective at removing interfering matrix components compared to SPE, potentially leading to more significant matrix effects.[7]

  • Liquid-Liquid Extraction (LLE): LLE can be effective for certain sample types, but it is often more labor-intensive and may have lower recovery for the more polar sulfated bile acids.

Q3: How can I improve the chromatographic separation of sulfated bile acid isomers?

Achieving good chromatographic separation of isomeric sulfated bile acids is crucial for accurate quantification. Here are some strategies:

  • Column Chemistry: The choice of the stationary phase is critical. While C18 columns are commonly used, other chemistries like phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivities and improve the resolution of closely eluting isomers.[5][15]

  • Mobile Phase Optimization: The composition of the mobile phase, including the organic solvent (methanol or acetonitrile), pH, and additives (e.g., ammonium (B1175870) acetate, formic acid), significantly impacts retention and selectivity.[2][4][16] Careful optimization of the gradient elution profile is necessary to resolve complex mixtures of sulfated bile acids.[3]

  • Temperature: Column temperature can also influence selectivity and peak shape. Operating at an elevated temperature can sometimes improve resolution and reduce analysis time.

Q4: What are matrix effects, and how can I minimize them?

Matrix effects are the alteration of ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[1][9][10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise quantitative accuracy.[1][7][9]

Strategies to Minimize Matrix Effects:

  • Effective Sample Preparation: As discussed in Q2, thorough sample cleanup using techniques like SPE is the first line of defense against matrix effects.[7]

  • Chromatographic Separation: Optimizing the chromatography to separate the analytes of interest from the bulk of the matrix components is crucial.

  • Use of Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) is highly recommended.[9] These compounds co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity for low-abundance analytes.

Q5: Where can I obtain sulfated bile acid standards?

The availability of a wide range of high-purity sulfated bile acid standards is essential for method development, validation, and accurate quantification. Several commercial vendors specialize in providing these standards. It is advisable to check the catalogs of companies such as:

  • Sigma-Aldrich (Merck)

  • Avanti Polar Lipids [17]

  • Cambridge Isotope Laboratories, Inc. [18]

  • IROA Technologies [19]

For novel or rare sulfated bile acids, custom synthesis may be necessary.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of sulfated bile acids.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Troubleshooting Steps
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[20]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for the analytes and the column chemistry. For bile acids, a slightly acidic mobile phase is often used.[2]
Sample Overload Reduce the injection volume or dilute the sample.
Extra-column Volume Check for and minimize the length and diameter of tubing between the injector, column, and detector. Ensure all connections are properly made.[13]
Sample Solvent Incompatibility The sample solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.[20]
Problem 2: Inconsistent or Low Analyte Response
Possible Cause Troubleshooting Steps
Matrix Effects (Ion Suppression) Implement strategies to minimize matrix effects as described in FAQ Q4. Use a stable isotope-labeled internal standard for correction.[9]
In-source Fragmentation Optimize the ion source parameters, particularly the fragmentor/cone voltage and source temperature, to minimize the premature fragmentation of the sulfate group.[9] Monitor for the characteristic neutral loss of SO3 (80 Da).
Poor Sample Recovery Optimize the sample preparation method. Evaluate different SPE sorbents and elution solvents to maximize the recovery of sulfated bile acids.[21]
Analyte Instability Ensure proper storage of samples and standards. Some bile acids may be susceptible to degradation.
MS Detector Issues Check the MS detector tuning and calibration. Clean the ion source if necessary.[22]
Problem 3: Retention Time Shifts
Possible Cause Troubleshooting Steps
Changes in Mobile Phase Composition Prepare fresh mobile phase daily. Ensure accurate and consistent preparation of mobile phase components.
Column Degradation The column may be aging or contaminated. Flush or replace the column.
Fluctuations in Column Temperature Ensure the column oven is maintaining a stable temperature.
Air Bubbles in the System Degas the mobile phases and purge the pump to remove any air bubbles.[22]
Matrix Effects In some cases, severe matrix effects can cause shifts in retention time.[1][8] Improve sample cleanup to mitigate this.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Sulfated Bile Acid Recovery
Sulfated Bile AcidProtein Precipitation (PPT) - Acetonitrile (B52724)Solid-Phase Extraction (SPE) - C18Liquid-Liquid Extraction (LLE) - Ethyl Acetate
Recovery (%) Recovery (%) Recovery (%)
Glycolithocholic acid-3-sulfate (GLCA-S)85 ± 595 ± 370 ± 8
Taurolithocholic acid-3-sulfate (TLCA-S)82 ± 692 ± 465 ± 9
Glycochenodeoxycholic acid-3-sulfate (GCDCA-S)88 ± 497 ± 275 ± 7
Taurochenodeoxycholic acid-3-sulfate (TCDCA-S)86 ± 594 ± 372 ± 8
Glycocholic acid-3-sulfate (GCA-S)90 ± 398 ± 280 ± 6
Taurocholic acid-3-sulfate (TCA-S)89 ± 496 ± 378 ± 7

Data is illustrative and based on typical performance. Actual recovery may vary depending on the specific protocol and matrix.

Table 2: Impact of Matrix Effects on the Quantification of Sulfated Bile Acids in Human Plasma
Sulfated Bile AcidConcentration in Neat Solution (ng/mL)Apparent Concentration in Plasma Extract (ng/mL)Matrix Effect (%)
GLCA-S106.5-35% (Suppression)
TLCA-S107.1-29% (Suppression)
GCDCA-S1011.8+18% (Enhancement)
TCDCA-S108.2-18% (Suppression)

This table demonstrates the potential for both ion suppression and enhancement in the absence of appropriate correction with an internal standard.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Sulfated Bile Acids from Human Plasma

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Human Plasma (K2-EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard solution (containing stable isotope-labeled sulfated bile acids)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of the internal standard solution. Vortex briefly. Add 400 µL of ice-cold acetonitrile to precipitate proteins.[14]

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the sulfated bile acids with 1 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and transfer to an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Analysis of Sulfated Bile Acids

Liquid Chromatography (LC) System:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-70% B (linear gradient)

    • 15-17 min: 70-95% B (linear gradient)

    • 17-19 min: 95% B (hold)

    • 19.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) System:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimize for the specific instrument.

  • MRM Transitions: (Examples)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
GLCA-S544.3464.325
TLCA-S594.380.0 (SO3)40
GCDCA-S542.3462.325
TCDCA-S592.380.0 (SO3)40
GCA-S560.3480.328
TCA-S610.380.0 (SO3)42

Note: MRM transitions and collision energies should be optimized for each specific instrument and analyte.[23][24]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add ppt Protein Precipitation is_add->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe dry Evaporation spe->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Figure 1. A typical experimental workflow for the quantification of sulfated bile acids.

troubleshooting_workflow start Problem: Inaccurate Quantification check_is Is a stable isotope-labeled internal standard (SIL-IS) being used? start->check_is use_is Action: Implement SIL-IS for all samples and standards. check_is->use_is No check_chrom Review chromatography: Are there co-eluting peaks or poor peak shape? check_is->check_chrom Yes use_is->check_chrom optimize_lc Action: Optimize LC method (gradient, column chemistry) to improve separation. check_chrom->optimize_lc Yes check_matrix Evaluate Matrix Effects: Perform post-extraction spiking experiments. check_chrom->check_matrix No optimize_lc->check_matrix improve_cleanup Action: Enhance sample preparation (e.g., switch to a more effective SPE sorbent). check_matrix->improve_cleanup Significant Matrix Effects Detected check_fragmentation Investigate In-Source Fragmentation: Monitor for neutral loss of SO3 (80 Da). check_matrix->check_fragmentation Minimal Matrix Effects improve_cleanup->check_fragmentation optimize_ms Action: Optimize MS source parameters (e.g., lower cone voltage) to minimize fragmentation. check_fragmentation->optimize_ms Fragmentation Observed end Resolution: Accurate Quantification Achieved check_fragmentation->end No Significant Fragmentation optimize_ms->end

Figure 2. A troubleshooting decision tree for inaccurate quantification of sulfated bile acids.

References

Technical Support Center: Optimizing 3-Sulfo-taurocholic Acid Concentration in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Sulfo-taurocholic Acid (3-S-TCA) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is 3-Sulfo-taurocholic Acid (3-S-TCA) and what are its primary applications in cell-based assays?

3-Sulfo-taurocholic Acid (TCA3S) is a sulfated metabolite of the conjugated primary bile acid, taurocholic acid. In cell-based assays, it is often used to investigate the roles of sulfated bile acids in cellular signaling, particularly through the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3][4] Its sulfation at the 3-position generally increases its water solubility and reduces its cytotoxicity compared to its unsulfated counterpart, making it a useful tool for studying bile acid physiology and pathophysiology in vitro.[5]

Q2: How should I prepare a stock solution of 3-S-TCA for cell culture experiments?

3-S-TCA disodium (B8443419) salt has limited solubility in common laboratory solvents.

  • Phosphate-Buffered Saline (PBS, pH 7.2): Solubility is less than 1 mg/mL.

  • Dimethyl Sulfoxide (DMSO): Solubility is less than 1 mg/mL.

  • Dimethylformamide (DMF): Solubility is less than 1 mg/mL.

For cell culture applications, it is recommended to prepare a fresh stock solution in sterile PBS (pH 7.2) or the desired cell culture medium. Due to its limited solubility, gentle warming and vortexing may be required to fully dissolve the compound. It is advisable to prepare the stock solution at a concentration that is at least 1000 times higher than the final working concentration to minimize the volume of solvent added to the cell culture.

Q3: What is a typical working concentration range for 3-S-TCA in cell-based assays?

The optimal working concentration of 3-S-TCA is highly dependent on the cell type, assay duration, and the specific endpoint being measured. Based on studies with related bile acids, a broad concentration range should be tested initially. A good starting point for a dose-response experiment would be from 1 µM to 500 µM. For example, studies with taurocholic acid on hepatic stellate cells have used concentrations ranging from 12.5 µM to 800 µM.[6] Since sulfation tends to decrease cytotoxicity, higher concentrations of 3-S-TCA may be tolerated by cells compared to unsulfated bile acids.[5]

Q4: Can 3-S-TCA interfere with common cell viability assays?

Yes, like other bile acids, 3-S-TCA has the potential to interfere with common cell viability assays.

  • MTT Assay: This assay measures mitochondrial reductase activity. Changes in cellular metabolism induced by 3-S-TCA, independent of cell viability, could affect the reduction of MTT to formazan (B1609692), leading to inaccurate results.[7][8][9] It is crucial to include appropriate vehicle controls and to visually inspect the cells for signs of cytotoxicity.

  • LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells. Some compounds can inhibit LDH activity, potentially leading to an underestimation of cytotoxicity.[10][11] It is recommended to perform a control experiment to test for any direct effects of 3-S-TCA on LDH activity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate forms in culture medium after adding 3-S-TCA. 1. Poor solubility of 3-S-TCA at the working concentration. 2. Interaction with components in the serum or medium.1. Ensure the stock solution is fully dissolved before diluting into the medium. Prepare the final dilution immediately before adding it to the cells. 2. Test the solubility in a serum-free medium compared to a serum-containing medium. 3. Consider lowering the final concentration of 3-S-TCA.
High cell death or cytotoxicity at expected "effective" concentrations. 1. The cell line is highly sensitive to 3-S-TCA. 2. The solvent concentration (if used) is too high. 3. Incorrect stock concentration calculation.1. Perform a dose-response curve starting from a lower concentration range (e.g., 0.1 µM). 2. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤0.1% for DMSO). Run a vehicle control (medium + solvent). 3. Double-check all calculations for stock solution preparation and dilutions.
Inconsistent or non-reproducible results. 1. Degradation of 3-S-TCA stock solution. 2. Variation in cell seeding density. 3. Fluctuation in incubation times.1. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or below. 2. Ensure a consistent number of cells are seeded in each well. 3. Maintain consistent incubation times for all experiments.
No observable effect at high concentrations. 1. The chosen cell line does not express the target receptors (e.g., FXR, TGR5) or uptake transporters. 2. The assay endpoint is not sensitive to the effects of 3-S-TCA. 3. Insufficient incubation time.1. Verify the expression of relevant receptors and transporters (e.g., OATPs, MRP2) in your cell line using techniques like RT-qPCR or Western blotting.[5][12][13] 2. Consider using a more sensitive assay, such as a reporter gene assay for FXR or TGR5 activation.[1] 3. Extend the incubation time, monitoring for any potential cytotoxicity.

Data Presentation

Table 1: Solubility of 3-Sulfo-taurocholic Acid Disodium Salt

SolventConcentration
PBS (pH 7.2)< 1 mg/mL
DMSO< 1 mg/mL
DMF< 1 mg/mL

Table 2: Example Concentration Ranges for Bile Acid Dose-Response Studies

Bile AcidCell LineConcentration RangeReference
Taurocholic Acid (TCA)LX-2, JS-1 (hepatic stellate cells)12.5 - 800 µM[6]
Various Bile AcidsHepG2 (hepatoblastoma)10 - 1000 µM[14]
Crude BileHepG2, CCRF-CEMSerial dilutions[15]

Experimental Protocols

Protocol 1: Determination of Optimal 3-S-TCA Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the cytotoxic potential of 3-S-TCA on a chosen adherent cell line.

Materials:

  • Adherent cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • 3-Sulfo-taurocholic Acid (3-S-TCA)

  • Sterile PBS (pH 7.2)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Preparation of 3-S-TCA dilutions: Prepare a 2X stock solution of the highest desired concentration of 3-S-TCA in serum-free medium. Perform serial dilutions to create a range of 2X concentrations.

  • Treatment: Remove the culture medium from the wells and add 100 µL of the various 2X 3-S-TCA dilutions to the respective wells. Include wells with medium only (blank) and medium with the vehicle used to dissolve 3-S-TCA (vehicle control).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the 3-S-TCA concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate tca_prep Prepare 3-S-TCA Serial Dilutions add_tca Add 3-S-TCA to Cells tca_prep->add_tca incubation Incubate for 24-72h add_tca->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt solubilize Solubilize Formazan with DMSO incubation_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve & Determine IC50 calc_viability->plot_curve signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGR5 TGR5 AC Adenylate Cyclase TGR5->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Gene_Expression Target Gene Expression PKA->Gene_Expression modulates FXR FXR RXR RXR FXR->RXR heterodimerizes with FXRE FXRE RXR->FXRE binds to FXRE->Gene_Expression regulates 3-S-TCA_ext 3-S-TCA (extracellular) 3-S-TCA_ext->TGR5 activates 3-S-TCA_int 3-S-TCA (intracellular) 3-S-TCA_ext->3-S-TCA_int transport via OATP/MRP2 3-S-TCA_int->FXR activates

References

Technical Support Center: Bile Duct Ligation (BDL) Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the bile duct ligation (BDL) mouse model.

Frequently Asked Questions (FAQs)

Surgical Procedure

Q1: What are the critical steps to ensure a successful bile duct ligation surgery?

A successful BDL surgery hinges on precise anatomical identification and careful ligation. Key steps include:

  • Anesthesia: Induction with 4-5% isoflurane (B1672236) and maintenance with 1.5-3% isoflurane in 100% oxygen is a common and effective protocol.[1][2]

  • Surgical Site Preparation: Shave the abdomen and sterilize the skin with an antiseptic solution like povidone-iodine followed by 70% ethanol (B145695).[2][3]

  • Incision: Make a midline laparotomy incision (~2 cm) to expose the abdominal cavity.[1][4]

  • Bile Duct Identification: Gently retract the liver superiorly and move the intestines caudally to visualize the common bile duct, which lies ventral to the portal vein.[2][3] Using a surgical microscope can greatly aid in distinguishing the bile duct from the portal vein and hepatic artery.[1]

  • Ligation: Carefully separate the common bile duct from the surrounding vessels. Use a suture (e.g., 5-0 or 6-0 silk) to double-ligate the duct to ensure complete obstruction.[2][4] Some protocols suggest cutting the duct between the two ligatures, while others advise against it to prevent bile leakage.[1]

  • Closure: Close the peritoneum and skin in separate layers.[1][4]

Q2: What is a sham surgery in the context of the BDL model?

A sham surgery is a control procedure that mimics the surgical stress of the BDL model without ligating the bile duct. This typically involves anesthesia, a midline laparotomy, manipulation of the liver and intestines to expose the bile duct, and closure of the incision.[4][5] This control is crucial to differentiate the effects of cholestasis from the systemic effects of the surgical procedure itself.

Post-Operative Care & Animal Welfare

Q3: What are the essential post-operative care procedures for mice after BDL surgery?

Proper post-operative care is critical for animal welfare and reducing mortality. Key considerations include:

  • Analgesia: Administer a pre-emptive analgesic like buprenorphine (0.05-0.1 mg/kg, subcutaneous) before surgery and continue for at least 48-72 hours post-operatively, typically every 8-12 hours.[3][4][6]

  • Fluid Support: Provide subcutaneous injections of warmed sterile saline (e.g., 0.5 mL) to prevent dehydration.[4][7]

  • Thermoregulation: Keep the animals on a warming plate at 37°C during and after surgery until they have fully recovered from anesthesia.[1][2]

  • Monitoring: Check the mice daily for signs of distress, including weight loss, hunched posture, ruffled fur, and reduced activity.[3]

  • Housing: House mice individually after surgery to prevent fighting and allow for accurate monitoring of food and water intake.[7]

Q4: I am experiencing a high mortality rate in my BDL mice. What are the common causes and how can I troubleshoot this?

High mortality rates in the BDL model can often be attributed to surgical complications or inadequate post-operative care.[1] Common causes include:

  • Bile Leakage and Peritonitis: This can occur if the bile duct is accidentally ruptured during the procedure or if the ligatures are not secure. Ensure careful handling of the bile duct and secure double ligation.[1]

  • Hemorrhage: Accidental damage to the portal vein or hepatic artery can lead to significant bleeding. Meticulous dissection is crucial.

  • Infection: Maintaining aseptic surgical technique is paramount to prevent post-operative infections.[1]

  • Dehydration and Hypothermia: As mentioned above, providing fluid support and maintaining body temperature are critical for recovery.

  • Anesthetic Overdose: Closely monitor the animal's breathing rate and depth of anesthesia throughout the procedure.

Q5: What are the established humane endpoints for the BDL mouse model?

Humane endpoints are critical for minimizing animal suffering. Euthanasia should be considered if the animal exhibits any of the following:

  • Significant Weight Loss: A loss of more than 20% of the initial body weight.[8]

  • Severe Clinical Signs: Hunched posture, lethargy, ruffled fur, and unresponsiveness to stimuli.

  • Jaundice: While expected, severe jaundice accompanied by other signs of distress may warrant euthanasia.

  • Behavioral Changes: A significant reduction in normal behaviors like burrowing can be an early indicator of distress.[9]

  • Body Condition Score: A body condition score of less than 2.[8]

Experimental Protocols

Bile Duct Ligation (BDL) Surgical Protocol
  • Anesthesia: Induce anesthesia with 4-5% isoflurane in 100% oxygen. Maintain anesthesia with 1.5-2.0% isoflurane.[2] Administer pre-emptive analgesia (e.g., buprenorphine 0.1 mg/kg, SC).[1]

  • Preparation: Place the mouse on a heating pad set to 37°C. Shave the abdominal area and sterilize with betadine and 70% ethanol.[2]

  • Incision: Make a ~2 cm midline incision through the skin and linea alba to open the peritoneal cavity.[1][2]

  • Exposure of Bile Duct: Use a retractor to open the abdominal cavity. Gently lift the liver with a moistened cotton swab to expose the common bile duct.[1][2]

  • Ligation: Carefully dissect the common bile duct from the portal vein and hepatic artery. Pass a 5-0 silk suture under the duct and make two secure ligations.[2]

  • Closure: Suture the peritoneal layer and the skin layer separately using 5-0 or 6-0 sutures.[1]

  • Recovery: Administer subcutaneous fluids and place the mouse in a clean, warm cage for recovery. Continue to administer analgesics as per the established protocol.[4]

Serum Alanine (B10760859) Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Measurement

Serum ALT and AST levels are key indicators of hepatocellular injury.

  • Sample Collection: Collect blood via cardiac puncture or from the retro-orbital sinus into a serum separator tube.

  • Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C.[10]

  • Assay: Use a commercial colorimetric assay kit according to the manufacturer's instructions.[10][11][12] This typically involves adding the serum to a reaction mixture and measuring the change in absorbance at a specific wavelength.

  • Quantification: Calculate the ALT and AST concentrations based on a standard curve.[13]

Histological Assessment of Liver Fibrosis (Sirius Red Staining)

Sirius Red staining is used to visualize collagen deposition in liver tissue.

  • Tissue Preparation: Perfuse the liver with PBS and fix in 10% neutral buffered formalin overnight. Process the tissue and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount them on glass slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[14]

  • Staining:

    • Stain in Weigert's hematoxylin (B73222) for 8 minutes to stain the nuclei.

    • Rinse in running tap water.

    • Stain in Picro-Sirius Red solution for 1 hour.[14]

    • Wash in two changes of acidified water.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.[14]

  • Analysis: Collagen fibers will be stained red, and the background will be yellow. The degree of fibrosis can be quantified using image analysis software to measure the percentage of the red-stained area.

Data Presentation

ParameterSham-OperatedBDL Day 7BDL Day 14BDL Day 21
Serum ALT (U/L) ~20-50Increases significantlyPeaks around day 10-14, then may decreaseRemains elevated
Serum AST (U/L) ~50-100Increases significantlyPeaks around day 10-14, then may decreaseRemains elevated
Total Bilirubin (mg/dL) < 0.5Markedly elevatedPlateaus after day 7Remains high
Liver Histology (Fibrosis) No fibrosisMild portal inflammation and bile duct proliferationPeriportal fibrosisBridging fibrosis

Note: These are representative values and can vary based on mouse strain, age, and specific laboratory protocols.

Signaling Pathways and Experimental Workflows

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Surgical Technique Review cluster_2 Post-Operative Care Review cluster_3 Animal Husbandry Review HighMortality High Mortality Rate CheckLigation Verify Complete Bile Duct Ligation HighMortality->CheckLigation Possible Cause CheckAsepsis Review Aseptic Technique HighMortality->CheckAsepsis CheckAnalgesia Confirm Analgesia Protocol HighMortality->CheckAnalgesia CheckHydration Verify Fluid Support HighMortality->CheckHydration Variability High Data Variability Variability->CheckLigation CheckHandling Assess Tissue Handling Variability->CheckHandling CheckStrain Confirm Mouse Strain and Age Variability->CheckStrain NoFibrosis Lack of Expected Fibrosis NoFibrosis->CheckLigation NoFibrosis->CheckStrain CheckLigation->NoFibrosis If incomplete CheckAsepsis->HighMortality If inadequate CheckThermoregulation Monitor Temperature Control CheckHousing Review Housing Conditions CheckAnalgeseia CheckAnalgeseia CheckAnalgeseia->HighMortality If insufficient

Caption: A troubleshooting workflow for common issues in the BDL mouse model.

TGF-β Signaling in Liver Fibrosis

TGF_beta_pathway TGFb TGF-β TGFbR TGF-β Receptor Complex (TβRI/TβRII) TGFb->TGFbR SMAD23 p-SMAD2/3 TGFbR->SMAD23 Phosphorylation HSC Hepatic Stellate Cell (HSC) SMAD23->HSC Nuclear Translocation SMAD4 SMAD4 SMAD4->HSC Nuclear Translocation Myofibroblast Activated Myofibroblast HSC->Myofibroblast Activation Collagen Collagen Deposition (Fibrosis) Myofibroblast->Collagen

Caption: TGF-β signaling pathway leading to hepatic fibrosis.

NF-κB Signaling in Liver Inflammation

NFkB_pathway LPS LPS (from gut) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition KupfferCell Kupffer Cell NFkB->KupfferCell Nuclear Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) KupfferCell->Cytokines Transcription

Caption: NF-κB signaling pathway in liver inflammation.

References

Technical Support Center: Analysis of 3-Sulfo-taurocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-Sulfo-taurocholic Acid in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is 3-Sulfo-taurocholic Acid and why is its stability in samples important?

Q2: What are the primary causes of 3-Sulfo-taurocholic Acid degradation in biological samples?

The primary causes of degradation are enzymatic and chemical hydrolysis. Enzymatic degradation can be caused by endogenous enzymes present in the biological matrix or by microbial contamination.[1] Chemical degradation, specifically hydrolysis, can occur at the sulfate (B86663) ester or the taurine (B1682933) amide bond, and may be influenced by the sample's pH.[2][3]

Q3: What are the general best practices for preventing the degradation of 3-Sulfo-taurocholic Acid in samples?

To ensure the accurate measurement of 3-Sulfo-taurocholic Acid, it is essential to minimize its degradation from the moment of sample collection. Key preventative measures include:

  • Immediate Cooling and Processing: Samples should be cooled immediately after collection and processed as quickly as possible.

  • Low-Temperature Storage: For long-term storage, samples should be kept at -80°C.[4][5][6][7][8]

  • pH Control: For certain sample types and storage conditions, adjusting the pH to a more acidic range can help inhibit enzymatic activity and prevent chemical hydrolysis.[1]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided as it can affect the stability of various analytes.[9][10][11][12][13] It is recommended to aliquot samples into single-use tubes before the initial freezing.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected concentrations of 3-Sulfo-taurocholic Acid in plasma/serum samples.
Potential Cause Troubleshooting/Optimization Step Rationale
Enzymatic Degradation Immediately process blood samples after collection by centrifuging at 4°C to separate plasma/serum. Freeze the resulting plasma/serum at -80°C as soon as possible. Consider adding a broad-spectrum enzyme inhibitor cocktail if processing delays are unavoidable.Endogenous and microbial enzymes can degrade bile acids. Rapid processing and freezing inhibit this enzymatic activity.[1]
Chemical Hydrolysis Ensure samples are stored at a stable, ultra-low temperature (-80°C). Avoid prolonged storage at -20°C or higher.The sulfate ester and amide bonds can be susceptible to hydrolysis, which is accelerated at higher temperatures.[2]
Multiple Freeze-Thaw Cycles Aliquot samples into single-use vials after the initial processing and before the first freeze. This avoids the need to thaw the entire sample for each analysis.Repeated freeze-thaw cycles can lead to the degradation of various metabolites.[9][10]
Issue: High variability in 3-Sulfo-taurocholic Acid levels in urine or fecal samples.
Potential Cause Troubleshooting/Optimization Step Rationale
Bacterial Contamination and Activity For urine, collect mid-stream samples in sterile containers and freeze immediately at -80°C. For feces, homogenize and freeze immediately at -80°C. Consider adding a broad-spectrum antimicrobial agent if immediate freezing is not possible.Urine and feces have high bacterial loads, and bacterial enzymes can rapidly metabolize bile acids.[3]
pH-dependent Hydrolysis Measure the pH of the urine sample upon collection. If the pH is neutral or alkaline, consider adjusting to a slightly acidic pH (e.g., 4-5) before freezing.The stability of some conjugated bile acids can be pH-dependent.[2]

Summary of Sample Stability

While specific quantitative stability data for 3-Sulfo-taurocholic Acid is limited, the following table summarizes the expected stability based on data for general bile acids and other metabolites.

Condition Matrix Recommendation Expected Stability
Long-Term Storage Plasma, Serum, Urine, FecesStore at -80°C.Stable for several years.[4][5][6][7][8]
Short-Term Storage Plasma, Serum, UrineStore at 2-8°C.Stable for up to 24 hours.
Freeze-Thaw Cycles Plasma, SerumAvoid more than 3 cycles. Aliquot samples.Stable for up to 3 cycles.[9][10]
Benchtop Stability (Room Temp) Plasma, SerumProcess immediately.Stability can be compromised within hours.

Experimental Protocols

Protocol 1: Collection and Processing of Plasma Samples for 3-Sulfo-taurocholic Acid Analysis
  • Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Immediate Cooling: Place the collected blood tubes on ice immediately.

  • Plasma Separation: Within 1 hour of collection, centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquoting: Carefully transfer the supernatant (plasma) to new, pre-labeled polypropylene (B1209903) tubes. Aliquot the plasma into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

  • Storage: Immediately freeze the plasma aliquots at -80°C and maintain them at this temperature until analysis.

Protocol 2: Extraction of 3-Sulfo-taurocholic Acid from Plasma for LC-MS Analysis
  • Sample Thawing: Thaw the frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) (containing an appropriate internal standard).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS analysis.

  • Analysis: Vortex the reconstituted sample, centrifuge to remove any particulates, and transfer the supernatant to an autosampler vial for injection.

Visualizations

Potential Degradation Pathways of 3-Sulfo-taurocholic Acid cluster_products Degradation Products 3-Sulfo-taurocholic_Acid 3-Sulfo-taurocholic Acid Taurocholic_Acid Taurocholic Acid 3-Sulfo-taurocholic_Acid->Taurocholic_Acid Sulfatase (Enzymatic) or Chemical Hydrolysis Sulfate Sulfate 3-Sulfo-taurocholic_Acid->Sulfate Cholic_Acid Cholic Acid Taurocholic_Acid->Cholic_Acid Bile Salt Hydrolase (Enzymatic) or Chemical Hydrolysis Taurocholic_Acid->Cholic_Acid Taurine Taurine Taurocholic_Acid->Taurine Bile Salt Hydrolase (Enzymatic) or Chemical Hydrolysis

Caption: Potential degradation pathways of 3-Sulfo-taurocholic Acid.

Recommended Workflow for Sample Handling Sample_Collection 1. Sample Collection (e.g., Blood, Urine) Immediate_Cooling 2. Immediate Cooling (On Ice) Sample_Collection->Immediate_Cooling Sample_Processing 3. Sample Processing (e.g., Centrifugation for Plasma) Immediate_Cooling->Sample_Processing Aliquoting 4. Aliquoting into Single-Use Vials Sample_Processing->Aliquoting Storage 5. Storage at -80°C Aliquoting->Storage Analysis 6. Analysis (e.g., LC-MS) Storage->Analysis

Caption: Recommended workflow for sample handling and storage.

References

Technical Support Center: Interference in Assays due to 3-Sulfo-taurocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference in various assays caused by 3-Sulfo-taurocholic Acid.

Frequently Asked Questions (FAQs)

Q1: What is 3-Sulfo-taurocholic Acid and why might it be in my samples?

A1: 3-Sulfo-taurocholic Acid is a sulfated metabolite of taurocholic acid, a primary conjugated bile acid.[1][2] Bile acids are synthesized in the liver and play a crucial role in the digestion and absorption of fats.[3] Elevated levels of sulfated bile acids, including 3-Sulfo-taurocholic Acid, can be observed in certain physiological and pathophysiological states, such as cholestatic liver injury.[1][2][4] Therefore, if you are working with biological samples from subjects with liver conditions or studying bile acid metabolism, 3-Sulfo-taurocholic Acid may be present and could potentially interfere with your assay.

Q2: Which types of assays are susceptible to interference from 3-Sulfo-taurocholic Acid?

A2: While specific data on 3-Sulfo-taurocholic Acid is limited, based on the chemical properties of bile acids, several types of assays could be affected. These include:

  • Enzymatic Assays: Bile acids can modulate enzyme activity.[5]

  • Ligand-Binding Assays (e.g., Immunoassays): Bile acids can interfere with antibody-antigen binding or other protein-protein interactions.[6]

  • Cell-Based Assays: As signaling molecules, bile acids can elicit cellular responses that may confound the assay readout.[3]

  • Assays Utilizing Peroxidase Systems: Some compounds can interfere with the chemical reactions in assays that use peroxidase for signal generation.

Q3: What are the general mechanisms of assay interference?

A3: Assay interference can occur through various mechanisms, including:

  • Chemical Reactivity: The interfering molecule may react directly with assay reagents.

  • Nonspecific Binding: The molecule may bind to assay components like antibodies or enzymes, inhibiting or enhancing their function.

  • Alteration of Reaction Conditions: The interfering substance might change the pH or ionic strength of the assay buffer, affecting reaction kinetics.

  • Signal Interference: The molecule itself might possess properties (e.g., fluorescence) that interfere with the detection method.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results in an Enzymatic Assay

Symptoms:

  • Lower or higher than expected enzyme activity.

  • High variability between replicate wells.

  • Non-linear reaction kinetics.

Possible Cause: 3-Sulfo-taurocholic Acid may be directly inhibiting or, less commonly, activating the enzyme in your assay. Bile acids are known to influence the activity of various enzymes.

Troubleshooting Steps:

  • Spike-in Experiment:

    • Prepare a sample with a known concentration of your analyte.

    • Spike this sample with varying, physiologically relevant concentrations of 3-Sulfo-taurocholic Acid.

    • A concentration-dependent change in the measured enzyme activity suggests interference.

  • Sample Dilution:

    • Serially dilute your sample.

    • If the interference is concentration-dependent, dilution may mitigate the effect. The calculated concentration of your analyte should remain consistent across dilutions after correcting for the dilution factor.

  • Buffer Optimization:

    • Consider adding a non-ionic detergent (e.g., Triton X-100, Tween-20) to the assay buffer to minimize non-specific interactions.

    • The inclusion of a scavenging agent like dithiothreitol (B142953) (DTT) at 1-5 mM can help if the interference is due to thiol reactivity.[7]

Experimental Protocol: Spike-in Recovery for Enzymatic Assays

  • Prepare a stock solution of 3-Sulfo-taurocholic Acid in the assay buffer.

  • Prepare a control sample containing a known mid-range concentration of the analyte.

  • Create a series of test samples by spiking the control sample with increasing concentrations of 3-Sulfo-taurocholic Acid (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

  • Run the enzymatic assay on the control and all test samples in triplicate.

  • Calculate the percent recovery of the analyte in the spiked samples compared to the control. A recovery significantly different from 100% indicates interference.

Data Presentation: Spike-in Recovery Results

3-Sulfo-taurocholic Acid Concentration (µM)Measured Analyte Concentration (Units)% Recovery
0 (Control)50.0100%
148.597%
1042.184%
5031.563%
10020.842%
Issue 2: False Positives or False Negatives in a Ligand-Binding Assay (e.g., ELISA)

Symptoms:

  • High background signal in negative controls.

  • Lower than expected signal in positive controls.

  • Poor correlation between sample dilutions.

Possible Cause: 3-Sulfo-taurocholic Acid may be interfering with the binding of the antibody to the antigen or other critical binding interactions in the assay.

Troubleshooting Steps:

  • Acid Dissociation:

    • For immunoassays, a common technique to disrupt interfering interactions is to briefly lower the pH of the sample.[8] This can dissociate non-specific binding complexes.

  • Use of Blocking Agents:

    • Ensure your blocking buffer is optimized. Consider adding non-specific immunoglobulins from the same species as your primary antibody to block potential cross-reactivity.

  • Alternative Assay Format:

    • If possible, try a different assay format (e.g., competitive vs. sandwich ELISA) as they can have different susceptibilities to interference.

Experimental Protocol: Sample Treatment with Acid Dissociation

  • To a 50 µL aliquot of your sample, add 10 µL of 300 mM Glycine-HCl, pH 2.5-3.0.

  • Incubate for 15-30 minutes at room temperature.

  • Neutralize the sample by adding 10 µL of 1M Tris-HCl, pH 8.5.

  • Immediately analyze the treated sample in your ligand-binding assay.

  • Compare the results to an untreated sample to assess if the interference has been reduced.

Visualization: Logical Workflow for Troubleshooting Assay Interference

Interference_Troubleshooting Start Unexpected Assay Results Check_Interference Suspect Interference by 3-Sulfo-taurocholic Acid? Start->Check_Interference Spike_In Perform Spike-in Recovery Experiment Check_Interference->Spike_In Yes No_Interference No Interference Detected Check_Interference->No_Interference No Interference_Confirmed Interference Confirmed Spike_In->Interference_Confirmed Poor Recovery Spike_In->No_Interference Good Recovery Dilution Test Sample Dilution Linearity Buffer_Opt Optimize Assay Buffer (Detergents, Scavengers) Dilution->Buffer_Opt Non-linear Resolved Issue Resolved Dilution->Resolved Linearity Achieved Acid_Treat Implement Sample Pre-treatment (e.g., Acid Dissociation) Buffer_Opt->Acid_Treat Still Issues Buffer_Opt->Resolved Improved Performance Acid_Treat->Resolved Interference Mitigated Interference_Confirmed->Dilution

Caption: Troubleshooting workflow for suspected assay interference.

Issue 3: Anomalous Results in a Cell-Based Assay

Symptoms:

  • Unexpected changes in cell viability, proliferation, or signaling pathways.

  • High background in reporter gene assays.

Possible Cause: 3-Sulfo-taurocholic Acid, as a bile acid, can be biologically active and may be activating cellular pathways that are being measured or that interfere with the intended measurement.

Troubleshooting Steps:

  • Vehicle Control:

    • Run a control where cells are treated only with 3-Sulfo-taurocholic Acid at the concentrations expected in your samples. This will help determine if the molecule itself is causing a cellular response.

  • Wash Steps:

    • If the interference is due to the presence of the molecule in the culture medium, increasing the number and stringency of wash steps before adding detection reagents may help.

  • Use of a Different Detection System:

    • If the interference is with the reporter system (e.g., luciferase, fluorescence), consider using an orthogonal detection method to confirm your results.

Visualization: Potential Mechanism of Interference in an Immunoassay

Immunoassay_Interference Analyte Analyte Antibody Binding Site Antibody Analyte->Antibody:f0 Binds (Intended) Complex Antibody-Analyte Complex (Signal) Antibody->Complex Blocked_Complex Blocked Binding (No/Reduced Signal) Antibody->Blocked_Complex Interferent 3-Sulfo-taurocholic Acid Interferent->Antibody:f0 Binds (Interference)

Caption: Interference with antibody-analyte binding.

References

how to increase the stability of 3-Sulfo-taurocholic Acid solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 3-Sulfo-taurocholic Acid solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in 3-Sulfo-taurocholic Acid solutions?

The primary cause of instability is the hydrolysis of the sulfate (B86663) ester bond, particularly under acidic or strong alkaline conditions. Other contributing factors include exposure to high temperatures, light, and oxidizing agents. For the related compound taurocholic acid, aqueous solutions are not recommended for storage for more than one day, suggesting that sulfated derivatives also have limited stability in aqueous environments.

Q2: How should I prepare a stock solution of 3-Sulfo-taurocholic Acid?

For short-term use, 3-Sulfo-taurocholic Acid can be dissolved in high-purity water or a buffer at a neutral to slightly acidic pH. Organic solvents such as DMSO or ethanol (B145695) can also be used to prepare more concentrated stock solutions, which may offer better stability if stored correctly. It is crucial to use solvents that are free of contaminants that could catalyze degradation.

Q3: What is the recommended storage temperature for 3-Sulfo-taurocholic Acid solutions?

For optimal stability, solutions should be stored at low temperatures. Refrigeration at 2-8°C is suitable for short-term storage (i.e., daily use). For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize chemical degradation and microbial growth. Avoid repeated freeze-thaw cycles as this can degrade the compound.

Q4: How does pH affect the stability of 3-Sulfo-taurocholic Acid solutions?

Extreme pH values can catalyze the hydrolysis of the sulfate ester. While specific data for 3-Sulfo-taurocholic Acid is limited, steroid sulfates, in general, are susceptible to acid-catalyzed hydrolysis. It is advisable to maintain the pH of the solution within a neutral to slightly acidic range (approximately pH 6-7.5) for general use, unless experimental conditions require otherwise.

Q5: Should I protect my 3-Sulfo-taurocholic Acid solution from light?

Yes, it is a standard precautionary measure to protect solutions of complex organic molecules from light to prevent photodegradation. Store solutions in amber vials or wrap containers in aluminum foil.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of 3-Sulfo-taurocholic Acid solutions.

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the 3-Sulfo-taurocholic Acid solution.1. Prepare fresh solutions: For critical experiments, always prepare the solution immediately before use. 2. Verify storage conditions: Ensure the solution has been stored at the correct temperature and protected from light. 3. Check the pH of the solution: If using a buffered solution, confirm the pH is within the optimal range. 4. Perform a stability check: Analyze the concentration and purity of your solution using a suitable analytical method like HPLC.
Precipitate formation in the solution The concentration of 3-Sulfo-taurocholic Acid may exceed its solubility in the chosen solvent, especially at low temperatures.1. Gently warm the solution: Before use, allow the solution to come to room temperature and gently agitate to redissolve any precipitate. 2. Consider a different solvent: If precipitation is a persistent issue, preparing the stock solution in a solvent like DMSO may be a better option. 3. Filter the solution: If the precipitate does not redissolve, it may be due to degradation products or impurities. Filter the solution through a 0.22 µm filter before use.
Observed degradation in a new batch of the compound The solid compound may have degraded due to improper storage (e.g., exposure to moisture).1. Store the solid compound correctly: Keep the solid 3-Sulfo-taurocholic Acid in a tightly sealed container in a desiccator at the recommended temperature (typically -20°C). 2. Test the new batch: Prepare a solution from the new batch and analyze its purity by HPLC to confirm its integrity before use in experiments.

Experimental Protocols

Protocol for Preparation of a Buffered 3-Sulfo-taurocholic Acid Solution
  • Materials:

    • 3-Sulfo-taurocholic Acid (solid)

    • High-purity water (e.g., Milli-Q or equivalent)

    • Phosphate-buffered saline (PBS), pH 7.2

    • Sterile, amber vials or tubes

  • Procedure:

    • Bring the solid 3-Sulfo-taurocholic Acid to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of the solid compound in a sterile microcentrifuge tube.

    • Add the required volume of PBS (pH 7.2) to achieve the target concentration.

    • Vortex briefly until the solid is completely dissolved.

    • If not for immediate use, aliquot the solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol for Stability Testing of a 3-Sulfo-taurocholic Acid Solution by HPLC

This protocol outlines a general method for assessing the stability of a 3-Sulfo-taurocholic Acid solution over time.

  • Preparation of Stability Samples:

    • Prepare a solution of 3-Sulfo-taurocholic Acid at the desired concentration and in the desired solvent/buffer.

    • Divide the solution into multiple aliquots in amber vials.

    • Store the aliquots under different conditions to be tested (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light).

    • Designate a set of aliquots to be stored at -80°C as the baseline (T=0) control.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (B129727) and a phosphate (B84403) buffer (pH adjusted to be slightly acidic, e.g., 5.35).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 200-210 nm.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.

  • Procedure:

    • At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Analyze the samples by HPLC alongside a freshly prepared standard solution of 3-Sulfo-taurocholic Acid of the same initial concentration.

    • Record the peak area of the 3-Sulfo-taurocholic Acid peak and any new peaks that appear, which may correspond to degradation products.

  • Data Analysis:

    • Calculate the percentage of 3-Sulfo-taurocholic Acid remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each storage condition.

    • Summarize the appearance of any degradation products.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for 3-Sulfo-taurocholic Acid Solution Instability start Inconsistent Experimental Results q1 Is the solution freshly prepared? start->q1 fresh Prepare a fresh solution for each experiment. q1->fresh No check_storage Review storage conditions: - Temperature (refrigerated/frozen) - Light protection (amber vial/foil) - Number of freeze-thaw cycles q1->check_storage Yes q2 Are storage conditions optimal? check_storage->q2 correct_storage Aliquot and store at -20°C or below. Protect from light. q2->correct_storage No check_pH Verify the pH of the buffer/solution. q2->check_pH Yes q3 Is pH within the optimal range (6-7.5)? check_pH->q3 adjust_pH Prepare a new solution with a freshly made buffer. q3->adjust_pH No stability_test Perform HPLC analysis to quantify the compound and detect degradation products. q3->stability_test Yes

Caption: Troubleshooting workflow for unstable 3-Sulfo-taurocholic Acid solutions.

Degradation_Pathway Hypothetical Degradation Pathway of 3-Sulfo-taurocholic Acid parent 3-Sulfo-taurocholic Acid hydrolysis Hydrolysis of Sulfate Ester parent->hydrolysis H+ or OH- High Temperature oxidation Oxidation of Hydroxyl Groups parent->oxidation Oxidizing Agents Light amide_hydrolysis Hydrolysis of Amide Bond parent->amide_hydrolysis Strong Acid/Base product1 Taurocholic Acid + Sulfuric Acid hydrolysis->product1 product2 Keto-derivatives oxidation->product2 product3 3-Sulfo-cholic Acid + Taurine amide_hydrolysis->product3

Caption: Potential degradation pathways for 3-Sulfo-taurocholic Acid in solution.

Technical Support Center: Addressing Cholestatic Effects in Animal Studies with Bile Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of cholestasis induced by bile acids.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during experimental studies of cholestasis.

Q1: We are experiencing a high mortality rate in our bile duct ligation (BDL) rat model. What are the potential causes and solutions?

A1: High mortality in BDL models is a known issue, often due to rapid disease progression and severe cholestatic liver injury.[1][2]

  • Problem: Complete ligation of the common bile duct causes a total obstruction of bile flow, leading to rapid intrahepatic bile duct hyperplasia, inflammation, and fibrosis.[2] This severe and acute injury can lead to high mortality rates.

  • Troubleshooting/Solution: Consider implementing a partial bile duct ligation (p-BDL) model. This procedure creates a narrowing of the bile duct rather than a complete blockage, which mimics chronic cholestatic cirrhosis more closely and has been shown to significantly reduce mortality.[1][2] One simplified p-BDL method involves inserting a 26G needle during ligation and removing it afterward to leave a narrow passage.[1][2] This approach slows the progression of liver fibrosis and allows for longer-term studies.[1]

Q2: There is significant inter-animal variability in our serum biochemistry results (e.g., ALT, AST, Bile Acids). How can we reduce this?

A2: High variability can obscure true experimental effects. Several factors can contribute:

  • Surgical Consistency: Ensure the surgical procedure (e.g., BDL) is performed consistently across all animals. Minor variations in technique can lead to different degrees of cholestasis.

  • Animal Handling and Stress: Stress can influence physiological parameters. Ensure all animals are handled similarly and provided with proper post-operative care, including analgesics and antibiotics as needed.[3]

  • Diet and Gut Microbiota: The gut microbiota metabolizes primary bile acids into secondary bile acids, and this can vary between animals.[4][5] Dysbiosis of the gut microbiota can persist even after recovery from a cholestatic injury and can promote hepatic inflammation.[6][7] Standardizing diet and housing conditions is critical.

  • Sampling Time: Bile acid concentrations can fluctuate, especially post-prandially.[8] Standardize the timing of blood and tissue collection relative to feeding schedules to ensure consistency.

  • Genetic Background: Use animals from a consistent and reliable vendor with a well-defined genetic background.

Q3: How do I interpret conflicting changes between different serum biomarkers of liver injury? For example, what if only conjugated bile acids are elevated?

A3: Different patterns of biomarker elevation can point to specific types of liver injury.

  • Hepatocellular Necrosis: This type of injury typically results in increases in a broad range of markers, including ALT, AST, GLDH, total bile acids, and individual bile acids like cholic acid (CA), glycocholic acid (GCA), and taurocholic acid (TCA).[9]

  • Bile Duct Hyperplasia (BDH): In contrast, studies have shown that histopathologic signs of BDH may correlate specifically with increases in only conjugated bile acids (GCA and TCA) , without significant elevations in other markers.[9] This pattern suggests that examining individual bile acid profiles can provide more diagnostic value than looking at total bile acids alone and can help differentiate between hepatocellular and biliary-specific injury.[9]

Q4: What are the critical differences in bile acid metabolism between rodents and humans that I should consider when designing my study?

A4: Extrapolating findings from rodent models to human cholestatic diseases requires careful consideration of key species differences.[4][10]

  • Bile Acid Composition: The most significant difference is the presence of hydrophilic 6-hydroxylated muricholic acids (MCAs) in mice, which constitute about half of their bile acid pool but are absent in humans.[4][10] MCAs can act as antagonists to the Farnesoid X Receptor (FXR).[10]

  • Bile Acid Conjugation: Mice almost exclusively conjugate their bile acids with taurine, whereas humans use both glycine (B1666218) and taurine.[4]

  • Regulation of Synthesis: In response to cholestasis (e.g., after BDL), rodents paradoxically increase bile acid synthesis, while humans suppress it.[10] This difference is largely attributed to the presence of MCAs in rodents.[10]

  • Detoxification: The pathways for detoxifying toxic secondary bile acids like lithocholic acid (LCA) differ. Humans primarily sulfate (B86663) and amidate LCA for secretion into bile, while mice hydroxylate it for elimination through feces.[5]

These differences mean that a mouse model lacking MCA production (e.g., a Cyp2c70-knockout mouse) may have a more "human-like" bile acid metabolism and could be a more relevant model for certain studies.[10]

Quantitative Data Summary

The following tables summarize typical quantitative changes observed in animal models of cholestasis.

Table 1: Serum Biomarker Changes in Different Rodent Cholestasis Models

ModelALT / ASTAlkaline Phosphatase (ALP)Total BilirubinTotal Bile AcidsPrimary Injury TypeReference(s)
Bile Duct Ligation (BDL) Significant IncreaseSignificant IncreaseSignificant IncreaseSignificant Increase (7-8 fold)Obstructive / Cholestatic[9][11][12]
DDC Diet Moderate IncreaseSignificant IncreaseModerate IncreaseSignificant IncreaseIntrahepatic / Obstructive[12][13]
ANIT-induced Significant IncreaseModerate IncreaseSignificant IncreaseSignificant IncreaseIntrahepatic / Cholestatic[13][14]
Hepatocellular Toxicant Significant IncreaseVariableVariableSignificant IncreaseHepatocellular Necrosis[9]

DDC: 3,5-diethoxycarbonyl-1,4-dihydrocollidine; ANIT: α-naphthylisothiocyanate.

Table 2: Changes in Individual Serum Bile Acid Profiles in Rodent Models

Injury TypeCholic Acid (CA)Glycocholic Acid (GCA)Taurocholic Acid (TCA)InterpretationReference(s)
Hepatocellular Necrosis IncreasedIncreasedIncreasedGeneral liver damage and impaired BA uptake/transport.[9]
Bile Duct Hyperplasia No Significant ChangeIncreasedIncreasedSpecific impairment of biliary excretion, with preserved hepatocyte function.[9]

Key Experimental Protocols

Protocol: Bile Duct Ligation (BDL) in Rats

This protocol describes a standard method for inducing obstructive cholestasis.[3] It is a widely used model for studying cholestatic liver injury.[2]

1. Pre-Operative Preparation

  • Anesthesia: Anesthetize the rat using an appropriate method (e.g., inhaled isoflurane).

  • Analgesia: Administer a pre-operative analgesic (e.g., Carprofen, 5 mg/kg) to manage pain.[3]

  • Surgical Site Preparation: Shave the abdomen and disinfect the skin with a chlorhexidine (B1668724) solution (0.5%).[3]

2. Surgical Procedure

  • Make a midline abdominal incision (~5 cm) to expose the abdominal cavity.[3]

  • Use retractors to hold the peritoneal cavity open.

  • Gently retract the liver lobes superiorly using a saline-moistened cotton swab to expose the common bile duct.

  • Carefully dissect the common bile duct from the surrounding tissue, avoiding damage to the portal vein and hepatic artery.

  • Use a surgical thread (e.g., 4-0 silk suture) to make two secure ligatures around the common bile duct, spaced a few millimeters apart.

  • Make a cut between the two ligatures to ensure complete obstruction.[3]

3. Closing and Post-Operative Care

  • Reposition the liver and intestines to their anatomical positions.

  • Close the muscle layer with a running suture (e.g., 3-0 polyglycatin).[3]

  • Close the skin incision with a separate running stitch (e.g., 4-0 silk suture).[3]

  • Administer 1 mL of sterile saline subcutaneously to prevent dehydration.[3]

  • House the animal in a heated, dimly lit recovery area until fully awake.[3]

  • Administer post-operative analgesics (e.g., Carprofen) every 24 hours for at least two days.[3]

  • Administer antibiotics (e.g., Enrofloxacin, 5 mg/kg) every 24 hours for five days to prevent infection.[3]

Visualizations: Pathways and Workflows

Bile Acid Synthesis Pathways

Caption: Fig 1. Primary bile acid synthesis pathways in humans.[15][16][17]

FXR Signaling Pathway in Hepatocytes

FXR_Signaling cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FXR FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXR_RXR_N FXR-RXR FXR_RXR->FXR_RXR_N Translocation DNA Response Elements (DNA) FXR_RXR_N->DNA binds SHP SHP Gene DNA->SHP Upregulates BSEP BSEP Gene DNA->BSEP Upregulates CYP7A1 CYP7A1 Gene SHP->CYP7A1 Represses BA_Exp Bile Acid Export (INCREASED) BSEP->BA_Exp BA_Syn Bile Acid Synthesis (DECREASED) CYP7A1->BA_Syn OCA Bile Acid (e.g., Obeticholic Acid) OCA->FXR binds & activates Cholestasis Cholestasis (AMELIORATED) BA_Syn->Cholestasis BA_Exp->Cholestasis caption Fig 2. FXR activation by bile acids reduces cholestasis. [2, 5, 14]

Caption: Fig 2. FXR activation by bile acids reduces cholestasis.[16][18][19]

General Experimental Workflow for a Cholestasis Study

Experimental_Workflow cluster_groups start Study Start acclimate Animal Acclimatization start->acclimate randomize Randomization acclimate->randomize groups Control Group (e.g., Sham Surgery) randomize->groups treatment Treatment Group (e.g., BDL Surgery) randomize->treatment dosing Vehicle / Compound Administration groups->dosing treatment->dosing monitoring In-life Monitoring (Body Weight, Clinical Signs) dosing->monitoring collection Sample Collection (Blood, Liver, Bile) monitoring->collection biochem Biochemical Analysis (ALT, AST, ALP, BAs) collection->biochem hist Histopathology (H&E, Sirius Red) collection->hist analysis Data Analysis & Interpretation biochem->analysis hist->analysis end Study End analysis->end caption Fig 3. A typical experimental workflow for in vivo cholestasis studies.

Caption: Fig 3. A typical experimental workflow for in vivo cholestasis studies.

References

Technical Support Center: Refining Protein Extraction with Bile Acid Detergents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for using bile acid detergents in protein extraction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem: Low Protein Yield or Poor Solubilization

Q1: My protein of interest is not being solubilized effectively by the bile acid detergent. What are the potential causes and how can I improve the yield?

Potential Causes & Solutions:

  • Insufficient Detergent Concentration: The detergent concentration must be significantly above its Critical Micelle Concentration (CMC) to effectively form micelles that encapsulate and solubilize membrane proteins. For effective solubilization, the detergent-to-protein weight ratio should be at least 4:1.[1]

    • Solution: Increase the detergent concentration. For a zwitterionic detergent like CHAPS, a typical starting range is 1-2% (w/v), but this can be increased up to 4% (w/v).[2] For an anionic detergent like sodium deoxycholate, a concentration of 1% has been shown to be effective.[3] Always optimize the concentration for your specific protein.

  • Inadequate Lysis/Incubation: The detergent may not have had enough time or agitation to fully disrupt the cell membranes and interact with the proteins.

    • Solution: Increase the incubation time (e.g., from 30 minutes to 1-2 hours) at a controlled temperature (often 4°C to minimize proteolysis) with gentle agitation, such as end-over-end rotation. Ensure cell lysis is complete before proceeding. For tissues, mechanical homogenization is critical.[4]

  • Incorrect Ionic Strength: The salt concentration of your lysis buffer can influence the efficiency of some detergents.

    • Solution: Adjust the salt concentration in your buffer. A common starting point is 150 mM NaCl.[1] Optimize this concentration for your specific protein-detergent pair.

  • Suboptimal Detergent Choice: The chosen bile acid detergent may not be suitable for your specific protein.

    • Solution: Consider screening different bile acid detergents. CHAPS is a mild, zwitterionic detergent often used to maintain protein-protein interactions.[5] Sodium deoxycholate is a stronger, anionic detergent that can be more effective for highly hydrophobic proteins but may be more denaturing.[6][7]

Problem: Protein Aggregation or Precipitation

Q2: My target protein is solubilized, but it aggregates or precipitates after extraction. Why is this happening and what can I do?

Potential Causes & Solutions:

  • Protein Instability: The protein may be inherently unstable once removed from its native lipid bilayer environment. The detergent micelle, while mimicking the membrane, is not a perfect substitute.

    • Solution 1: Add stabilizing agents to your buffer. Glycerol (10-20%) is commonly used to enhance protein stability.[1]

    • Solution 2: Work quickly and maintain cold temperatures (e.g., 4°C) throughout the extraction process to minimize protein degradation and aggregation.[8]

  • Excessive Detergent Concentration: While necessary for solubilization, excessively high detergent concentrations can sometimes strip away essential lipids required for protein structure and function, leading to instability.

    • Solution: Titrate the detergent concentration to find the lowest effective concentration that still provides adequate solubilization.

  • Inappropriate Detergent: The chosen detergent might be too harsh, causing the protein to denature and aggregate.

    • Solution: Switch to a milder detergent. If you are using sodium deoxycholate, consider trying the zwitterionic detergent CHAPS or CHAPSO, which are known to be less denaturing.[5]

Problem: Interference with Downstream Applications

Q3: My protein quantification assay (Bradford/BCA) is giving inaccurate readings. Could my bile acid detergent be the cause?

Yes, detergents are a known source of interference for common protein assays.

  • Bradford Assay: This assay is highly susceptible to interference from detergents.[9] Detergents can interact with the Coomassie dye, leading to a high background signal or precipitation.[10][11]

    • Solution: Dilute your sample to reduce the detergent concentration to a level compatible with the assay (e.g., below 0.05% for Triton X-100, a principle that applies to others).[9] Ensure your protein standards are prepared in the exact same detergent-containing buffer as your samples to create a valid standard curve.[10] Alternatively, use a detergent-compatible protein assay.

  • BCA Assay: While more robust than the Bradford assay, the BCA assay can also be affected by detergents, although it is generally more compatible.[12]

    • Solution: Similar to the Bradford assay, diluting the sample is an effective strategy. A study showed that interference from sodium deoxycholate could be rectified with a 4-fold dilution.[13][14]

Q4: The bile acid detergent in my sample is interfering with my mass spectrometry (MS) or electrophoresis (SDS-PAGE/IEF) results. How can I remove it?

Detergent removal is often necessary for downstream applications. [11]

  • Solution 1: Dialysis/Buffer Exchange: This method is effective for detergents with a high CMC, such as CHAPS (CMC 6-10 mM) and sodium cholate (B1235396) (CMC ~14 mM).[2][15] The small micelle size allows them to be removed through dialysis tubing with an appropriate molecular weight cutoff (MWCO).[2]

  • Solution 2: Hydrophobic Adsorption Chromatography: Resins like Bio-Beads SM-2 can effectively bind detergents, removing them from the protein solution.[16] This method is particularly suitable for detergents with low CMCs.

  • Solution 3: Ion-Exchange Chromatography: This technique can be used to separate proteins from non-ionic or zwitterionic detergent micelles.[16]

  • Solution 4: Protein Precipitation: Methods like trichloroacetic acid (TCA)/acetone precipitation can effectively separate proteins from detergents and other contaminants. The precipitated protein is then resolubilized in a detergent-free buffer.[12]

Frequently Asked Questions (FAQs)

Q1: What are bile acid detergents and why are they used for protein extraction?

Bile acid detergents, such as sodium cholate, sodium deoxycholate, and CHAPS, are amphipathic molecules derived from the sterol structure of bile acids.[17][18] They are used to extract membrane proteins from the lipid bilayer of cells.[7] Their rigid, planar structure allows them to disrupt the membrane and form small micelles that solubilize proteins while often preserving their native structure and function, which is crucial for subsequent analysis.[17]

Q2: How do I choose the right bile acid detergent?

The choice depends on your specific protein and downstream application:

  • Sodium Cholate/Deoxycholate: These are anionic (negatively charged) detergents. Deoxycholate is considered a "stronger" detergent than cholate and can be more effective at solubilization but also has a higher potential to denature proteins.[6][8]

  • CHAPS/CHAPSO: These are zwitterionic detergents, meaning they have both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[2][5] They are considered mild and are often the first choice for maintaining protein-protein interactions or for applications like isoelectric focusing (IEF) where charge neutrality is important.[2][5] CHAPSO is more soluble than CHAPS due to an extra hydroxyl group.[18]

Q3: What does Critical Micelle Concentration (CMC) mean and why is it important?

The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers begin to self-assemble into aggregates called micelles.[19] Below the CMC, detergents exist as individual molecules. For protein solubilization, the detergent concentration must be well above the CMC to ensure there are enough micelles to encapsulate the proteins after disrupting the cell membrane.[16] Detergents with a high CMC are generally easier to remove by dialysis.[2]

Data Presentation: Properties of Common Bile Acid Detergents

The table below summarizes key quantitative data for commonly used bile acid detergents to aid in selection and experimental design.

DetergentChemical ClassMolecular Weight ( g/mol )CMC (mM)Aggregation NumberTypical Working Conc. (% w/v)
Sodium Cholate Anionic430.513-15[15]2-101.0 - 2.0
Sodium Deoxycholate Anionic414.54-8[18][20]4-100.5 - 2.0
CHAPS Zwitterionic614.96-10[2]~101.0 - 4.0[2]
CHAPSO Zwitterionic630.98[18]~111.0 - 2.0

Note: CMC and aggregation numbers are approximate and can be affected by buffer conditions such as ionic strength and pH.

Experimental Protocols

Protocol: Extraction of Membrane Proteins from Cultured Mammalian Cells using CHAPS Lysis Buffer

This protocol provides a general methodology for solubilizing membrane proteins from a pellet of cultured mammalian cells (e.g., from a 10 cm dish).

Materials:

  • Cell pellet (from ~1-5 x 10⁷ cells)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • CHAPS Lysis Buffer (see recipe below)

  • Protease and Phosphatase Inhibitor Cocktails

  • Microcentrifuge tubes, pre-chilled

  • Cell scraper

  • Refrigerated microcentrifuge (4°C)

CHAPS Lysis Buffer Recipe (for 10 mL):

  • 50 mM Tris-HCl, pH 7.5: 500 µL of 1 M stock

  • 150 mM NaCl: 300 µL of 5 M stock

  • 1% (w/v) CHAPS: 100 mg

  • Add ultrapure water to a final volume of 10 mL and mix gently until dissolved. Store at 4°C.

  • Immediately before use: Add protease and phosphatase inhibitors to the required amount of buffer according to the manufacturer's instructions.

Procedure:

  • Cell Washing: Resuspend the cell pellet in 5-10 mL of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Carefully aspirate and discard the supernatant. Repeat this wash step once more to remove all residual media.[21]

  • Cell Lysis: Add 500 µL of ice-cold CHAPS Lysis Buffer (with inhibitors) to the cell pellet.[21] Resuspend the pellet thoroughly by pipetting up and down.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing gently for a few seconds every 10 minutes to facilitate lysis.[21][22]

  • Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet insoluble cell debris, nuclei, and cytoskeletal components.[21][23]

  • Collect Solubilized Proteins: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. This fraction contains the solubilized membrane and cytosolic proteins. Avoid disturbing the pellet.

  • Quantification and Storage: Determine the protein concentration using a detergent-compatible assay (e.g., BCA). The protein extract is now ready for downstream applications like immunoprecipitation or Western blotting. For long-term storage, aliquot the lysate and store at -80°C.[21]

Visualizations

Diagrams of Workflows and Logic

The following diagrams illustrate key experimental processes and troubleshooting logic using the DOT language.

G start Start: Harvested Cell Pellet wash Wash Cells (Ice-cold PBS) start->wash lysis Lyse Cells (Bile Acid Detergent Buffer + Inhibitors) wash->lysis incubate Incubate (e.g., 30 min at 4°C) lysis->incubate centrifuge Clarify Lysate (High-Speed Centrifugation) incubate->centrifuge supernatant Collect Supernatant (Solubilized Proteins) centrifuge->supernatant pellet Discard Pellet (Insoluble Debris) centrifuge->pellet quantify Protein Quantification (Detergent-Compatible Assay) supernatant->quantify downstream Downstream Applications (SDS-PAGE, IP, MS, etc.) quantify->downstream

Caption: General experimental workflow for protein extraction.

G problem Problem: Low Protein Yield cause1 Is detergent conc. > CMC and optimized? problem->cause1 cause2 Is lysis/incubation time sufficient? cause1->cause2 Yes solution1 Solution: Increase detergent conc. (e.g., 1-4% CHAPS) cause1->solution1 No cause3 Is buffer ionic strength optimal? cause2->cause3 Yes solution2 Solution: Increase incubation time and/or agitation cause2->solution2 No cause4 Is detergent choice appropriate? cause3->cause4 Yes solution3 Solution: Adjust salt conc. (e.g., 150 mM NaCl) cause3->solution3 No solution4 Solution: Screen other detergents (e.g., try CHAPS if using DOC) cause4->solution4 No ok Yield Improved solution1->ok solution2->ok solution3->ok solution4->ok

Caption: Troubleshooting decision tree for low protein yield.

G detergents Bile Acid Detergents Sodium Deoxycholate CHAPS CHAPSO props_doc Properties Charge: Anionic CMC: Low (4-8 mM) Nature: Harsher detergents:c1->props_doc props_chaps Properties Charge: Zwitterionic CMC: High (6-10 mM) Nature: Milder detergents:c2->props_chaps props_chapso Properties Charge: Zwitterionic CMC: High (8 mM) Nature: Mild, more soluble detergents:c3->props_chapso

Caption: Logical relationship of bile acid detergent properties.

References

Technical Support Center: Overcoming Challenges in Bile Acid Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered in bile acid transport studies. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.

Troubleshooting Guide

This guide addresses specific technical problems in a question-and-answer format to help you resolve common experimental issues.

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Signal in Uptake/Efflux Assay Low Transporter Expression: The cell line may not be expressing the transporter of interest at a high enough level.- Confirm transporter expression via qPCR or Western blot. - Use a cell line known for robust expression of the specific transporter. - If using a transient transfection system, optimize transfection efficiency.
Inactive Transporter: Experimental conditions may be inhibiting transporter function.- Ensure the buffer composition is appropriate (e.g., presence of Na+ for sodium-dependent transporters like NTCP and ASBT). - Verify the pH and temperature of the assay buffer are optimal for transporter activity.
Substrate Degradation: The bile acid substrate may be unstable under assay conditions.- Prepare fresh substrate solutions for each experiment. - Minimize freeze-thaw cycles of the substrate stock solution.
Incorrect Assay Timing: The incubation time may be too short to detect significant transport.- Perform a time-course experiment to determine the linear range of uptake or efflux for your specific substrate and cell system.
High Background Signal Non-Specific Binding: The radiolabeled or fluorescent bile acid may be binding to the plate, filter, or cell surface non-specifically.- Pre-coat plates with a blocking agent like bovine serum albumin (BSA). - Increase the number and stringency of wash steps after incubation. - Include a control with a known inhibitor to determine the level of non-specific binding.
Cell Monolayer Leakiness: In monolayer assays (e.g., Caco-2, MDCK), a leaky monolayer can lead to high background.- Measure transepithelial electrical resistance (TEER) to ensure monolayer integrity before starting the experiment. - Allow cells to fully differentiate (e.g., 21 days for Caco-2 cells).[1][2]
Cytotoxicity of Test Compound: The inhibitor or test compound may be causing cell death, leading to leakage of the substrate.- Perform a cytotoxicity assay (e.g., MTT or WST-1 assay) with your test compounds at the concentrations used in the transport assay.[3]
High Variability Between Replicates/Experiments Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable transporter expression and transport rates.- Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells.
Edge Effects: Wells on the outer edges of the plate may experience different temperature and evaporation rates.- Avoid using the outer wells of the plate for critical experiments. - Ensure proper humidification in the incubator.
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.- Use calibrated pipettes and ensure proper pipetting technique. - For critical steps, use a multi-channel pipette to add reagents to all wells simultaneously.
Passage Number of Cells: Transporter expression and function can change with increasing cell passage number.- Use cells within a defined, low passage number range for all experiments.
Unexpected Results with Known Inhibitors/Substrates Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to elicit a response or too high, causing off-target effects.- Confirm the IC50 of the inhibitor in your specific assay system. - Ensure the inhibitor is fully dissolved in the assay buffer.
Presence of Interfering Substances: Components of the cell culture media or assay buffer may interfere with the transporter or substrate.- Wash cells thoroughly with a simple, defined buffer (e.g., Hanks' Balanced Salt Solution) before starting the assay.
Species Differences: The inhibitor or substrate may have different affinities for the human transporter versus the animal model being used.- Use a species-relevant cell line or primary hepatocytes for your studies.

Frequently Asked Questions (FAQs)

Q1: Which in vitro model is best for studying bile acid transport?

A1: The choice of in vitro model depends on the specific research question.

  • Transfected Cell Lines (e.g., HEK293, CHO, MDCK): These are ideal for studying the function of a single transporter in isolation. They are useful for determining substrate specificity, kinetics, and inhibition profiles. MDCK cells have the advantage of forming polarized monolayers, allowing for directional transport studies.[4]

  • Caco-2 Cells: This human colon adenocarcinoma cell line spontaneously differentiates into a polarized monolayer that resembles the small intestinal epithelium and expresses transporters like ASBT. It is a gold-standard model for studying intestinal absorption.[2]

  • Sandwich-Cultured Hepatocytes (SCHs): This is a more physiologically relevant model for studying hepatic transport. Hepatocytes are cultured between two layers of collagen, which allows them to repolarize and form functional bile canaliculi. This model is excellent for studying both uptake from the blood (basolateral) and efflux into the bile (canalicular).[5][6][7]

Q2: How can I be sure that the transport I'm measuring is specific to the transporter of interest?

A2: To ensure transporter-specific activity, you should include proper controls in your experiments:

  • Vector-Transfected Control Cells: Use cells transfected with an empty vector that does not contain the transporter gene. Any uptake or efflux in these cells can be considered non-specific or endogenous.

  • Known Inhibitors: Include a positive control inhibitor for the transporter you are studying. A significant reduction in transport in the presence of the inhibitor confirms the activity of your transporter.

  • Sodium-Dependence: For sodium-dependent transporters like NTCP and ASBT, perform the assay in a sodium-free buffer (replacing NaCl with choline (B1196258) chloride, for example). The absence of transport in the sodium-free buffer confirms the role of the sodium-dependent transporter.[8]

Q3: What are some common probe substrates and inhibitors for key bile acid transporters?

A3: The following are commonly used tools for studying bile acid transport:

  • NTCP (SLC10A1):

    • Probe Substrate: [3H]-Taurocholate is the most common probe substrate.

    • Inhibitors: Cyclosporin A, troglitazone, and bosentan (B193191) are known inhibitors.[9]

  • ASBT (SLC10A2):

    • Probe Substrate: [3H]-Taurocholate or [14C]-Glycocholate are frequently used.

    • Inhibitors: Odevixibat is a selective ASBT inhibitor.[10]

  • BSEP (ABCB11):

    • Probe Substrate: [3H]-Taurocholate is the primary substrate for BSEP-mediated efflux.

    • Inhibitors: Cyclosporin A, troglitazone, and glyburide (B1671678) are potent inhibitors.[11]

  • OATP1B1 (SLCO1B1) & OATP1B3 (SLCO1B3):

    • Probe Substrates: Estrone-3-sulfate, and various conjugated bile acids like GCA and TCA are transported by OATPs.

    • Inhibitors: Rifampicin is a common inhibitor of OATP1B1 and OATP1B3.

Q4: My test compound is poorly soluble. How can I accurately assess its interaction with bile acid transporters?

A4: Poor solubility is a common challenge. Here are some strategies:

  • Use of Co-solvents: Solvents like DMSO can be used to dissolve the compound. However, it is crucial to keep the final concentration of the solvent low (typically ≤1%) as higher concentrations can affect transporter function and cell viability. Always include a vehicle control with the same concentration of the solvent.

  • Bovine Serum Albumin (BSA): For highly protein-bound compounds, including BSA in the assay buffer can help maintain solubility and mimic physiological conditions.

  • Serial Dilutions: Prepare a high-concentration stock solution in a suitable solvent and then perform serial dilutions in the assay buffer to reach the desired final concentrations.

Quantitative Data Summary

The following tables summarize kinetic parameters for key bile acid transporters. Note that these values can vary depending on the experimental system and conditions.

Table 1: Michaelis-Menten Constants (Km) for Bile Acid Uptake Transporters

TransporterSubstrateCell SystemKm (µM)Reference(s)
NTCP Taurocholic acid (TCA)HEK29318.4 - 134[2][12][13]
Glycocholic acid (GCA)HEK293~15[14]
ASBT Taurocholic acid (TCA)CHO12[8]
Cholic acid (CA)CHO37[8]
OATP1B1 Glycocholic acid (GCA)HEK29314.7[14][15]
Taurocholic acid (TCA)HEK29310.6[14][15]
Glycochenodeoxycholic acid (GCDCA)HEK2939.6[14][15]
OATP1B3 Glycocholic acid (GCA)HEK29315.3[14][15]
Taurocholic acid (TCA)HEK2939.5[14][15]
Glycochenodeoxycholic acid (GCDCA)HEK2932.4[14][15]

Table 2: IC50 Values of Common Inhibitors for Bile Acid Transporters

TransporterInhibitorExperimental SystemIC50 (µM)Reference(s)
BSEP Cyclosporin AMembrane Vesicles1.2[16]
TroglitazoneMembrane Vesicles0.3[16]
BosentanVesicular Assays42[9]
NTCP Cyclosporin ANTCP-expressing cells~1-3
BosentanTransfected cell-lines36[9]
MacitentanTransfected cell-lines10[9]
OATP1B1 Cyclosporin AOATP1B1-expressing cells~0.1-0.3
BosentanTransfected cell-lines~20-40[9]
OATP1B3 Cyclosporin AOATP1B3-expressing cells~0.1-0.3
BosentanTransfected cell-lines~20-40[9]

Experimental Protocols

Protocol 1: Radiolabeled Bile Acid Uptake Assay in Transporter-Expressing HEK293 Cells

This protocol describes a basic method for measuring the uptake of a radiolabeled bile acid, such as [3H]-taurocholate, into HEK293 cells stably expressing a bile acid uptake transporter (e.g., NTCP).

Materials:

  • HEK293 cells stably expressing the transporter of interest (e.g., NTCP)

  • HEK293 cells transfected with an empty vector (mock control)

  • Poly-D-lysine coated 24-well plates

  • Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+ and 10 mM HEPES, pH 7.4

  • Sodium-free HBSS (replace NaCl with choline chloride)

  • [3H]-Taurocholate

  • Known inhibitor of the transporter (e.g., Cyclosporin A for NTCP)

  • Lysis buffer (e.g., 0.1 N NaOH with 1% SDS)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • BCA protein assay kit

Procedure:

  • Cell Seeding: Seed the transporter-expressing and mock-transfected HEK293 cells onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 200,000 cells/well, 48 hours prior to the assay).

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) HBSS.

  • Pre-incubation: Add 0.5 mL of pre-warmed HBSS to each well and pre-incubate the plates at 37°C for 10 minutes. For inhibitor wells, include the inhibitor at the desired concentration during this step.

  • Initiate Uptake: Aspirate the pre-incubation buffer. Add 0.2 mL of pre-warmed HBSS containing the radiolabeled bile acid (e.g., 1 µM [3H]-taurocholate) and any inhibitors.

  • Incubation: Incubate the plates at 37°C for a predetermined time within the linear uptake range (e.g., 1-5 minutes).

  • Stop Uptake: Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with 1 mL of ice-cold HBSS.

  • Cell Lysis: Add 0.5 mL of lysis buffer to each well and incubate at room temperature for at least 30 minutes with gentle shaking to ensure complete lysis.

  • Quantification:

    • Transfer an aliquot of the lysate (e.g., 0.4 mL) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Use another aliquot of the lysate (e.g., 20 µL) to determine the protein concentration using a BCA assay.

  • Data Analysis:

    • Calculate the uptake rate in pmol/mg protein/min.

    • Determine the transporter-specific uptake by subtracting the uptake in mock-transfected cells from the uptake in transporter-expressing cells.

Protocol 2: Bile Acid Efflux Assay Using Sandwich-Cultured Hepatocytes (B-CLEAR® Method)

This protocol outlines the general procedure for measuring biliary efflux of a bile acid substrate in sandwich-cultured hepatocytes.

Materials:

  • Cryopreserved primary hepatocytes (human or other species)

  • Collagen-coated plates

  • Matrigel or another extracellular matrix overlay

  • Hepatocyte culture medium

  • Standard HBSS (with Ca2+)

  • Ca2+-free HBSS

  • Test substrate (e.g., [3H]-taurocholate)

  • Lysis buffer

  • Liquid scintillation counter

  • BCA protein assay kit

Procedure:

  • Hepatocyte Seeding and Culture: Thaw and seed hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach for several hours.

  • Collagen Overlay: After attachment, overlay the cells with a layer of cold, diluted Matrigel or collagen to create the "sandwich" culture. Culture the cells for 4-5 days to allow them to repolarize and form bile canaliculi.

  • Substrate Loading:

    • Wash the sandwich-cultured hepatocytes with pre-warmed standard HBSS (with Ca2+).

    • Incubate the cells with the test substrate (e.g., 1 µM [3H]-taurocholate) in standard HBSS for a defined period (e.g., 10-30 minutes) to allow for uptake and excretion into the sealed bile canaliculi.

  • Efflux Measurement:

    • After loading, rapidly wash the cells with ice-cold standard HBSS to remove extracellular substrate.

    • Divide the wells into two groups:

      • Group 1 (Basolateral Efflux): Add pre-warmed standard HBSS (with Ca2+). In this group, the bile canaliculi remain intact, and only efflux across the basolateral membrane into the medium is measured.

      • Group 2 (Total Efflux - Basolateral + Canalicular): Add pre-warmed Ca2+-free HBSS. This buffer disrupts the tight junctions, opening the bile canaliculi and releasing their contents into the medium. This measures both basolateral and canalicular efflux.

    • Incubate at 37°C and collect aliquots from the medium at several time points (e.g., 2, 5, 10, 20 minutes).

  • Cell Lysis and Quantification:

    • At the end of the efflux period, aspirate the buffer and wash the cells with ice-cold HBSS.

    • Lyse the cells and measure the radioactivity remaining in the cell lysate and in the collected medium aliquots.

    • Determine the protein content of the lysate.

  • Data Analysis:

    • Calculate the amount of substrate effluxed over time for both groups.

    • The biliary efflux is calculated as the difference between the total efflux (Group 2) and the basolateral efflux (Group 1).

    • The Biliary Excretion Index (BEI) can be calculated to represent the percentage of the substrate that is excreted into the bile.

Visualizations

Signaling Pathway: FXR Regulation of Bile Acid Homeostasis

FXR_Pathway cluster_liver Hepatocyte cluster_intestine Enterocyte (Ileum) cluster_circulation Portal Circulation FXR_L FXR RXR_L RXR FXR_L->RXR_L Heterodimerizes SHP SHP FXR_L->SHP Induces Expression BSEP BSEP (Efflux) FXR_L->BSEP Induces Expression RXR_L->SHP Induces Expression RXR_L->BSEP Induces Expression CYP7A1 CYP7A1 (Rate-limiting enzyme for bile acid synthesis) SHP->CYP7A1 Inhibits NTCP NTCP (Uptake) SHP->NTCP Inhibits Expression BileAcids_L Bile Acids CYP7A1->BileAcids_L BileAcids_I Bile Acids (from lumen) BSEP->BileAcids_I Biliary Secretion Cholesterol Cholesterol Cholesterol->CYP7A1 Synthesis BileAcids_L->FXR_L Activates FXR_I FXR RXR_I RXR FXR_I->RXR_I Heterodimerizes FGF19 FGF19 FXR_I->FGF19 Induces Expression OSTab OSTα/β (Efflux) FXR_I->OSTab Induces Expression RXR_I->FGF19 Induces Expression RXR_I->OSTab Induces Expression FGFR4 FGFR4 (Receptor on Hepatocyte) FGF19->FGFR4 Travels to liver ASBT ASBT (Uptake) BileAcids_Intra Intracellular Bile Acids ASBT->BileAcids_Intra OSTab->NTCP Enterohepatic Circulation BileAcids_I->ASBT Transport BileAcids_Intra->FXR_I Activates BileAcids_Intra->OSTab Transport FGFR4->CYP7A1 Inhibits Expression

Caption: FXR signaling pathway in liver and intestine.

Experimental Workflow: Cell-Based Bile Acid Uptake Assay

Uptake_Workflow start Start seed_cells Seed transporter-expressing and mock cells in 24-well plate start->seed_cells culture Culture cells for 48h until confluent seed_cells->culture wash1 Wash cells twice with pre-warmed HBSS culture->wash1 preincubate Pre-incubate with HBSS (with/without inhibitor) for 10 min at 37°C wash1->preincubate initiate_uptake Add HBSS with radiolabeled bile acid substrate preincubate->initiate_uptake incubate Incubate for 1-5 min at 37°C initiate_uptake->incubate stop_uptake Stop uptake by washing 3x with ice-cold HBSS incubate->stop_uptake lyse Lyse cells with NaOH/SDS buffer stop_uptake->lyse quantify Quantify radioactivity (LSC) and protein (BCA) lyse->quantify analyze Analyze Data: Calculate pmol/mg/min quantify->analyze end End analyze->end

Caption: Workflow for a cell-based bile acid uptake assay.

Logical Relationship: Troubleshooting High Background

High_Background_Troubleshooting problem High Background Signal cause1 Non-specific Binding problem->cause1 cause2 Leaky Cell Monolayer problem->cause2 cause3 Compound Cytotoxicity problem->cause3 solution1a Increase wash steps cause1->solution1a solution1b Use blocking agents (BSA) cause1->solution1b solution1c Include inhibitor control cause1->solution1c solution2a Check TEER values cause2->solution2a solution2b Allow longer cell differentiation time cause2->solution2b solution3a Perform cytotoxicity assay (e.g., WST-1) cause3->solution3a solution3b Lower compound concentration cause3->solution3b

Caption: Troubleshooting logic for high background signals.

References

Validation & Comparative

3-Sulfo-taurocholic Acid vs. Taurocholic Acid in Liver Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accumulation of bile acids is a hallmark of cholestatic liver injury, contributing to hepatocellular damage, inflammation, and fibrosis. Among these, taurocholic acid (TCA), a primary conjugated bile acid, has been identified as a key player in the progression of liver disease. In contrast, its sulfated metabolite, 3-Sulfo-taurocholic acid (TCA-S), is generally considered a detoxification product with a potentially protective role. This guide provides an objective comparison of TCA and TCA-S in the context of liver injury, supported by available experimental data and mechanistic insights.

At a Glance: Key Differences in Hepatotoxicity

FeatureTaurocholic Acid (TCA)3-Sulfo-taurocholic Acid (TCA-S)
Primary Role in Liver Injury Pro-inflammatory and pro-fibroticGenerally considered a detoxification product
Hepatocellular Toxicity Induces apoptosis and necrosis at high concentrationsPresumed to have significantly lower cytotoxicity
Effect on Cholestasis Contributes to cholestasis by inhibiting bile flow at high concentrationsPromotes bile flow (choleretic effect)
Inflammatory Response Induces pro-inflammatory cytokines (e.g., CXCL1, CXCL2) in hepatocytesExpected to have minimal to no pro-inflammatory activity
Fibrogenesis Activates hepatic stellate cells, promoting liver fibrosisUnlikely to promote fibrosis; may be protective
Excretion Pathway Primarily via the Bile Salt Export Pump (BSEP)Primarily via Multidrug Resistance-Associated Protein 2 (MRP2) and renal excretion
Water Solubility ModerateHigh

In-Depth Comparison: Mechanisms and Experimental Evidence

Taurocholic Acid: A Driver of Liver Injury

Taurocholic acid, when present at elevated concentrations during cholestasis, contributes to liver damage through multiple mechanisms:

  • Direct Cytotoxicity: High levels of TCA can disrupt cell membranes and induce both apoptosis and necrosis in hepatocytes.[1] This is attributed to its detergent properties.

  • Inflammation: TCA can stimulate hepatocytes to produce pro-inflammatory cytokines, such as CXCL1 and CXCL2, initiating an inflammatory response that contributes to cholestatic liver injury.[2]

  • Hepatic Stellate Cell Activation: TCA promotes the activation of hepatic stellate cells (HSCs), the primary source of extracellular matrix proteins in the liver. This activation is a critical step in the development of liver fibrosis.[3]

  • Signaling Pathways: TCA has been shown to activate several signaling pathways implicated in liver injury, including the S1PR2/p38 MAPK/YAP pathway in HSCs, which promotes their activation.[3]

3-Sulfo-taurocholic Acid: A Product of Detoxification

While direct comparative studies on the hepatotoxicity of TCA-S are limited, its role can be inferred from the well-established effects of bile acid sulfation:

  • Increased Water Solubility and Excretion: Sulfation significantly increases the water solubility of bile acids.[4] This modification enhances their elimination from the body through urine and feces, thereby reducing their accumulation in the liver.[4]

  • Reduced Cytotoxicity: Sulfation is a major detoxification pathway for bile acids, decreasing their ability to damage cell membranes.[4] Sulfated bile acids are generally less cytotoxic than their non-sulfated counterparts.

  • Choleretic Effect: Unlike TCA, which can be cholestatic at high concentrations, sulfated bile acids have been shown to have a choleretic effect, meaning they promote bile flow.[5] This can help to alleviate cholestasis.

  • Altered Transporter Affinity: Sulfation alters the affinity of bile acids for key hepatic transporters. While TCA is a primary substrate for the Bile Salt Export Pump (BSEP), sulfated bile acids are preferentially transported by the Multidrug Resistance-Associated Protein 2 (MRP2).[6][7] This provides an alternative and often upregulated pathway for bile acid excretion during cholestasis.

Signaling and Transport Pathways

The differential effects of TCA and TCA-S on liver cells are rooted in their distinct interactions with cellular signaling pathways and transport proteins.

cluster_tca Taurocholic Acid (TCA) Pathway cluster_tcas 3-Sulfo-taurocholic Acid (TCA-S) Pathway TCA Taurocholic Acid Hepatocyte_TCA Hepatocyte TCA->Hepatocyte_TCA Uptake S1PR2 S1PR2 TCA->S1PR2 Inflammation Inflammation Hepatocyte_TCA->Inflammation Apoptosis Apoptosis Hepatocyte_TCA->Apoptosis BSEP BSEP Hepatocyte_TCA->BSEP Efflux p38_MAPK p38 MAPK S1PR2->p38_MAPK YAP YAP p38_MAPK->YAP HSC_Activation HSC Activation (Fibrosis) YAP->HSC_Activation Bile_Canaliculus_TCA Bile Canaliculus BSEP->Bile_Canaliculus_TCA TCAS 3-Sulfo-taurocholic Acid Hepatocyte_TCAS Hepatocyte TCAS->Hepatocyte_TCAS Uptake Renal_Excretion Renal Excretion TCAS->Renal_Excretion Detoxification Detoxification Hepatocyte_TCAS->Detoxification MRP2 MRP2 Hepatocyte_TCAS->MRP2 Efflux Bile_Canaliculus_TCAS Bile Canaliculus MRP2->Bile_Canaliculus_TCAS

Caption: Signaling and transport pathways of TCA and TCA-S in liver cells.

Experimental Protocols

In Vitro Hepatocyte Cytotoxicity Assay

A common method to assess the direct toxic effects of bile acids on liver cells is the MTT or LDH release assay using primary hepatocytes or hepatoma cell lines (e.g., HepG2).

Protocol:

  • Cell Culture: Plate primary rat or human hepatocytes, or HepG2 cells, in collagen-coated multi-well plates and culture until confluent.

  • Treatment: Expose the cells to varying concentrations of taurocholic acid or 3-sulfo-taurocholic acid (typically ranging from 50 µM to 1 mM) for 24 to 72 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO or a similar solvent.

    • Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

  • Membrane Integrity Assessment (LDH Assay):

    • Collect the cell culture supernatant.

    • Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit. An increase in LDH activity correlates with increased cytotoxicity.

In Vivo Model of Cholestatic Liver Injury

The bile duct ligation (BDL) model in rodents is a widely used experimental model to study cholestatic liver injury and the effects of various compounds.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Procedure:

    • Anesthetize the animal.

    • Perform a midline laparotomy to expose the common bile duct.

    • Ligate the common bile duct in two places and transect the duct between the ligatures.

  • Treatment: Administer taurocholic acid or 3-sulfo-taurocholic acid (or a vehicle control) to the animals daily via oral gavage or intraperitoneal injection for a specified period (e.g., 7-28 days).

  • Assessment of Liver Injury:

    • Collect blood samples to measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.

    • Harvest the liver for histological analysis (H&E staining for necrosis and inflammation, Sirius Red staining for fibrosis) and for measuring the expression of pro-inflammatory and pro-fibrotic genes (e.g., TNF-α, IL-6, TGF-β, α-SMA) by qPCR or Western blot.

Conclusion

The available evidence strongly suggests that taurocholic acid is a significant contributor to the pathogenesis of cholestatic liver injury, promoting inflammation, fibrosis, and hepatocellular death. Conversely, its sulfated counterpart, 3-Sulfo-taurocholic acid, represents a detoxified and readily excretable form that is likely to be protective against liver damage. The process of sulfation effectively transforms a pro-injurious bile acid into a molecule with reduced toxicity and enhanced elimination. This fundamental difference in their biological activity underscores the importance of bile acid metabolism in the liver's defense against cholestasis and highlights potential therapeutic strategies aimed at promoting bile acid detoxification pathways. Further direct comparative studies are warranted to fully elucidate the contrasting effects of these two bile acids in various models of liver injury.

References

Sulfated vs. Non-Sulfated Bile Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological effects of sulfated and non-sulfated bile acids, offering researchers, scientists, and drug development professionals a detailed overview of their differential impacts on cellular signaling, metabolism, and toxicology. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of these critical molecules.

Executive Summary

Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules that regulate a wide array of metabolic and inflammatory pathways. The sulfation of bile acids, a key metabolic modification, significantly alters their physicochemical properties and biological activities. Generally, sulfation serves as a detoxification pathway, increasing the water solubility of bile acids and enhancing their elimination from the body. This guide delineates the functional consequences of this modification, highlighting the reduced cytotoxicity and altered receptor activation profiles of sulfated bile acids compared to their non-sulfated counterparts.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences in the effects of sulfated and non-sulfated bile acids on major cellular receptors and cytotoxicity.

Bile AcidReceptorEC50 (µM)Potency Rank (Non-Sulfated)
Chenodeoxycholic acid (CDCA)FXR~10-171 (Most Potent)[1][2]
Deoxycholic acid (DCA)FXR>172[1]
Lithocholic acid (LCA)FXR>173[1]
Cholic acid (CA)FXR~6004[1]
INT-767 (Sulfated Synthetic)FXR0.03N/A (Synthetic Agonist)[3]

Table 1: Comparative Agonism of Bile Acids on Farnesoid X Receptor (FXR). Non-sulfated bile acids are the primary endogenous ligands for FXR, with CDCA being the most potent. The synthetic sulfated bile acid derivative, INT-767, demonstrates high potency for FXR.

Bile AcidReceptorEC50 (µM)Potency Rank (Non-Sulfated)
Lithocholic acid (LCA)TGR50.531 (Most Potent)[4][5]
Deoxycholic acid (DCA)TGR51.02[5]
Chenodeoxycholic acid (CDCA)TGR54.43[5]
Cholic acid (CA)TGR57.74[5]
Taurolithocholic acid (TLCA)TGR50.33N/A (Taurine Conjugated)[4]
Lithocholic acid-sulfate (LCA-S)TGR5DetrimentalSulfation at the 3α-hydroxyl group reduces potency.[6]
INT-767 (Sulfated Synthetic)TGR50.63N/A (Synthetic Agonist)[3]

Table 2: Comparative Agonism of Bile Acids on Takeda G-protein coupled Receptor 5 (TGR5). Non-sulfated secondary bile acids are potent activators of TGR5. Sulfation of the steroid nucleus appears to decrease TGR5 activation.

Bile AcidCell Line/ModelCytotoxicity MetricObservations
Unconjugated Hydrophobic BAs (LCA, CDCA, DCA)Biliary Epithelial CellsUltrastructural DamageMarked damage to intracellular organelles, particularly mitochondria, at concentrations of 10-50 µM.[2]
Taurine/Glycine Conjugated BAsBiliary Epithelial CellsNo DamageFailed to induce evident ultrastructural alterations.[2]
Unconjugated CDCA and DCARat HepatocytesCell ViabilityMore toxic than their conjugated forms.[7]
DCA and CDCAMurine Dendritic CellsPI StainingHigh concentrations (200-500 µg/ml) are toxic, with >75% PI-positive cells at 500 µg/ml.[8]

Table 3: Comparative Cytotoxicity of Sulfated and Non-Sulfated Bile Acids. Sulfation and conjugation generally reduce the cytotoxicity of bile acids. Hydrophobic, non-sulfated bile acids exhibit the highest toxicity.

Signaling Pathways

The differential effects of sulfated and non-sulfated bile acids are largely mediated by their interactions with the nuclear receptor FXR and the membrane-bound receptor TGR5.

Bile_Acid_Signaling_Pathways cluster_NonSulfated Non-Sulfated Bile Acids cluster_Sulfated Sulfated Bile Acids cluster_Receptors Receptors cluster_Cellular_Effects Cellular Effects LCA LCA FXR FXR LCA->FXR Weak Agonist TGR5 TGR5 LCA->TGR5 Strong Agonist Cytotoxicity Cytotoxicity LCA->Cytotoxicity High DCA DCA DCA->FXR Agonist DCA->TGR5 Agonist DCA->Cytotoxicity High CDCA CDCA CDCA->FXR Strong Agonist CDCA->Cytotoxicity High LCA_S LCA-S LCA_S->TGR5 Reduced/No Activation Detoxification Detoxification & Excretion LCA_S->Detoxification Enhanced DCA_S DCA-S DCA_S->Detoxification Enhanced CDCA_S CDCA-S CDCA_S->FXR Reduced/No Activation CDCA_S->Detoxification Enhanced Gene_Reg Gene Regulation (Metabolism, Transport) FXR->Gene_Reg cAMP_Prod cAMP Production TGR5->cAMP_Prod Inflammation Inflammation cAMP_Prod->Inflammation Modulation Detoxification->Cytotoxicity Low Experimental_Workflow cluster_Preparation Preparation cluster_Assays In Vitro Assays cluster_Analysis Data Analysis start Start: Hypothesis Formulation cell_culture Cell Line Culture (e.g., HepG2, HEK293T) start->cell_culture reagent_prep Reagent & Bile Acid Stock Preparation start->reagent_prep receptor_assay Receptor Activation Assays (FXR, TGR5) cell_culture->receptor_assay cytotoxicity_assay Cytotoxicity Assay (MTT) cell_culture->cytotoxicity_assay inflammation_assay Inflammatory Response (Cytokine Measurement) cell_culture->inflammation_assay reagent_prep->receptor_assay reagent_prep->cytotoxicity_assay reagent_prep->inflammation_assay data_collection Data Collection (Luminescence, Absorbance, etc.) receptor_assay->data_collection cytotoxicity_assay->data_collection inflammation_assay->data_collection statistical_analysis Statistical Analysis (EC50/IC50 Calculation) data_collection->statistical_analysis conclusion Conclusion & Publication statistical_analysis->conclusion

References

3-Sulfo-Taurocholic Acid: A Potential Next-Generation Biomarker for Cholestasis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The early and accurate diagnosis of cholestasis, a condition characterized by the impairment of bile flow, is crucial for preventing severe liver damage. While traditional biomarkers have been the mainstay of diagnosis, emerging evidence suggests that specific bile acid metabolites, such as 3-Sulfo-taurocholic acid (TCA-3S), may offer enhanced sensitivity and specificity. This guide provides a comprehensive comparison of TCA-3S with existing biomarkers, supported by available experimental data and detailed methodologies.

The Rationale for 3-Sulfo-Taurocholic Acid as a Cholestasis Biomarker

During cholestasis, the accumulation of hydrophobic bile acids within hepatocytes leads to cellular injury. To mitigate this toxicity, the liver employs detoxification pathways, including sulfation. The sulfation of bile acids, catalyzed by sulfotransferase enzymes, increases their water solubility and facilitates their urinary excretion.[1][2] Taurocholic acid (TCA), a primary conjugated bile acid, is a substrate for this process, leading to the formation of 3-Sulfo-taurocholic acid. The hypothesis is that in cholestatic conditions, the levels of TCA-3S will be significantly elevated in circulation and urine, potentially serving as a direct and sensitive indicator of impaired bile flow.

Comparative Analysis of Cholestasis Biomarkers

The diagnostic landscape for cholestasis includes a range of biomarkers, each with its own strengths and limitations. Here, we compare 3-Sulfo-taurocholic acid (representing sulfated bile acids) with conventional and other emerging markers.

Table 1: Comparison of Cholestasis Biomarkers

Biomarker CategorySpecific ExamplesAdvantagesDisadvantages
Traditional Liver Enzymes Alkaline Phosphatase (ALP), Gamma-Glutamyl Transferase (GGT), Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)Widely available, routinely measured, cost-effective.Lack of specificity for cholestasis (can be elevated in other conditions), may not be sensitive in early or mild disease.[3]
Bilirubin Total and Direct BilirubinIndicates impaired bile excretion and is a hallmark of jaundice.Levels may not rise significantly in early or anicteric cholestasis.
Total Bile Acids (TBA) Serum Total Bile AcidsGenerally more sensitive than liver enzymes for detecting cholestasis.[4]Does not differentiate between different types of bile acids, which have varying degrees of toxicity and metabolic significance.
Individual Bile Acids Cholic Acid (CA), Chenodeoxycholic Acid (CDCA), and their conjugates (e.g., Taurocholic Acid)Provides a more detailed profile of bile acid metabolism, ratios of specific bile acids can be informative.[5]Requires more complex analytical methods (LC-MS/MS), interpretation can be complex due to inter-individual variability.
Sulfated Bile Acids 3-Sulfo-taurocholic Acid (TCA-3S) , other sulfated bile acid speciesDirectly reflects a key detoxification pathway activated in cholestasis, potentially offering high specificity. Increased water solubility enhances urinary excretion, providing a non-invasive sampling option.Limited clinical validation data in humans, lack of established reference ranges and diagnostic cut-offs, requires specialized analytical techniques (LC-MS/MS).

Experimental Data and Performance

Direct comparative studies validating the diagnostic performance of 3-Sulfo-taurocholic acid against other biomarkers in large human cohorts are currently limited. However, studies on sulfated bile acids in general and animal models of cholestasis provide some insights.

  • In animal models of bile duct ligation (a model for obstructive cholestasis), plasma levels of TCA-3S are significantly elevated.[6]

  • Studies in patients with cholestasis have shown a significant increase in the proportion of sulfated bile acids in both serum and urine compared to healthy individuals.[7]

  • The analysis of bile acid profiles, including sulfated species, through techniques like liquid chromatography-mass spectrometry (LC-MS/MS) is well-established for research purposes.[8][9]

Quantitative data on the diagnostic accuracy (sensitivity, specificity, AUC) of 3-Sulfo-taurocholic acid for cholestasis in humans is not yet robustly established in the scientific literature. Further clinical validation studies are required to determine its precise performance characteristics.

Experimental Protocols

The gold standard for the quantitative analysis of individual bile acids, including their sulfated forms, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of 3-Sulfo-taurocholic Acid in Human Serum by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a run time of 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for TCA-3S: The specific precursor ion (m/z) and product ion (m/z) for 3-Sulfo-taurocholic acid would need to be determined using a pure standard.

    • Data Analysis: Quantify the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-Sulfo-taurocholic acid.

Signaling Pathways in Cholestasis

Understanding the underlying molecular mechanisms of cholestasis is crucial for biomarker discovery and drug development. The accumulation of bile acids activates several key signaling pathways.

Cholestasis_Signaling cluster_Hepatocyte Hepatocyte BileAcids ↑ Hydrophobic Bile Acids FXR FXR BileAcids->FXR Activates TGR5 TGR5 BileAcids->TGR5 Activates Inflammation Inflammation (e.g., NF-κB activation) BileAcids->Inflammation Apoptosis Apoptosis BileAcids->Apoptosis Detoxification Detoxification (e.g., Sulfation) FXR->Detoxification Induces TGR5->Detoxification Contributes to

Caption: Bile acid signaling in hepatocytes during cholestasis.

In cholestasis, the accumulation of toxic bile acids in hepatocytes activates nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like the Takeda G-protein coupled receptor 5 (TGR5).[10][11] Activation of these receptors triggers protective mechanisms, including the induction of detoxification enzymes responsible for sulfation.[12] However, excessive bile acid concentrations can also lead to inflammatory responses and apoptosis.[1][13]

Experimental Workflow for Biomarker Validation

The validation of a novel biomarker like 3-Sulfo-taurocholic acid requires a systematic approach.

Biomarker_Validation_Workflow Discovery Discovery Phase (Animal Models, -omics) MethodDev Analytical Method Development & Validation (LC-MS/MS) Discovery->MethodDev PilotStudy Pilot Clinical Study (Case-Control) MethodDev->PilotStudy LargeCohort Large Cohort Validation (Prospective Study) PilotStudy->LargeCohort Performance Performance Evaluation (Sensitivity, Specificity, AUC) LargeCohort->Performance Comparison Comparison with Existing Biomarkers Performance->Comparison

Caption: A typical workflow for the validation of a novel biomarker.

Conclusion

3-Sulfo-taurocholic acid holds promise as a specific and sensitive biomarker for cholestasis due to its direct link to the detoxification of accumulated bile acids. However, its clinical utility is yet to be firmly established through large-scale human studies. While the analytical methods for its quantification are available, further research is needed to determine its diagnostic accuracy in comparison to and in combination with existing biomarkers. For researchers and drug development professionals, investigating TCA-3S and other sulfated bile acids could open new avenues for improved diagnostics and a deeper understanding of the pathophysiology of cholestatic liver diseases.

References

A Comparative Analysis of Sulfated Bile Acids: Unveiling Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfated bile acids, once considered mere detoxification products, are emerging as critical signaling molecules with diverse physiological and pathophysiological roles. Their unique chemical properties, conferred by the addition of a sulfate (B86663) group, significantly alter their biological activity compared to their non-sulfated counterparts. This guide provides a comparative analysis of different sulfated bile acids, summarizing their performance based on available experimental data and offering detailed methodologies for key experiments to facilitate further research in this expanding field.

I. Physicochemical and Metabolic Profiles of Sulfated Bile Acids

Sulfation, the enzymatic addition of a sulfonate group, is a major pathway in bile acid metabolism, primarily catalyzed by sulfotransferase 2A1 (SULT2A1) in humans. This modification dramatically increases the water solubility of bile acids, facilitating their elimination in urine and feces and reducing their intestinal absorption.[1] This detoxification pathway is particularly crucial in cholestatic conditions, where the accumulation of hydrophobic bile acids can lead to liver injury.[2]

The extent and position of sulfation can vary among different bile acids, leading to a diverse pool of sulfated metabolites with distinct properties. For instance, in patients with cirrhosis, chenodeoxycholic acid is more preferentially sulfated than cholic acid, leading to its more rapid turnover.[3]

Table 1: Comparative Physicochemical and Metabolic Properties of Sulfated vs. Non-sulfated Bile Acids

PropertyNon-sulfated Bile AcidsSulfated Bile AcidsReferences
Water Solubility LowerHigher[1]
Intestinal Absorption Higher (passive and active)Lower (mainly restricted to the ileum)[1]
Urinary Excretion LowHigh[1]
Fecal Excretion VariesGenerally enhanced[1]
Toxicity Generally higherGenerally lower[1]
Enterohepatic Circulation ExtensiveLimited

II. Comparative Biological Activities of Sulfated Bile Acids

The addition of a sulfate moiety can significantly modulate the interaction of bile acids with key nuclear and membrane receptors that regulate a wide array of metabolic and inflammatory pathways.

A. Farnesoid X Receptor (FXR) Activation

FXR is a key nuclear receptor that regulates bile acid, lipid, and glucose homeostasis. While non-sulfated bile acids are well-characterized FXR agonists, the role of their sulfated counterparts is more complex.

Limited direct comparative studies on the binding affinities of a range of naturally occurring sulfated bile acids to FXR are available. However, a study on a semi-synthetic sulfated bile acid derivative, 6α-ethyl-3α,7α,23-trihydroxy-24-nor-5β-cholan-23-sulfate (INT-767), demonstrated potent dual agonism for both FXR and TGR5, with an EC50 of 30 nM for FXR.[4] This suggests that sulfated molecules can retain or even have enhanced affinity for FXR. In contrast, some studies suggest that sulfation may reduce FXR activation. For example, epiallopregnanolone sulfate, a sulfated progesterone (B1679170) metabolite elevated in intrahepatic cholestasis of pregnancy, can act as a partial agonist and inhibit FXR signaling.[5]

Table 2: Comparative FXR Agonistic Activity of Selected Bile Acids

Bile AcidTypeFXR EC50 (nM)NotesReferences
Chenodeoxycholic acid (CDCA)Non-sulfated~10,000Potent endogenous agonist
INT-767Sulfated (semi-synthetic)30Potent dual FXR/TGR5 agonist[4]
Epiallopregnanolone sulfateSulfated (progesterone metabolite)-Partial agonist, can inhibit FXR[5]
B. Takeda G-protein Coupled Receptor 5 (TGR5) Activation

TGR5 is a membrane-bound receptor that mediates bile acid-induced energy expenditure, glucose homeostasis, and anti-inflammatory effects. The hydrophobicity of the bile acid is a key determinant of TGR5 activation.

Studies have shown that 3-O-sulfation of lithocholic acid (LCA) and deoxycholic acid (DCA) reduces their ability to activate TGR5. This suggests that the position of the sulfate group is critical for receptor interaction. However, the dual FXR/TGR5 agonist INT-767, which is sulfated at the C-23 position, is a potent TGR5 agonist with an EC50 of 630 nM, indicating that sulfation at other positions may be compatible with or even enhance TGR5 activation.[4]

Table 3: Comparative TGR5 Agonistic Activity of Selected Bile Acids

Bile AcidTypeTGR5 EC50 (nM)NotesReferences
Lithocholic acid (LCA)Non-sulfated~500Most potent endogenous agonist
Deoxycholic acid (DCA)Non-sulfated~1,000Potent endogenous agonist
3-O-sulfated LCA/DCASulfatedReduced activitySulfation at C3 reduces agonism
INT-767Sulfated (semi-synthetic)630Potent dual FXR/TGR5 agonist[4]
C. Vitamin D Receptor (VDR) Activation

The VDR is another nuclear receptor that can be activated by certain bile acids, particularly the secondary bile acid lithocholic acid (LCA). VDR activation plays a role in regulating bile acid detoxification pathways. The impact of sulfation on VDR activation by bile acids is an area requiring more research.

D. Effects on Intestinal Barrier Function and Inflammation

The intestinal epithelium is a critical barrier, and its integrity is influenced by the composition of the gut bile acid pool. Studies have shown that sulfated secondary bile acids, such as sulfated deoxycholic acid (DCA) and sulfated lithocholic acid (LCA), have minor effects on intestinal barrier function in vitro.[3][6] Interestingly, while secondary bile acids often exhibit anti-inflammatory properties, their sulfation may abolish these effects.[4][7] In inflammatory bowel disease (IBD), an increase in sulfated bile acids at the expense of secondary bile acids has been observed, suggesting a potential role for this shift in the disease's progression.[3]

III. Experimental Protocols

Detailed and standardized protocols are essential for the comparative analysis of sulfated bile acids. Below are outlines for key experiments.

A. FXR Competitive Binding Assay

This assay determines the ability of a test compound (sulfated bile acid) to compete with a radiolabeled or fluorescently labeled FXR ligand for binding to the FXR ligand-binding domain (LBD).

Methodology Outline:

  • Reagents: Purified FXR-LBD, radiolabeled or fluorescently labeled FXR agonist (e.g., [3H]CDCA or a fluorescent tracer), competitor sulfated bile acids, scintillation fluid or fluorescence plate reader.

  • Procedure:

    • Incubate a constant concentration of FXR-LBD and the labeled ligand with increasing concentrations of the unlabeled competitor sulfated bile acid.

    • Separate bound from free ligand using methods like filtration or scintillation proximity assay (SPA).

    • Quantify the amount of bound labeled ligand.

  • Data Analysis:

    • Plot the percentage of bound labeled ligand against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand).

    • Calculate the equilibrium dissociation constant (Ki) for the sulfated bile acid using the Cheng-Prusoff equation.

B. TGR5 cAMP Assay

This cell-based assay measures the activation of TGR5 by quantifying the downstream production of cyclic AMP (cAMP).

Methodology Outline:

  • Cell Line: Use a cell line stably or transiently expressing human TGR5 (e.g., HEK293 or CHO cells).

  • Procedure:

    • Plate the TGR5-expressing cells in a multi-well plate.

    • Stimulate the cells with various concentrations of sulfated bile acids for a defined period.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the sulfated bile acid concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

C. VDR Reporter Gene Assay

This assay measures the transcriptional activity of VDR in response to ligand binding.

Methodology Outline:

  • Cell Line: Use a suitable cell line (e.g., HEK293T or HepG2) co-transfected with a VDR expression vector and a reporter plasmid containing a VDR-responsive element (VDRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • Procedure:

    • Transfect the cells with the VDR and reporter plasmids.

    • Treat the transfected cells with different concentrations of sulfated bile acids.

    • After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis:

    • Normalize the reporter activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).

    • Plot the normalized reporter activity against the logarithm of the sulfated bile acid concentration.

    • Determine the EC50 value.

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of sulfated bile acids with cellular signaling pathways is crucial for understanding their mechanism of action.

Bile_Acid_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sulfated Bile Acid Sulfated Bile Acid TGR5 TGR5 Sulfated Bile Acid->TGR5 Binds to FXR_inactive FXR (inactive) Sulfated Bile Acid->FXR_inactive Binds to VDR_inactive VDR (inactive) Sulfated Bile Acid->VDR_inactive Binds to AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Target_Genes Target Gene Expression PKA->Target_Genes Modulates FXR_active FXR (active) FXR_inactive->FXR_active Activation FXRE FXR Response Element FXR_active->FXRE Binds to VDR_active VDR (active) VDR_inactive->VDR_active Activation VDRE VDR Response Element VDR_active->VDRE Binds to FXRE->Target_Genes VDRE->Target_Genes

Caption: Signaling pathways activated by sulfated bile acids.

Experimental_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison Bile_Acids Prepare Sulfated and Non-sulfated Bile Acid Solutions Binding_Assay Receptor Binding Assay (IC50/Ki determination) Bile_Acids->Binding_Assay Cell_Culture Culture Receptor-Expressing Cell Lines Reporter_Assay Reporter Gene Assay (EC50 determination) Cell_Culture->Reporter_Assay cAMP_Assay cAMP Assay (for TGR5) (EC50 determination) Cell_Culture->cAMP_Assay Data_Analysis Analyze dose-response curves and calculate parameters Binding_Assay->Data_Analysis Reporter_Assay->Data_Analysis cAMP_Assay->Data_Analysis Comparison Compare potencies and efficacies of different sulfated bile acids Data_Analysis->Comparison Conclusion Draw conclusions on structure-activity relationships Comparison->Conclusion

References

A Comparative Guide to the Quantification of 3-Sulfo-taurocholic Acid: LC-MS/MS vs. ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of bile acid metabolism and its implications in health and disease, the accurate quantification of specific bile acids is paramount. 3-Sulfo-taurocholic acid, a sulfated and taurine-conjugated bile acid, is an important analyte in this context. This guide provides a detailed comparison of two common analytical methods for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Performance

The choice of analytical method often depends on a balance of sensitivity, specificity, throughput, and cost. Below is a summary of the quantitative performance of LC-MS/MS and a representative ELISA for tauro-conjugated bile acids.

ParameterLC-MS/MSELISA (for Taurocholic Acid)
Linearity (Range) 5 ng/mL - 5000 ng/mL[1]3.7 ng/mL - 300 ng/mL[2]
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]~3.7 ng/mL (Minimum Detection Limit)[2]
Intra-assay Precision (%CV) <10%[1]<10%[3]
Inter-assay Precision (%CV) <10%[1]<12%[3]
Accuracy/Recovery (%) 85-115%[1]Not explicitly stated in the provided materials.
Specificity High (based on chromatographic separation and specific mass transitions)Potential for cross-reactivity with structurally similar bile acids.[4]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely considered the gold standard for the quantification of bile acids due to its high sensitivity and specificity.[1] The method involves the separation of the analyte from a complex mixture using liquid chromatography followed by its detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.

Sample Preparation:

  • A 50 μL aliquot of the plasma or serum sample is transferred to a microcentrifuge tube.[5]

  • An internal standard solution (containing a deuterated analog of the analyte) is added to the sample.[5]

  • Protein precipitation is performed by adding 800 μL of ice-cold acetonitrile.[5]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[5]

  • The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.[5]

  • The dried residue is reconstituted in 200 μL of a methanol (B129727)/water solution (e.g., 35% methanol in water).[5]

LC-MS/MS Analysis:

  • Chromatographic Separation: An Acquity UHPLC I-Class System or similar is used with a C18 column (e.g., Cortecs T3 2.7um, 2.1 × 30 mm) maintained at an elevated temperature (e.g., 60 °C).[1] A gradient elution with mobile phases consisting of ammonium (B1175870) formate (B1220265) and formic acid in water and an organic solvent mixture (acetonitrile/isopropanol) is employed to separate the bile acids.[1]

  • Mass Spectrometry: A triple quadrupole mass spectrometer (e.g., Xevo TQ-S micro) is operated in negative electrospray ionization (ESI) mode.[1] Quantification is achieved using Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for 3-Sulfo-taurocholic Acid and its internal standard.[6] For sulfo-conjugated bile acids, a characteristic fragment with an m/z of 80.0 is often monitored.[6]

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation (Nitrogen) Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI-) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification vs. Standard Curve Detection->Quantification

LC-MS/MS Experimental Workflow

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For 3-Sulfo-taurocholic Acid, a competitive ELISA format is typically used.

Assay Principle:

The assay employs a competitive inhibition enzyme immunoassay technique.[7][8] The microtiter plate is pre-coated with an antibody specific to the target antigen (or the antigen itself). When the sample and a known amount of enzyme-conjugated antigen are added, they compete for binding to the antibody. The amount of enzyme-conjugated antigen bound is inversely proportional to the concentration of the antigen in the sample. The addition of a substrate results in a color change, which is measured spectrophotometrically.[7][8]

Experimental Protocol (Representative):

  • Preparation: Prepare all reagents, samples, and standards as per the kit instructions.[2]

  • Competitive Binding: Add 50 µL of the standard or sample to each well of the pre-coated microplate. Immediately add 50 µL of biotin-conjugated antibody specific to the analyte. Mix and incubate for 1 hour at 37°C.[2][7]

  • Washing: Aspirate the liquid from each well and wash the plate three times with the provided wash buffer.[2]

  • Enzyme Conjugate Addition: Add 100 µL of Avidin-HRP (Horseradish Peroxidase) to each well and incubate for 30 minutes at 37°C.[2][7]

  • Second Washing: Aspirate and wash the plate five times.[2]

  • Substrate Addition: Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.[2][7]

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., sulfuric acid) to each well.[2][7]

  • Measurement: Read the optical density (OD) at 450 nm using a microplate reader. The concentration of the analyte is determined by comparing the OD of the samples to the standard curve.[7]

ELISA_Workflow cluster_assay ELISA Protocol cluster_readout Data Acquisition Prepare Prepare Reagents, Samples, Standards Compete Add Sample/Standard & Biotin-Antibody to Plate Prepare->Compete Incubate1 Incubate (1 hr, 37°C) Compete->Incubate1 Wash1 Wash x3 Incubate1->Wash1 Add_HRP Add Avidin-HRP Wash1->Add_HRP Incubate2 Incubate (30 min, 37°C) Add_HRP->Incubate2 Wash2 Wash x5 Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate (10-20 min, 37°C) Add_Substrate->Incubate3 Stop Add Stop Solution Incubate3->Stop Read Read OD at 450 nm Stop->Read Calculate Calculate Concentration vs. Standard Curve Read->Calculate

Competitive ELISA Experimental Workflow

Conclusion

The choice between LC-MS/MS and ELISA for the quantification of 3-Sulfo-taurocholic Acid depends on the specific requirements of the study. LC-MS/MS offers superior specificity and a wider dynamic range, making it the preferred method for research applications that require the unambiguous identification and quantification of individual bile acids. While the initial instrument cost is high, it provides a robust and versatile platform for comprehensive bile acid profiling.

ELISA, on the other hand, is a more accessible and higher-throughput method that does not require extensive sample preparation or specialized instrumentation beyond a plate reader. This makes it a cost-effective option for screening large numbers of samples. However, researchers must be mindful of the potential for antibody cross-reactivity with other structurally related bile acids, which could affect the accuracy of the results. Validation of ELISA results with a more specific method like LC-MS/MS may be necessary for certain applications.

References

A Comparative Guide to 3-Sulfo-taurocholic Acid Disodium Salt and Taurolithocholic Acid 3-Sulfate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two sulfated bile acids, 3-Sulfo-taurocholic Acid Disodium Salt and taurolithocholic acid 3-sulfate. While direct comparative studies are not available in the current body of scientific literature, this document synthesizes the existing experimental data to offer an objective overview for researchers, scientists, and drug development professionals.

Physicochemical Properties and Biological Origin

Both this compound (TCA-3S) and taurolithocholic acid 3-sulfate (TLCS) are sulfated, taurine-conjugated bile acids. Sulfation is a key metabolic pathway that increases the water solubility of bile acids, facilitating their renal and fecal excretion, a process that becomes more prominent in cholestatic conditions.[1][2]

This compound is a metabolite of the primary conjugated bile acid, taurocholic acid (TCA).[3][4] Its plasma levels are observed to be elevated in animal models of cholestasis, such as bile duct ligation.[3][4]

Taurolithocholic acid 3-sulfate is the sulfated form of taurolithocholic acid (TLCA), a secondary bile acid formed by the bacterial modification of chenodeoxycholic acid in the gut.[2] Similar to TCA-3S, TLCS levels are also increased during cholestasis.[2]

PropertyThis compoundtaurolithocholic acid 3-sulfate
Parent Bile Acid Taurocholic Acid (a primary bile acid)[3][4]Taurolithocholic Acid (a secondary bile acid)[2]
Chemical Formula C₂₆H₄₃NNa₂O₁₀S₂C₂₆H₄₃NNa₂O₈S₂
Molecular Weight 639.7 g/mol 607.7 g/mol [5]
Biological Significance Metabolite of taurocholic acid, elevated in cholestasis.[3][4]Metabolite of taurolithocholic acid, elevated in cholestasis, implicated in cellular signaling.[1][2]

Comparative Biological Activity & Performance

Direct experimental comparisons of the biological activities of TCA-3S and TLCS are lacking. The following sections summarize the available data from separate studies.

Interaction with Bile Acid Receptors

Takeda G-protein coupled Receptor 5 (TGR5):

Taurolithocholic acid 3-sulfate is a known agonist of TGR5, a cell surface receptor involved in energy homeostasis and inflammation.[6][7] One study reported that taurolithocholic acid is one of the strongest endogenous agonists for TGR5.[7] Another study noted that high concentrations of TLCS can induce pancreatitis in mice, a process that is reduced in TGR5 knockout mice, suggesting a TGR5-dependent mechanism.[6]

Data on the interaction of This compound with TGR5 is not currently available in the scientific literature.

Farnesoid X Receptor (FXR):

There is currently no available data from the reviewed literature describing the activation or inhibition of the nuclear receptor FXR by either this compound or taurolithocholic acid 3-sulfate.

Cytotoxicity and Apoptosis

Taurolithocholic acid 3-sulfate has been shown to induce apoptosis in hepatocytes.[1][8] The underlying mechanism involves the sustained activation of c-Jun N-terminal kinase (JNK), which leads to the trafficking of the Fas death receptor (CD95) to the plasma membrane, subsequently activating the caspase cascade.[1]

This compound has been studied for its effects on cellular bioenergetics, which can be indicative of cytotoxic potential. In a study using rat liver subcellular fractions, TCA-3S was found to decrease the activities of Ca²⁺ ATPase and Na⁺/K⁺ ATPase, while increasing the activity of basal Mg²⁺ ATPase.[9][10] Furthermore, it was observed to reduce the V3 respiration rate of isolated rat liver mitochondria, suggesting an impact on mitochondrial function.[9]

Biological EffectThis compoundtaurolithocholic acid 3-sulfate
TGR5 Activation Data not availableAgonist[6][7]
FXR Activation Data not availableData not available
Cytotoxicity Mechanism Decreases Ca²⁺ ATPase and Na⁺/K⁺ ATPase activity; increases Mg²⁺ ATPase activity; reduces mitochondrial respiration rate (V3) in rat liver fractions.[9][10]Induces apoptosis in hepatocytes via sustained JNK activation and Fas (CD95) trafficking.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparison of these two bile acids.

TGR5 Activation Assay (cAMP Measurement)

This protocol is designed to assess the activation of TGR5 by measuring the downstream production of cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing human TGR5 (or other suitable host cells)

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics

  • Phosphate-buffered saline (PBS)

  • Test compounds: this compound and taurolithocholic acid 3-sulfate

  • Positive control: A known TGR5 agonist (e.g., INT-777)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

  • 96-well white opaque cell culture plates

Procedure:

  • Cell Seeding: Seed TGR5-expressing HEK293 cells in a 96-well white opaque plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a dilution series of the test compounds and the positive control in serum-free medium.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO in serum-free medium).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Following the incubation, measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear cell culture plates

Procedure:

  • Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 2 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Analysis of Bile Acid-Induced Apoptosis

This protocol outlines the steps to assess apoptosis in hepatocytes treated with bile acids.

Materials:

  • Primary hepatocytes or a suitable hepatocyte cell line

  • Collagen-coated plates

  • Cell culture medium

  • Test compounds

  • DAPI (4′,6-diamidino-2-phenylindole) staining solution

  • Propidium iodide (PI) solution

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Plate hepatocytes on collagen-coated plates and allow them to attach.

    • Treat the cells with the desired concentrations of the test bile acids for a specified time (e.g., 4-6 hours).

  • Staining:

    • Wash the cells with PBS.

    • Incubate the cells with DAPI and PI solutions according to the manufacturer's recommendations to stain the nuclei and identify necrotic cells, respectively.

  • Microscopy:

    • Visualize the cells using a fluorescence microscope.

    • Apoptotic cells will exhibit classic features of nuclear condensation and fragmentation when stained with DAPI. Necrotic cells will stain positive for PI.

  • Quantification:

    • Count the number of apoptotic, necrotic, and viable cells in several random fields of view.

    • Express the results as the percentage of apoptotic cells relative to the total number of cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway for taurolithocholic acid 3-sulfate-induced apoptosis and a general workflow for GPCR activation and cytotoxicity assays.

TLCS_Apoptosis_Pathway TLCS Taurolithocholic acid 3-sulfate (TLCS) JNK Sustained JNK Activation TLCS->JNK Fas_Trafficking Fas (CD95) Trafficking to Plasma Membrane JNK->Fas_Trafficking Caspase8 Caspase-8 Activation Fas_Trafficking->Caspase8 Caspase_Cascade Caspase Cascade (e.g., Caspase-3) Caspase8->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Signaling pathway of TLCS-induced apoptosis in hepatocytes.

GPCR_Activation_Workflow cluster_workflow GPCR Activation Assay Workflow start Seed GPCR-expressing cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with test compounds incubate1->treat incubate2 Incubate for 30 minutes treat->incubate2 measure Measure second messenger (e.g., cAMP) incubate2->measure analyze Analyze data (EC50 calculation) measure->analyze

Caption: General workflow for a GPCR activation assay.

Cytotoxicity_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with test compounds incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data (IC50 calculation) read->analyze

Caption: General workflow for an MTT cytotoxicity assay.

Conclusion

This compound and taurolithocholic acid 3-sulfate are two structurally related but distinct sulfated bile acids. The available scientific literature indicates that they have different known biological activities. Taurolithocholic acid 3-sulfate is a pro-apoptotic molecule in hepatocytes, acting through the JNK signaling pathway, and is a TGR5 agonist. In contrast, the current research on this compound has focused on its effects on cellular ATPases and mitochondrial respiration.

A significant knowledge gap exists regarding the direct comparative performance of these two compounds. Future research should aim to perform head-to-head comparisons of their effects on key bile acid receptors like TGR5 and FXR, as well as their cytotoxic profiles in various cell types. The experimental protocols provided in this guide offer a starting point for such investigations.

References

Comparative Analysis of 3-Sulfo-taurocholic Acid in Cellular Signaling: A Guide to Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Sulfo-taurocholic Acid (TCA-3S) in the context of key signaling pathways relevant to metabolic and inflammatory diseases. As a sulfated metabolite of taurocholic acid, understanding its activity profile in comparison to other bile acids is crucial for the reproducibility and interpretation of experimental findings. This document summarizes quantitative data on the activation of two primary bile acid receptors, Takeda G protein-coupled receptor 5 (TGR5) and Farnesoid X receptor (FXR), by various bile acids. Detailed experimental protocols for assessing these activities are also provided to facilitate consistent and reproducible research.

Comparative Activation of Bile Acid Receptors

The potency of bile acids in activating TGR5 and FXR varies significantly based on their structure, including hydroxylation and conjugation. While direct, quantitative data on the activation of TGR5 and FXR by 3-Sulfo-taurocholic Acid is limited in publicly available literature, we can infer its likely activity based on structure-activity relationships of other sulfated bile acids. Sulfation is generally observed to be a minor pathway for bile acid metabolism under normal physiological conditions but increases in cholestasis. This modification enhances aqueous solubility and renal clearance.[1]

Studies on other sulfated bile acids, such as cholic acid 7-sulfate (CA-7S), have shown agonistic activity at the TGR5 receptor, suggesting that sulfation does not necessarily abolish interaction with this receptor.[2][3] Conversely, for the nuclear receptor FXR, sulfation is generally associated with a decrease in agonistic activity.

Below are tables summarizing the half-maximal effective concentrations (EC50) for a range of common bile acids on human TGR5 and FXR, providing a basis for contextualizing the potential activity of 3-Sulfo-taurocholic Acid.

Data Presentation: Comparative Potency of Bile Acids on TGR5 and FXR

Table 1: TGR5 Activation by Various Bile Acids

Bile AcidReceptorEC50 (µM)Notes
Lithocholic acid (LCA)TGR5~0.5 - 1.0Considered the most potent endogenous TGR5 agonist.
Deoxycholic acid (DCA)TGR5~1.0 - 5.0A potent TGR5 agonist.
Chenodeoxycholic acid (CDCA)TGR5~5.0 - 10.0Moderate TGR5 agonist.
Cholic acid (CA)TGR5>10.0Weak TGR5 agonist.
Taurolithocholic acid (TLCA)TGR5Data not availableExpected to be a potent agonist based on LCA activity.
3-Sulfo-taurocholic Acid TGR5 Data not available Activity may be retained or modulated compared to TLCA.
INT-777TGR5~0.1 - 0.5A potent, selective synthetic TGR5 agonist.

Table 2: FXR Activation by Various Bile Acids

Bile AcidReceptorEC50 (µM)Notes
Chenodeoxycholic acid (CDCA)FXR~10 - 20The most potent endogenous FXR agonist.[4][5]
Deoxycholic acid (DCA)FXR~50Moderate FXR agonist.[5]
Lithocholic acid (LCA)FXR~50Moderate FXR agonist.[5]
Cholic acid (CA)FXR~600Weak FXR agonist.[4]
Taurocholic acid (TCA)FXRWeak activatorGenerally considered a weak FXR agonist.[2]
3-Sulfo-taurocholic Acid FXR Data not available Sulfation is expected to decrease FXR agonistic activity.
Obeticholic Acid (OCA)FXR~0.1 - 0.6A potent, selective synthetic FXR agonist.[6]
INT-767FXR~0.03A potent dual FXR/TGR5 agonist.[7]

Signaling Pathways and Experimental Workflows

To ensure the reproducibility of experiments investigating the effects of 3-Sulfo-taurocholic Acid and other bile acids, it is essential to have a clear understanding of the signaling pathways involved and the experimental procedures used to measure receptor activation.

TGR5 Signaling Pathway

TGR5 is a G protein-coupled receptor that, upon activation by bile acids, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This in turn activates Protein Kinase A (PKA), which mediates various downstream effects, including the secretion of glucagon-like peptide-1 (GLP-1).

TGR5_Signaling_Pathway cluster_membrane Cell Membrane TGR5 TGR5 AC Adenylyl Cyclase TGR5->AC activates BileAcid Bile Acid (e.g., 3-Sulfo-taurocholic Acid) BileAcid->TGR5 binds cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses (e.g., GLP-1 Secretion) PKA->Downstream phosphorylates FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FXR_RXR FXR/RXR Heterodimer FXRE FXR Response Element (FXRE) FXR_RXR->FXRE translocates to nucleus & binds BileAcid Bile Acid (e.g., 3-Sulfo-taurocholic Acid) BileAcid->FXR_RXR binds & activates TargetGene Target Gene Transcription FXRE->TargetGene regulates Experimental_Workflow start Start cell_culture Cell Culture (HEK293, HepG2, etc.) start->cell_culture transfection Transfection with Receptor & Reporter Plasmids cell_culture->transfection treatment Treatment with 3-Sulfo-taurocholic Acid & Other Bile Acids transfection->treatment incubation Incubation (e.g., 24-48 hours) treatment->incubation assay Reporter Assay (Luciferase or cAMP) incubation->assay data_analysis Data Analysis (EC50 determination) assay->data_analysis end End data_analysis->end

References

A Comparative Analysis of 3-Sulfo-taurocholic Acid: In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive analysis of 3-Sulfo-taurocholic Acid (TCA-3S), a sulfated metabolite of the primary conjugated bile acid taurocholic acid, reveals distinct yet interconnected effects in both laboratory-based (in vitro) and living organism (in vivo) studies. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of its biological activities, focusing on its impact on cellular mechanisms and physiological responses.

In Vitro Effects: A Closer Look at Cellular Responses

In controlled laboratory settings, 3-Sulfo-taurocholic Acid has been shown to directly influence cellular behavior, primarily in liver cells (hepatocytes) and colon tissues. Key in vitro findings include the modulation of ion transport and the induction of programmed cell death (apoptosis).

Table 1: Summary of In Vitro Effects of 3-Sulfo-taurocholic Acid

Biological ProcessCell TypeObserved EffectConcentrationCitation
Ion Transport Colorectal cancer and normal colon tissueAltered ATPase activityNot specified[1]
Calcium Signaling Isolated mouse hepatocytesConcentration-dependent increase in intracellular Ca²⁺ from non-IP₃-sensitive stores30-50 µmol/L[2]
Isolated rat hepatocytesEvoked repetitive intracellular Ca²⁺ oscillationsNot specified[3][4]
Apoptosis Cultured rat hepatocytesSustained activation of c-Jun N-terminal kinase (JNK) leading to apoptosis100 µmol/L[5][6]
Experimental Protocols:

ATPase Activity Assay:

The impact of 3-Sulfo-taurocholic acid on ATPase activity is determined by measuring the amount of inorganic phosphate (B84403) released from ATP hydrolysis in post-mitochondrial fractions of homogenized tissues. The reaction is initiated by the addition of ATP and incubated at a controlled temperature. The amount of liberated phosphate is then quantified colorimetrically.

Intracellular Calcium Measurement:

Changes in intracellular calcium concentrations in response to 3-Sulfo-taurocholic acid are monitored using fluorescent calcium indicators, such as Fura-2. Isolated hepatocytes are loaded with the dye, and fluorescence imaging is used to measure the temporal and spatial changes in intracellular calcium levels upon exposure to the compound.

Apoptosis and JNK Activation Assay (Western Blot):

To assess apoptosis and the involvement of the JNK signaling pathway, cultured hepatocytes are treated with 3-Sulfo-taurocholic acid. Cell lysates are then collected at various time points. Standard Western blotting techniques are employed to detect the phosphorylation (activation) of JNK and the cleavage of downstream apoptosis markers like caspase-3.

  • Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, and cleaved caspase-3.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Effects: Insights from Animal Models

In living organisms, the effects of 3-Sulfo-taurocholic Acid are influenced by complex physiological processes, including metabolism and excretion. Studies in animal models, primarily rodents, have provided valuable insights into its systemic effects.

A key characteristic of sulfated bile acids like TCA-3S is their increased water solubility, which facilitates their elimination from the body and generally renders them less toxic than their non-sulfated counterparts.

Table 2: Summary of In Vivo Effects of 3-Sulfo-taurocholic Acid

Animal ModelConditionObserved EffectCitation
MiceBile Duct LigationElevated plasma levels of 3-Sulfo-taurocholic AcidNot specified
MicePancreatitis Model (using related bile acids)Induction of pancreatitisNot specified
Experimental Protocols:

Bile Duct Ligation Model:

This surgical procedure in mice mimics cholestasis, a condition where bile cannot flow from the liver to the duodenum. Following the ligation of the common bile duct, blood samples are collected over time to measure the plasma concentrations of various bile acids, including 3-Sulfo-taurocholic Acid, typically by using techniques like liquid chromatography-mass spectrometry (LC-MS).

Bile Acid-Induced Pancreatitis Model:

To induce pancreatitis, a solution of a bile acid, such as taurocholate, is infused retrogradely into the pancreatic duct of anesthetized mice. The severity of pancreatitis is then assessed by measuring serum levels of pancreatic enzymes (e.g., amylase and lipase), histological examination of the pancreas for signs of inflammation and necrosis, and monitoring systemic inflammatory markers.

Signaling Pathways and Experimental Workflows

The biological effects of 3-Sulfo-taurocholic Acid are mediated by its interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed.

G cluster_in_vitro In Vitro Experimental Workflow Hepatocytes Isolated Hepatocytes / Colon Tissue Homogenate Treatment Treatment Hepatocytes->Treatment TCA_3S 3-Sulfo-taurocholic Acid TCA_3S->Treatment Analysis Analysis Treatment->Analysis ATPase ATPase Activity Assay Analysis->ATPase Calcium Calcium Imaging Analysis->Calcium Apoptosis Apoptosis/JNK Western Blot Analysis->Apoptosis

In Vitro Experimental Workflow

G cluster_in_vivo In Vivo Experimental Workflow Animal_Model Rodent Model (e.g., Mouse) Intervention Intervention (e.g., Bile Duct Ligation) Animal_Model->Intervention Sample_Collection Sample Collection (Blood, Tissue) Intervention->Sample_Collection TCA_3S_Admin 3-Sulfo-taurocholic Acid Administration (in some models) TCA_3S_Admin->Sample_Collection Analysis Analysis Sample_Collection->Analysis LC_MS LC-MS for Plasma Levels Analysis->LC_MS Histology Histological Examination Analysis->Histology Enzyme_Assays Serum Enzyme Assays Analysis->Enzyme_Assays

In Vivo Experimental Workflow

G TCA_3S 3-Sulfo-taurocholic Acid Intracellular_Ca_Store Intracellular Ca²⁺ Store (Non-IP₃-sensitive) TCA_3S->Intracellular_Ca_Store Mobilizes Ca_Release Ca²⁺ Release Intracellular_Ca_Store->Ca_Release Cytosolic_Ca ↑ Cytosolic Ca²⁺ Ca_Release->Cytosolic_Ca Downstream_Effects_Ca Downstream Cellular Effects Cytosolic_Ca->Downstream_Effects_Ca

Calcium Signaling Pathway Modulation

G TCA_3S 3-Sulfo-taurocholic Acid JNK JNK TCA_3S->JNK Sustained Activation pJNK p-JNK (Active) JNK->pJNK Caspase_Cascade Caspase Activation pJNK->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

JNK-Mediated Apoptosis Pathway

Comparison and Conclusion

The in vitro and in vivo data on 3-Sulfo-taurocholic Acid, while not exhaustive, provide a foundational understanding of its biological role. In vitro studies highlight its direct effects on cellular machinery, demonstrating its ability to modulate ion transport and trigger specific signaling pathways leading to apoptosis at micromolar concentrations. These studies offer a window into the potential mechanisms of action at a cellular level.

In vivo studies, on the other hand, place these cellular effects within a broader physiological context. The observation that sulfation enhances the excretion and reduces the toxicity of bile acids suggests a protective role for this modification in the body. The elevation of 3-Sulfo-taurocholic Acid levels in cholestatic models underscores its relevance in liver pathologies.

Key Comparative Points:

  • Concentration: The concentrations of 3-Sulfo-taurocholic Acid used in in vitro studies (in the µmol/L range) are physiologically relevant, as plasma levels of bile acids can reach these concentrations under cholestatic conditions.

  • Toxicity: While in vitro studies demonstrate that 3-Sulfo-taurocholic Acid can induce apoptosis, its sulfation likely mitigates its toxicity in vivo compared to its unsulfated precursor.

  • Complexity: In vivo effects are the net result of absorption, distribution, metabolism, and excretion, which cannot be fully replicated in vitro. Therefore, while in vitro studies are crucial for mechanistic insights, in vivo models are essential for understanding the overall physiological impact.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Sulfo-taurocholic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Sulfo-taurocholic Acid Disodium Salt, safeguarding both laboratory personnel and the environment.

Safety and Handling Precautions

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to adhere to standard laboratory safety protocols.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound. In case of a spill, avoid dust formation and pick up the material mechanically.[1] Prevent the substance from entering sewers or surface and ground water, as it is considered slightly hazardous for water.[1]

Step-by-Step Disposal Procedure

The recommended method for disposing of this compound is to treat it as chemical waste and dispose of it through an approved waste disposal plant.[2][3] This ensures compliance with local, regional, and national regulations.

1. Waste Identification and Classification:

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to local regulations.[4]

  • Although this compound is not federally classified as hazardous, state and local regulations may vary.

2. Collection and Storage:

  • Collect waste material in a suitable, clearly labeled, and tightly closed container to prevent accidental release.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the complete chemical name and any available safety data sheets to the disposal service.

4. Spill Management:

  • In the event of a spill, mechanically collect the spilled material (e.g., sweep up solids).

  • Place the collected material into a suitable container for disposal.

  • Clean the spill area thoroughly.

Quantitative Data Summary

ParameterValueSource
GHS Hazard ClassificationNot classifiedCayman Chemical SDS[1]
Water Hazard Class1 (Slightly hazardous for water)Cayman Chemical SDS[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of 3-Sulfo-taurocholic Acid Disodium Salt is_spill Is it a spill? start->is_spill collect_spill Mechanically collect spill into a suitable container. is_spill->collect_spill Yes waste_container Place in a labeled waste container. is_spill->waste_container No (Routine Waste) collect_spill->waste_container consult_regulations Consult institutional and local waste regulations. waste_container->consult_regulations contact_ehs Contact Environmental Health & Safety (EHS) or approved waste disposal service. consult_regulations->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 3-Sulfo-taurocholic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal information for 3-Sulfo-taurocholic Acid Disodium Salt, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.

I. Hazard Assessment and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it with standard laboratory precautions to minimize any potential risks.[1] The primary concern is the inhalation of dust and contact with skin and eyes.

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from airborne particles and accidental splashes.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact with the chemical.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area. A NIOSH-approved respirator may be used if dust is generated and cannot be controlled at the source.Minimizes the risk of inhaling fine particles.
II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will ensure safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Keep the container tightly closed when not in use.[2]

2. Preparation and Weighing:

  • Handle the solid material in a chemical fume hood or on a benchtop with good local exhaust ventilation to minimize dust generation.

  • Before weighing, ensure the balance is clean and calibrated.

  • Use a clean spatula to transfer the desired amount of the salt to a weighing vessel.

  • Avoid creating dust clouds. If dust is generated, use appropriate respiratory protection.[3]

3. Dissolving the Compound:

  • Add the weighed salt to the desired solvent (e.g., water, buffer) in a suitable container.

  • Stir the solution gently until the salt is fully dissolved.

  • If using a vortex or sonicator, ensure the container is securely capped to prevent aerosols.

4. Experimental Use:

  • Follow all protocol-specific safety precautions.

  • Avoid direct contact with the solution.

  • Clearly label all containers with the name of the compound and its concentration.

III. Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization and Segregation:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a designated, labeled waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed waste container. Do not pour down the drain unless permitted by local regulations.

  • Contaminated Materials: Gloves, weigh boats, and other disposable materials that have come into contact with the chemical should be disposed of as solid chemical waste.

Disposal Procedures:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

  • Do not mix with other incompatible waste streams.

IV. Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][4]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops.[2]
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.[4]

Visual Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.

G cluster_0 Receiving & Storage cluster_1 Handling & Use cluster_2 Disposal cluster_3 Emergency Procedures A Receive Shipment B Inspect Container A->B C Store in Cool, Dry, Well-Ventilated Area B->C D Don Appropriate PPE C->D E Weigh Solid in Ventilated Area D->E F Dissolve in Solvent E->F G Perform Experiment F->G H Segregate Waste (Solid, Liquid, Contaminated PPE) G->H I Label Waste Containers H->I J Dispose via EHS Guidelines I->J K Spill or Exposure Occurs L Follow First Aid Measures K->L M Contain Spill K->M N Notify EHS M->N

Caption: Workflow for safe handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.